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  • Product: 1H-1,2,3-triazole-4-carbohydrazide
  • CAS: 24650-17-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1H-1,2,3-Triazole-4-Carbohydrazide: A Cornerstone for Drug Discovery

Abstract The 1H-1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets[1]. This has led to its incorporation into a wide array of clinically significant drugs[2][3]. Within the vast chemical space of triazole derivatives, 1H-1,2,3-triazole-4-carbohydrazide emerges as a singularly important building block. Its dual-functionality—a stable aromatic triazole core and a reactive carbohydrazide moiety—renders it an exceptionally versatile synthon for the construction of more complex, biologically active heterocyclic systems. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1H-1,2,3-triazole-4-carbohydrazide, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Strategic Importance in Medicinal Chemistry

1H-1,2,3-triazole-4-carbohydrazide is not merely an intermediate; it is a strategic platform. The carbohydrazide functional group (-CONHNH₂) is a reactive handle that serves as a precursor for a multitude of pharmacologically relevant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through cyclization reactions[4][5]. Furthermore, it can be readily converted into hydrazones (Schiff bases), which are themselves a class of compounds with significant biological activities[5][6]. The triazole-hydrazide combination has been explored for developing potent therapeutic agents, including anticancer, antifungal, and antituberculosis compounds[7][8]. This guide provides the foundational knowledge to reliably produce this high-value starting material.

Synthesis Pathway: A Two-Step, High-Fidelity Approach

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide is most efficiently executed via a robust two-step sequence starting from commercially available reagents. This pathway prioritizes yield, purity, and operational simplicity.

SynthesisWorkflow cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Hydrazinolysis reagents1 Ethyl Propiolate + Sodium Azide product1 Ethyl 1H-1,2,3-triazole-4-carboxylate reagents1->product1 'Click' Reaction catalyst1 Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst1->product1 product2 1H-1,2,3-triazole-4-carbohydrazide product1->product2 Reflux in Ethanol reagents2 Hydrazine Hydrate reagents2->product2 Nucleophilic Acyl Substitution caption Figure 1: Two-step synthesis workflow.

Caption: Figure 1: Two-step synthesis workflow.

Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

The foundational step is the construction of the triazole ring itself. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the method of choice.[9][10] Its prevalence stems from its high regioselectivity (yielding the 1,4-disubstituted isomer exclusively), excellent yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

  • Reactants: Ethyl propiolate serves as the alkyne component, and sodium azide provides the azide functionality. These are chosen for their commercial availability and high reactivity.

  • Catalyst System: A copper(II) sulfate and sodium ascorbate system is used to generate the active Cu(I) catalyst in situ. Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state, preventing side reactions.

  • Solvent System: A mixture of water and a miscible organic solvent (e.g., t-butanol or THF) is ideal. Water accelerates the reaction, while the organic solvent ensures the solubility of the alkyne starting material.

Experimental Protocol: Ethyl 1H-1,2,3-triazole-4-carboxylate

  • Preparation: In a 250 mL round-bottom flask, dissolve sodium azide (6.5 g, 0.1 mol) in 50 mL of deionized water. In a separate beaker, dissolve copper(II) sulfate pentahydrate (1.25 g, 0.005 mol) and sodium ascorbate (2.0 g, 0.01 mol) in 50 mL of deionized water.

  • Reaction Setup: Add the copper/ascorbate solution to the sodium azide solution with stirring. Add 50 mL of t-butanol to the flask.

  • Addition of Alkyne: Add ethyl propiolate (9.81 g, 0.1 mol) dropwise to the stirred solution over 15 minutes. The reaction is often exothermic.

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl propiolate spot disappears.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or oil. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrazinolysis to 1H-1,2,3-triazole-4-carbohydrazide

The conversion of the stable ethyl ester to the reactive carbohydrazide is achieved through nucleophilic acyl substitution using hydrazine hydrate.

Causality of Experimental Choices:

  • Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • Solvent: Ethanol is a common solvent as it effectively dissolves the starting ester and is compatible with the reflux conditions required to drive the reaction to completion.

  • Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the substitution to occur at a practical rate. An excess of hydrazine hydrate is often used to ensure the reaction goes to completion.

Experimental Protocol: 1H-1,2,3-triazole-4-carbohydrazide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.41 g, 0.01 mol) in 30 mL of absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (85%, 1.5 mL, ~0.03 mol) to the solution.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or excess hydrazine. Dry the product under vacuum to yield pure 1H-1,2,3-triazole-4-carbohydrazide as a white crystalline solid. No further purification is typically necessary.

Comprehensive Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 1H-1,2,3-triazole-4-carbohydrazide is critical. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build an unambiguous structural assignment.

CharacterizationWorkflow cluster_techniques Analytical Techniques cluster_data Validation Data start Synthesized Product ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry start->ms ftir_data Functional Groups (C=O, N-H, N=N) ftir->ftir_data nmr_data Structural Framework (Proton/Carbon Environment) nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data final Structure Confirmed: 1H-1,2,3-triazole-4-carbohydrazide ftir_data->final nmr_data->final ms_data->final caption Figure 2: Workflow for structural validation.

Caption: Figure 2: Workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and to verify the conversion of the ester to the hydrazide. The disappearance of the ester C-O stretch and the appearance of N-H stretches are definitive indicators.

Table 1: Key FT-IR Absorption Bands for 1H-1,2,3-triazole-4-carbohydrazide

Wavenumber (cm⁻¹) Functional Group Vibration Type Significance
3350 - 3150 N-H (Hydrazide & Triazole) Stretching Confirms presence of NH and NH₂ groups.[6][11]
3100 - 3000 C-H (Aromatic) Stretching Indicates the triazole ring C-H bond.[12]
1680 - 1650 C=O (Amide I) Stretching Confirms the presence of the carbonyl group.[2][6]
1560 - 1520 N-H (Amide II) / C=N Bending / Stretching Confirms amide and triazole ring structure.[6][12]

| 1350 - 1280 | N=N | Stretching | Characteristic of the triazole ring.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the connectivity of atoms. Spectra are typically recorded in a solvent like DMSO-d₆, which can exchange protons with the N-H groups.

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

  • ~8.0-8.5 ppm (singlet, 1H): This signal corresponds to the proton attached to the C5 position of the 1,2,3-triazole ring[13][14].

  • ~4.5 ppm (broad singlet, 2H): Attributed to the two protons of the terminal -NH₂ group of the hydrazide. This peak is D₂O exchangeable.

  • ~9.5 ppm (broad singlet, 1H): Corresponds to the proton of the -CONH- group. This peak is also D₂O exchangeable.

  • ~15.0 ppm (very broad singlet, 1H): This signal can sometimes be observed for the N-H proton of the triazole ring itself.

¹³C NMR: The carbon spectrum confirms the carbon skeleton.

  • ~160 ppm: The downfield signal for the carbonyl carbon (C=O) of the hydrazide group[6].

  • ~145 ppm & ~125 ppm: Two signals corresponding to the two distinct carbon atoms within the 1,2,3-triazole ring[6][14].

Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹H Triazole C-H 8.0 - 8.5
¹H -NH₂ ~4.5 (broad)
¹H -CONH- ~9.5 (broad)
¹³C C=O ~160

| ¹³C | Triazole Carbons | ~145 and ~125 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1H-1,2,3-triazole-4-carbohydrazide (C₃H₅N₅O, Mol. Wt. = 127.11 g/mol ), high-resolution mass spectrometry (HRMS) would show a molecular ion peak confirming this exact mass.

  • Expected Ion Peak (ESI+): [M+H]⁺ at m/z = 128.0567

  • Key Fragmentation: A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), leading to a significant fragment ion[15].

Application as a Versatile Synthon in Drug Discovery

The true value of 1H-1,2,3-triazole-4-carbohydrazide lies in its synthetic potential. The carbohydrazide moiety is a gateway to a diverse range of heterocyclic scaffolds with proven biological relevance.

Derivatization cluster_reagents Reaction Partners cluster_products Resulting Scaffolds core 1H-1,2,3-triazole- 4-carbohydrazide r1 Aldehydes/ Ketones core->r1 Condensation r2 Carbon Disulfide, then Hydrazine core->r2 Cyclization r3 Aryl Isothiocyanate core->r3 Addition p1 Hydrazones (Schiff Bases) r1->p1 p2 4H-1,2,4-triazole-3-thiol Derivatives r2->p2 p3 Thiosemicarbazides r3->p3 caption Figure 3: Derivatization pathways from the core molecule.

Caption: Figure 3: Derivatization pathways from the core molecule.

  • Synthesis of Hydrazones: Condensation with various aldehydes or ketones yields a library of hydrazone derivatives. These compounds have demonstrated a wide spectrum of activities, including antifungal and antibacterial properties[4][7].

  • Formation of 1,2,4-Triazoles: Reaction with carbon disulfide followed by treatment with hydrazine can lead to the formation of a second, fused or linked, 1,2,4-triazole ring system, often bearing a thiol group which is another valuable synthetic handle[4].

  • Access to Thiadiazines: The resulting triazole-thiols can be further reacted with α-bromoketones to afford complex fused heterocyclic systems like 7H-[4][6][16]triazolo[3,4-b][4][6][17]thiadiazines, which are known to possess diverse biological activities[4].

The synthetic accessibility and versatility of the 1,2,3-triazole ring make it an ideal scaffold for creating large compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process[18].

Conclusion

1H-1,2,3-triazole-4-carbohydrazide is a foundational molecule for any research program focused on the development of novel heterocyclic drug candidates. The two-step synthesis outlined in this guide, based on the principles of click chemistry and hydrazinolysis, is both efficient and reliable. The rigorous, multi-faceted characterization protocol ensures the production of high-purity material, which is a prerequisite for successful downstream applications. By mastering the synthesis and understanding the reactivity of this key intermediate, researchers are well-equipped to explore a rich chemical space and develop innovative therapeutics targeting a wide range of diseases.

References

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  • SpectraBase. (2016). 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide. Available from: [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., & Osman, M. O. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6653. Available from: [Link]

  • Wang, B. L., et al. (2019). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. Pest Management Science, 75(10), 2735-2742. Available from: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

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  • Al-Wahaibi, L. H., El-Emam, A. A., & Osman, M. O. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(19), 6653. Available from: [Link]

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  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989274. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Journal of the Iranian Chemical Society. Available from: [Link]

  • Journal of the Chemical Society, Dalton Transactions. (2004). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (14), 2219-2224. Available from: [Link]

  • Avula, S. R., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 747301. Available from: [Link]

  • Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. 4(3), 609-616. Available from: [Link]

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Sources

Exploratory

Crystal Structure Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives: From Molecular Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a "privileged" structural motif in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a "privileged" structural motif in modern medicinal chemistry. Its unique combination of a stable, aromatic triazole ring and a flexible, hydrogen-bond-rich carbohydrazide linker provides a versatile platform for designing novel therapeutic agents.[1][2] The 1,2,3-triazole moiety, often synthesized via highly efficient "click" chemistry, is not merely a passive linker but can act as a potent pharmacophore or a bioisostere for other functional groups, enhancing metabolic stability and target affinity.[1][3] Paired with the carbohydrazide group, which establishes critical hydrogen bonding networks and allows for conformational adaptability, this scaffold is central to the development of new anticancer, antimicrobial, and anti-inflammatory drugs.[2][4][5]

This technical guide provides an in-depth exploration of the definitive method for characterizing these molecules: single-crystal X-ray diffraction (SC-XRD). We will move beyond procedural outlines to delve into the causality behind experimental choices, offering field-proven insights for researchers. This document covers the entire workflow, from the critical step of obtaining diffraction-quality single crystals to the nuanced interpretation of atomic-level structural data and its direct implications for rational drug design.

Section 1: The Strategic Importance of the 1H-1,2,3-Triazole-4-Carbohydrazide Scaffold

The ascent of the 1,2,3-triazole ring in drug discovery is a testament to its exceptional blend of chemical and physical properties.[1] Unlike many heterocyclic systems, it is largely absent in nature, yet its synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) makes it ideal for generating large compound libraries.[1][6] Its key attributes include:

  • Bioisosteric Replacement: The triazole ring can mimic the steric and electronic properties of other functional groups, like amide bonds, to improve pharmacokinetic profiles.

  • Pharmacophoric Contribution: The nitrogen atoms and the ring's dipole moment allow it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[7]

  • Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation.

The carbohydrazide moiety (-CO-NH-NH2) is a critical partner to the triazole core. Its primary amine and amide groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, rotation around the C-N and N-N bonds lends the linker conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.[2][8] This synergy between the rigid, stable triazole and the flexible, interactive carbohydrazide makes the combined scaffold a powerful tool for drug development.

Section 2: The Preparatory Workflow: From Synthesis to a Diffraction-Quality Crystal

The journey to elucidating a crystal structure begins long before the X-ray diffractometer. The synthesis must be pure, and the subsequent crystallization is an empirical science that demands patience and precision.

A common synthetic route involves the CuAAC reaction to form the triazole ring, followed by the conversion of a carboxylate ester at the 4-position into the desired carbohydrazide via reaction with hydrazine hydrate.[6][9][10] Once the target molecule is synthesized and purified, the pivotal step is growing a single crystal.

Experimental Protocol 2.1: A Self-Validating Approach to Crystallization

The goal of crystallization is to coax molecules from a disordered state in solution into a highly ordered, three-dimensional lattice. This protocol outlines a systematic approach to screen for optimal crystallization conditions.

Rationale: The choice of solvent is paramount. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals. The slow change in conditions (evaporation, cooling, or diffusion) is what allows molecules the time to orient themselves into a crystal lattice.

Step-by-Step Methodology:

  • Purity Assessment: Before attempting crystallization, verify the purity of the synthesized compound using techniques like NMR and HPLC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5][6]

  • Solvent Screening:

    • In a series of small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, DMF, water).[11]

    • Categorize solvents into three groups: "poor" (insoluble), "good" (fully soluble), and "moderate."

  • Choosing a Crystallization Technique:

    • Slow Evaporation (for moderate solvents): Dissolve the compound in a "moderate" solvent to near-saturation. Loosely cap the vial (or cover with parafilm pierced with a needle). The slow removal of the solvent gradually increases the concentration, promoting crystal growth. This is often the simplest and most successful method.

    • Vapor Diffusion (for "good" solvents):

      • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

      • Liquid-Liquid: Create a layered system in a narrow tube. The bottom layer is a dense "poor" solvent, and the top layer is a less dense "good" solvent containing the compound. Crystals may form at the interface over time.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Incubation and Observation: Store the crystallization experiments in a vibration-free environment. Monitor them periodically under a microscope over days or weeks. High-quality crystals should be transparent with well-defined faces and sharp edges.

G cluster_0 Synthesis & Purification cluster_1 Crystallization Synthesis Chemical Synthesis (e.g., Click Chemistry) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Verification (NMR, HPLC-MS) Purification->Purity_Check Solvent_Screen Solvent Screening Purity_Check->Solvent_Screen Technique Select Technique (Evaporation, Diffusion, etc.) Solvent_Screen->Technique Growth Crystal Growth (Days to Weeks) Technique->Growth Harvest Harvest & Mount Crystal Growth->Harvest XRD SC-XRD Analysis Harvest->XRD Ready for Diffraction

Caption: Workflow from synthesis to a diffraction-quality crystal.

Section 3: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe

SC-XRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the solid state.[12] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of spots is a direct consequence of the crystal's internal repeating lattice, and its intensities contain the information needed to reconstruct the electron density, and thus the atomic positions.

Experimental Protocol 3.1: From Crystal to Structure: The SC-XRD Workflow

Rationale: Data collection at cryogenic temperatures (e.g., 100-120 K) is standard practice.[11] The low temperature minimizes atomic thermal vibrations, resulting in less "smearing" of the electron density. This leads to a higher-resolution diffraction pattern, more precise atomic coordinates, and a more accurate final structure. The choice of radiation (e.g., Mo or Cu) depends on the crystal's unit cell size and elemental composition.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects. Mount the crystal on a glass fiber or in a cryo-loop using a minimal amount of oil.

  • Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas is used to flash-cool the crystal to the target temperature (e.g., 120 K).[11]

  • Unit Cell Determination: Collect a few initial diffraction images (frames). Software analyzes the positions of the reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ), crystal system, and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz factor, polarization).

  • Structure Solution:

    • This is the process of obtaining the initial phases for the structure factors, which is known as the "phase problem" in crystallography.

    • For small molecules, Direct Methods are almost universally successful.[13] Programs like SHELXS use statistical relationships between the intensities of strong reflections to generate a trial set of phases.

    • This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement:

    • This is an iterative process of improving the initial atomic model to achieve the best possible fit with the experimental diffraction data.

    • Using a program like SHELXL, the atomic positions, and their anisotropic displacement parameters (which model thermal motion) are adjusted using a full-matrix least-squares algorithm.[13]

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.

    • The quality of the final model is assessed using metrics like the R1 factor and Goodness-of-Fit (GooF).

G Mount Crystal Mounting & Cryo-Cooling Collect X-ray Data Collection (Diffraction Images) Mount->Collect 1. Irradiate with X-rays Process Data Integration & Reduction Collect->Process 2. Measure Intensities Solve Structure Solution (Direct Methods) Process->Solve 3. Solve Phase Problem Refine Structure Refinement (Least-Squares) Solve->Refine 4. Build Initial Model Refine->Solve Iterative Process Validate Validation & Analysis (CIF File Generation) Refine->Validate 5. Finalize Structure

Caption: The core workflow of single-crystal X-ray diffraction analysis.

Section 4: Deciphering the Data: Structural Interpretation and Analysis

A solved crystal structure is a rich source of chemical information. Analysis goes beyond simple bond lengths and angles to encompass the molecule's conformation and the complex network of interactions that build the crystal lattice.

Molecular Geometry and Conformation

The primary output of a crystal structure analysis is the precise coordinates of each atom. From this, we can analyze:

  • Bond Lengths and Angles: These should be compared to established values for similar chemical fragments. Significant deviations can indicate electronic effects or strain within the molecule. For example, the planarity of the triazole ring system is a key feature to confirm.[14]

  • Torsional Angles: These define the molecule's conformation. For 1H-1,2,3-triazole-4-carbohydrazide derivatives, the torsion angles around the carbohydrazide linker are particularly important. They reveal whether the molecule adopts an extended or folded conformation in the solid state.[8][15]

  • Intramolecular Interactions: The structure may reveal intramolecular hydrogen bonds, such as between the amide N-H and a triazole nitrogen.[16] These interactions can be critical in locking the molecule into a specific, low-energy conformation, which may be the bioactive conformation relevant for drug design.[15][16]

Supramolecular Assembly: The Power of Intermolecular Forces

No molecule in a crystal exists in isolation. The crystal packing describes how molecules arrange themselves, and this arrangement is governed by a hierarchy of intermolecular forces.

  • Hydrogen Bonding: This is typically the most dominant directional force in carbohydrazide derivatives. Common motifs include N–H⋯O bonds involving the carbonyl oxygen and N–H⋯N bonds involving the triazole ring nitrogens.[17] These interactions often link molecules into chains, sheets, or more complex 3D networks.

  • π–π Stacking: The aromatic triazole rings and any other phenyl substituents can stack on top of each other. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice.[14][18]

  • Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[14][19] It maps the close contacts between molecules, providing a "fingerprint plot" that highlights the percentage contribution of different interaction types (e.g., H···H, N···H, O···H), offering a clear picture of the forces governing crystal packing.[17][20]

Data Presentation: A Comparative Example

Quantitative data from crystal structure analyses are typically summarized in tables for clear comparison.

ParameterDerivative A (X=Cl)Derivative B (X=F)
Chemical FormulaC₁₀H₉ClN₆OC₁₀H₉FN₆O
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)8.1475.931
b (Å)7.91810.970
c (Å)25.77414.797
β (°)92.9898.62
Volume (ų)1658.1900.1
Key H-Bond (Donor-Acceptor)N(amide)-H···O(carbonyl)N(amine)-H···N(triazole)
π-π Stacking Distance (Å)3.813.65

Note: Data in this table is hypothetical, based on typical values from published structures for illustrative purposes.[14][17][18]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A [Triazole-Carbohydrazide] B [Triazole-Carbohydrazide] A->B H-Bonding (N-H···O) C [Triazole-Carbohydrazide] B->C π-π Stacking

Caption: Key intermolecular interactions governing crystal packing.

Section 5: Bridging Structure to Function: Implications for Drug Design

The true power of crystal structure analysis lies in its ability to inform rational drug design. The precise atomic coordinates provide an experimental foundation for understanding and predicting biological activity.

  • Validating Molecular Models: A crystal structure is the ultimate validation for computational models. It confirms the correct tautomeric and isomeric forms of the synthesized compound.

  • Informing Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive analogs, researchers can identify key conformational features or intermolecular interaction motifs required for biological activity. For example, if all active compounds show a specific intramolecular hydrogen bond that confers a planar conformation, this becomes a critical design element for future molecules.[21]

  • Guiding Computational Docking: The experimentally determined conformation from a crystal structure is an ideal starting point for molecular docking studies.[11] Docking this low-energy, solid-state conformation into a target protein's active site can provide a more realistic and predictive model of the binding pose.

  • Improving Physicochemical Properties: Understanding the crystal packing can provide insights into properties like solubility and stability. A crystal structure dominated by very strong, tight hydrogen bonds may indicate lower solubility, guiding chemists to modify the structure to disrupt this packing and improve bioavailability.

Conclusion

The crystal structure analysis of 1H-1,2,3-triazole-4-carbohydrazide derivatives is a cornerstone of their development as therapeutic agents. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional reality. This guide has detailed the integrated workflow from synthesis and crystallization to X-ray diffraction and data interpretation. By understanding not just the protocols but the scientific rationale behind them, researchers can leverage this powerful technique to validate their chemical designs, understand supramolecular behavior, and ultimately accelerate the discovery of new, effective medicines. The insights gained from a single crystal can illuminate the path forward for an entire drug development program.

References

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Quantum Computational Investigation of Triazole Carbodrazide Compounds: A Methodological Whitepaper for Drug Discovery

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Triazole carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, demonstr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazole carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The rational design and optimization of these compounds are significantly accelerated by computational chemistry. This guide provides a comprehensive framework for the quantum computational investigation of triazole carbohydrazide compounds, detailing the theoretical underpinnings and practical application of key in silico techniques. We will explore the synergistic use of Density Functional Theory (DFT) for elucidating molecular properties, molecular docking for predicting protein-ligand interactions, Hirshfeld surface analysis for understanding intermolecular forces, and ADME/Tox predictions for evaluating drug-likeness. The objective is to equip researchers with a robust, validated workflow to identify and refine promising drug candidates from this chemical class, thereby bridging the gap between theoretical chemistry and experimental drug development.

The Triazole Carbodrazide Scaffold: A Computational Perspective

Significance in Medicinal Chemistry

The 1,2,4-triazole and 1,2,3-triazole ring systems are foundational pharmacophores in numerous approved drugs.[6] Their inclusion in a molecular structure often confers metabolic stability, favorable hydrogen bonding capabilities, and the ability to act as bioisosteres, enhancing pharmacokinetic profiles and potency.[7][8] When combined with a carbohydrazide linker, these compounds gain additional hydrogen bond donors and acceptors, making them versatile candidates for interacting with biological targets.[1][3] This has led to the development of triazole carbohydrazide derivatives with significant antibacterial, antifungal, antioxidant, and anticancer activities.[2][3][7][9][10]

The Imperative for Computational Modeling

Synthesizing and screening large libraries of compounds is a resource-intensive process. Computer-aided drug design (CADD) offers a cost-effective and rapid alternative to prioritize synthetic efforts.[11][12][13] By simulating molecular behavior and interactions at the quantum level, we can predict a compound's stability, reactivity, binding affinity to a target protein, and its likely pharmacokinetic profile before it is ever synthesized.[13][14] This predictive power is crucial for generating high-quality leads and understanding complex structure-activity relationships (SAR).

Foundational Computational Methodologies

The successful investigation of triazole carbohydrazides relies on an integrated suite of computational tools.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[15] It provides a balance between accuracy and computational cost, making it ideal for studying drug-sized molecules. DFT calculations are fundamental for determining optimized molecular geometries, electronic properties (such as molecular orbitals), and spectroscopic features.[15][16][17][18] A common and well-validated approach involves using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield results that correlate well with experimental X-ray diffraction data.[16]

Hirshfeld Surface Analysis

To understand how molecules pack in a crystal lattice and to visualize the nature and proportion of intermolecular interactions, Hirshfeld surface analysis is employed.[12][19][20] This technique maps various properties onto the molecular surface, providing a detailed picture of contacts like hydrogen bonds and van der Waals forces, which are critical for crystal stability and ligand-receptor recognition.[8][21]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein.[15][22] This method is essential for screening virtual libraries and hypothesizing the mechanism of action.[11][23] The output, a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, helps identify which derivatives are most likely to be active and reveals key interactions (e.g., hydrogen bonds, pi-pi stacking) with specific amino acid residues.[2][24]

ADME/Tox Prediction

A potent compound is useless as a drug if it cannot reach its target or is toxic. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction models are used to assess a compound's drug-likeness.[25] These tools evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, allowing for the early deselection of candidates with unfavorable profiles.[26]

Integrated Computational Workflow

A robust investigation follows a logical progression, with the outputs of one stage informing the next.

Computational_Drug_Discovery_Workflow cluster_0 DFT Analysis cluster_1 Interaction & Safety Profile cluster_2 Candidate Selection Mol_Design 1. Initial Molecule Construction Geom_Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Mol_Design->Geom_Opt Initial Structure Freq_Calc 3. Vibrational Frequency Analysis Geom_Opt->Freq_Calc Optimized Geometry Hirshfeld 5. Hirshfeld Surface Analysis Geom_Opt->Hirshfeld Optimized Geometry Docking 6. Molecular Docking Geom_Opt->Docking Optimized Ligand ADMET 7. ADME/Tox Prediction Geom_Opt->ADMET Quantum_Desc 4. Quantum Chemical Descriptor Calculation Freq_Calc->Quantum_Desc Verified Minimum Analysis 8. Data Synthesis & SAR Analysis Quantum_Desc->Analysis Hirshfeld->Analysis Docking->Analysis ADMET->Analysis Lead_Candidate 9. Lead Candidate Prioritization Analysis->Lead_Candidate Prioritized List

Caption: Integrated workflow for the computational analysis of triazole carbohydrazide compounds.

Protocol 1: DFT-Based Molecular Characterization

This protocol details the steps for calculating the structural and electronic properties of a triazole carbohydrazide derivative.

  • Initial Structure Construction: Build the 3D structure of the molecule using software like GaussView or Avogadro. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Software: Gaussian, ORCA, etc.

    • Method: Select the DFT functional and basis set. A robust choice is B3LYP/6-311++G(d,p).[16]

    • Input: Use the pre-optimized structure from Step 1.

    • Execution: Run the optimization calculation. This process iteratively adjusts atomic positions to find the lowest energy conformation.

  • Frequency Calculation:

    • Purpose: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Validation: Confirm that no imaginary frequencies are present in the output. The presence of imaginary frequencies indicates a transition state, not a stable structure.

  • Property Calculation: From the validated output file, extract key quantum chemical descriptors. These include bond lengths, bond angles, dihedral angles, and electronic properties.

Data Analysis and Interpretation

Structural and Electronic Properties

The optimized geometry provides the most stable 3D arrangement of the molecule. These theoretical parameters can be validated by comparing them to experimental data from X-ray crystallography where available, with high correlation coefficients (R²) indicating the accuracy of the chosen computational level.[16] Key electronic descriptors derived from DFT are crucial for understanding reactivity.

DescriptorSymbolSignificanceTypical Range (eV)
Highest Occupied Molecular Orbital EnergyEHOMORepresents the ability to donate an electron. Higher values indicate greater reactivity.-5.0 to -7.0
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the ability to accept an electron. Lower values indicate greater reactivity.-1.0 to -2.5
HOMO-LUMO Energy GapΔEΔE = ELUMO - EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability.[2][17]3.5 to 5.5
Chemical Hardnessηη = (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution.1.7 to 2.8
Electronegativityχχ = -(EHOMO + ELUMO) / 2. Measures the power of an atom to attract electrons.3.0 to 4.5

Table 1: Key Quantum Chemical Descriptors and Their Significance.

Simulating Biological Interactions

Molecular_Docking_Process Receptor 1. Prepare Receptor (e.g., PDB ID: 6YD9) Remove water, add hydrogens Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Prepare Ligand (DFT Optimized Structure) Assign charges Ligand->Grid Docking 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 5. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis Docking->Analysis

Caption: Standard workflow for a molecular docking experiment.

Protocol 2: Molecular Docking Simulation
  • Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For antibacterial studies, a common target is E. coli DNA gyrase B (e.g., PDB ID: 6YD9).[2] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDock Tools or PyMOL.

  • Ligand Preparation: Use the DFT-optimized structure of the triazole carbohydrazide compound. Assign appropriate atom types and charges.

  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the known active site of the receptor.

  • Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[12] The program will generate multiple binding poses for the ligand within the active site and calculate a binding affinity score for each.

  • Results Analysis: Analyze the top-ranked poses. The most negative binding affinity score indicates the most favorable binding. Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[2][24]

Assessing Drug-Likeness

The "Rule of Five" is a foundational guideline for evaluating the drug-likeness and potential oral bioavailability of a compound. In silico tools can rapidly assess a molecule against these and other pharmacokinetic parameters.

ParameterGuideline (Lipinski's Rule of Five)Significance
Molecular Weight (MW)≤ 500 DaInfluences absorption and diffusion.
Log P (Lipophilicity)≤ 5Governs solubility and membrane permeability.
Hydrogen Bond Donors (HBD)≤ 5Affects solubility and binding.
Hydrogen Bond Acceptors (HBA)≤ 10Affects solubility and binding.
Other Key ADME Parameters
Topological Polar Surface Area (TPSA)≤ 140 ŲPredicts transport properties and bioavailability.
Blood-Brain Barrier (BBB) PermeationYes/NoCritical for CNS-targeting drugs.[26]

Table 2: Key Parameters for In Silico ADME/Tox Prediction.

Conclusion and Strategic Outlook

The integration of quantum computational methods provides a powerful, predictive, and cost-effective strategy for the investigation of triazole carbohydrazide compounds. This guide outlines a validated workflow, beginning with the fundamental characterization of molecular properties using DFT and culminating in the prediction of biological activity and pharmacokinetic profiles through molecular docking and ADME/Tox analysis. By explaining the causality behind methodological choices—such as using DFT-optimized geometries for docking to ensure conformational relevance—this framework enables researchers to move beyond simple screening and engage in true rational drug design. The future of this field will likely involve the increasing use of molecular dynamics simulations to assess the stability of ligand-protein complexes over time[14][27] and the application of machine learning (QSAR) models to refine predictions based on larger datasets.[14][28] Adherence to the principles and protocols outlined herein will empower scientists to efficiently identify and optimize novel triazole carbohydrazide derivatives with high therapeutic potential.

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Sources

Exploratory

A Spectroscopic Vade Mecum: Elucidating the Molecular Signature of 1H-1,2,3-Triazole-4-Carbohydrazide

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction 1H-1,2,3-Triazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1H-1,2,3-Triazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 1,2,3-triazole ring linked to a carbohydrazide moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The triazole core is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, while the carbohydrazide group provides a key reactive handle for further molecular elaboration.[4][5][6] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure confirmation, purity assessment, and the rational design of new derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of 1H-1,2,3-triazole-4-carbohydrazide, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of atoms and functional groups in 1H-1,2,3-triazole-4-carbohydrazide dictates its interaction with various spectroscopic techniques. The following diagram illustrates the molecular structure and numbering convention that will be referenced throughout this guide.

Caption: Molecular structure of 1H-1,2,3-triazole-4-carbohydrazide with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom results in a unique resonance frequency, providing a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of 1H-1,2,3-triazole-4-carbohydrazide is expected to exhibit distinct signals for the triazole ring proton, the N-H protons of the triazole and carbohydrazide moieties, and the amino protons.

  • Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the 1,2,3-triazole ring is anticipated to appear as a singlet in the downfield region, typically between δ 8.0-8.5 ppm .[7][8] This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic triazole ring.[7]

  • Triazole N-H Proton (N1-H): The proton on the N1 nitrogen of the triazole ring is expected to be a broad singlet, appearing further downfield, likely in the range of δ 12.0-14.0 ppm .[9] Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent. This proton is typically more deshielded than amide protons due to its involvement in the aromatic system.

  • Amide N-H Proton: The N-H proton of the carbohydrazide linker is predicted to resonate as a singlet around δ 9.0-10.0 ppm . The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

  • Amino (-NH₂) Protons: The two protons of the terminal amino group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm . The broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1H-1,2,3-triazole-4-carbohydrazide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-16 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

  • Triazole Ring Carbons (C4 and C5): The two carbon atoms of the triazole ring are expected to resonate in the aromatic region. The C4 carbon, being attached to the electron-withdrawing carbohydrazide group, will be more deshielded and is predicted to appear around δ 140-145 ppm .[10][11] The C5 carbon is expected to be observed at a slightly higher field, in the range of δ 125-135 ppm .[10][11]

  • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is the most deshielded carbon in the molecule and will appear as a distinct signal in the range of δ 160-165 ppm .[4][12]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

  • N-H Stretching: The N-H stretching vibrations of the triazole ring, amide, and amino groups are expected to appear as a broad band in the region of 3100-3400 cm⁻¹ . The broadening is due to extensive hydrogen bonding.

  • C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the carbonyl group of the carbohydrazide is expected in the range of 1650-1680 cm⁻¹ .[4][13] This is a highly characteristic peak for amide functionalities.

  • N-H Bending (Amide II): The N-H bending vibration of the amide group will likely appear around 1520-1550 cm⁻¹ .

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected to produce one or more bands in the region of 1400-1600 cm⁻¹ .[13]

  • N-N Stretching: The N-N stretching vibrations of the triazole ring may be observed in the fingerprint region, typically around 1000-1100 cm⁻¹ .[13]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a solid sample by mixing a small amount of 1H-1,2,3-triazole-4-carbohydrazide with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and perform a background subtraction.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and gaining insights into its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, 1H-1,2,3-triazole-4-carbohydrazide is expected to undergo characteristic fragmentation pathways.

  • Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, should be observed at an m/z value equal to its molecular weight (127.11 g/mol ).

  • Loss of N₂: A common fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment at [M-28]⁺ .[14]

  • Loss of the Carbohydrazide Side Chain: Cleavage of the bond between the triazole ring and the carbohydrazide group can lead to a fragment corresponding to the triazole ring itself.

  • Fragmentation of the Carbohydrazide Moiety: The carbohydrazide side chain can undergo further fragmentation, leading to characteristic ions.

Mass_Fragmentation_Pathway M [M]⁺˙ m/z = 127 M_minus_N2 [M-N₂]⁺˙ m/z = 99 M->M_minus_N2 - N₂ M_minus_NH2NHCO [M-NH₂NHCO]⁺ m/z = 68 M->M_minus_NH2NHCO - •NH₂NHCO NH2NHCO [NH₂NHCO]⁺ m/z = 59 M->NH2NHCO

Caption: Plausible mass fragmentation pathways for 1H-1,2,3-triazole-4-carbohydrazide.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV or a soft ionization technique such as Electrospray Ionization (ESI) for less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Summary of Spectroscopic Data

Spectroscopic TechniqueFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR (DMSO-d₆) Triazole C5-H (singlet)δ 8.0-8.5 ppm
Triazole N1-H (broad singlet)δ 12.0-14.0 ppm
Amide N-H (singlet)δ 9.0-10.0 ppm
Amino -NH₂ (broad singlet)δ 4.5-5.5 ppm
¹³C NMR (DMSO-d₆) Triazole C4δ 140-145 ppm
Triazole C5δ 125-135 ppm
Carbonyl C=Oδ 160-165 ppm
IR (KBr/ATR) N-H Stretch3100-3400 cm⁻¹ (broad)
C=O Stretch (Amide I)1650-1680 cm⁻¹ (strong, sharp)
N-H Bend (Amide II)1520-1550 cm⁻¹
C=N, C=C Stretch1400-1600 cm⁻¹
Mass Spectrometry (EI) Molecular Ion [M]⁺˙m/z 127
[M-N₂]⁺˙m/z 99
[Triazole ring]⁺m/z 68

Conclusion

The spectroscopic characterization of 1H-1,2,3-triazole-4-carbohydrazide provides a definitive fingerprint for its structural verification and purity assessment. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for the analysis of this important heterocyclic scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident identification and further development of novel triazole-based compounds.

References

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precurso. Arkivoc.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC - NIH.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI.
  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • How can I prove the formation of a triazole ring in Click chemistry?.
  • Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers.
  • Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF SOME SUBSTITUTED 1,2,3- & 1,2,4-TRIAZOLES. American Journal of Chemistry.

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Foundational

Physicochemical Properties of Novel Triazole Carbohydrazide Analogs: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Foreword: The Rationale for a Focused Physicochemical Analysis In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous approv...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Rationale for a Focused Physicochemical Analysis

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of activities, including antifungal, anticancer, and antiviral applications.[1][2] When coupled with the versatile carbohydrazide moiety, these analogs present a rich chemical space for the development of novel therapeutic agents.[3] However, the journey from a promising "hit" compound to a viable drug candidate is paved with challenges, many of which are dictated not by its potency alone, but by its physicochemical properties. These properties—solubility, lipophilicity, stability, and ionization state—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability and clinical success.

This guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of novel triazole carbohydrazide analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices and integrating computational analysis for a predictive, efficient workflow.

Foundational Concepts: Why Physicochemical Properties Dictate Success

Before delving into experimental protocols, it is crucial to understand why these properties are paramount. A molecule's journey through the body is a complex interplay of crossing biological membranes, dissolving in aqueous environments, and resisting metabolic breakdown.

  • Lipophilicity (Log P/Log D): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical predictor of a drug's ability to permeate the gut wall, cross cell membranes, and penetrate the blood-brain barrier. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

  • Aqueous Solubility: A drug must first dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development, resulting in low and erratic bioavailability.

  • Acid Dissociation Constant (pKa): The pKa determines the extent of a compound's ionization at a given pH. Since the pH varies dramatically throughout the body (e.g., stomach ~1.5-3.5, intestine ~6-7.4, blood ~7.4), the ionization state of a triazole carbohydrazide analog will change, profoundly impacting its solubility, absorption, and ability to bind to its target receptor.

  • Chemical and Thermal Stability: The stability of a compound under various conditions (pH, temperature, light) is essential for its formulation, shelf-life, and behavior in vivo.

Synthesis and Structural Verification: The Starting Point

The accurate assessment of physicochemical properties is predicated on the synthesis of pure, structurally confirmed compounds. While numerous specific synthetic routes exist, a common pathway for creating a library of analogs is outlined below.

General Synthetic Pathway

The synthesis typically commences from a substituted triazole core, which is then elaborated to include the carbohydrazide functionality and subsequently condensed with various aldehydes or ketones to form hydrazones.[4] This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Diagram 1: General Synthesis & Characterization Workflow

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization A Starting Materials (e.g., 4-amino-1,2,4-triazole-3-thiol) B Reaction 1: Elaboration of Triazole Core A->B C Intermediate Product (e.g., Triazole Carbohydrazide) B->C D Reaction 2: Condensation with Aldehydes/Ketones C->D E Crude Analog Product D->E F Purification (Recrystallization / Chromatography) E->F G Pure Analog (>95%) F->G H FTIR Spectroscopy G->H I NMR (1H & 13C) Spectroscopy G->I J Mass Spectrometry (HRMS) G->J K Structural Confirmation H->K I->K J->K

Caption: Workflow for synthesis and structural validation of analogs.

Protocol: Structural Characterization

It is imperative to confirm the identity and purity of each synthesized analog before proceeding. This is a self-validating system; congruent data from multiple orthogonal techniques provides high confidence in the final structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify key functional groups.
  • Methodology: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded from 4000-400 cm⁻¹.[5]
  • Causality & Expected Signals:
  • N-H stretch (Amide/Hydrazide): Look for bands in the 3100-3300 cm⁻¹ region.[6]
  • C=O stretch (Carbonyl): A strong, sharp absorption around 1650-1680 cm⁻¹ is characteristic of the carbohydrazide carbonyl group.[4][6]
  • C=N stretch (Triazole ring & Imine): Bands in the 1550-1620 cm⁻¹ region.
  • C-N stretch: Typically found in the 1200-1400 cm⁻¹ range.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C):

  • Objective: To elucidate the carbon-hydrogen framework and confirm connectivity.
  • Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with TMS as an internal standard. Spectra are recorded on a 400 MHz or higher spectrometer.[5][7]
  • Causality & Expected Signals:
  • ¹H NMR: Protons on the aromatic and triazole rings will appear in the δ 7-9 ppm region. The N-H proton of the carbohydrazide is often a broad singlet at lower field (δ 10-12 ppm) which is exchangeable with D₂O.[6][7] Aliphatic protons from substituents will appear upfield.
  • ¹³C NMR: The carbonyl carbon is a key diagnostic signal, typically appearing far downfield (δ 160-170 ppm).[6] Carbons of the triazole and aromatic rings will resonate in the δ 110-160 ppm range.

3. High-Resolution Mass Spectrometry (HRMS):

  • Objective: To confirm the molecular formula.
  • Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) is used. ESI is often preferred for these polar, potentially fragile molecules.[5]
  • Causality & Expected Data: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the elemental composition.[8][9]

The Integrated Physicochemical Profiling Workflow

An efficient drug discovery program integrates experimental (wet lab) and computational (in silico) methods. Computational tools provide rapid initial assessment and help prioritize which analogs to synthesize and test, while experimental data provides the ground truth and refines the computational models.

Diagram 2: Integrated Experimental & Computational Workflow ```dot digraph "Profiling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

rankdir=LR;

subgraph "cluster_in_silico" { label="In Silico / Computational Analysis"; bgcolor="#F1F3F4"; A [label="Proposed Analog Structures", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="DFT Calculations\n(HOMO/LUMO, MEP, Reactivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Physicochemical Prediction\n(cLogP, pKa, Solubility)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Molecular Docking\n(Target Binding Prediction)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Prioritization for Synthesis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A -> {B, C, D}; {B, C, D} -> E; }

subgraph "cluster_wet_lab" { label="Wet Lab / Experimental Validation"; bgcolor="#F1F3F4"; F [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Structural Confirmation\n(NMR, MS, FTIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="LogP / LogD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Solubility Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="pKa Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Stability Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Experimental Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F -> G -> {H, I, J, K} -> L; }

E -> F [label="Synthesize\nCandidates"]; L -> C [label="Refine Models", style=dashed, dir=back]; L -> D [label="Validate Poses", style=dashed, dir=back]; }``` Caption: Interplay between computational and experimental profiling.

Experimental Protocols for Core Properties

1. Protocol: Lipophilicity (Log P) Determination by Shake-Flask Method

  • Objective: To measure the partition coefficient of the neutral compound between n-octanol and water.
  • Rationale: This classic method directly measures the partitioning equilibrium that mimics the transfer of a drug from an aqueous phase (plasma) to a lipophilic phase (cell membrane).
  • Methodology:
  • Prepare a stock solution of the analog in a suitable solvent (e.g., DMSO).
  • Prepare a biphasic system of pre-saturated n-octanol and phosphate buffer (pH 7.4).
  • Add a small volume of the stock solution to the biphasic system, ensuring the final concentration is detectable by UV-Vis or HPLC.
  • Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
  • Centrifuge the mixture to ensure complete phase separation.
  • Carefully collect samples from both the aqueous and n-octanol layers.
  • Determine the concentration of the analog in each layer using a calibrated HPLC-UV method.
  • Calculate Log P as: Log P = log10([Concentration in Octanol] / [Concentration in Aqueous]).

2. Protocol: Thermodynamic Aqueous Solubility

  • Objective: To determine the equilibrium solubility of the solid compound.
  • Rationale: This "gold standard" method measures the true solubility of the most stable crystalline form of the compound, which is critical for predicting oral absorption.
  • Methodology:
  • Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 6.5, 7.4).
  • Agitate the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
  • Filter the samples through a 0.45 µm filter to remove undissolved solid.
  • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.
  • The measured concentration is the thermodynamic solubility at that specific pH.
Computational Analysis

1. Density Functional Theory (DFT) Calculations:

  • Objective: To understand the electronic structure and reactivity of the analogs.
  • Rationale: DFT provides insights into molecular properties that are difficult to measure directly but influence stability and intermolecular interactions. Calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p). [10] * Key Parameters:
  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity and lower kinetic stability. [11] * Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions. This is invaluable for predicting sites of hydrogen bonding and potential metabolic attack.

[12]2. Molecular Docking:

  • Objective: To predict the binding conformation and affinity of an analog within the active site of a biological target.
  • Rationale: By understanding how physicochemical properties (size, shape, charge distribution) influence binding, we can rationally design more potent molecules. This helps correlate the in silico work with potential biological activity. D[13][14]ocking studies can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex.

[8][15]### 4.0 Structure-Property Relationships (SPR) and Data Interpretation

The ultimate goal of this analysis is to establish clear relationships between chemical structure and physicochemical properties. Data should be collated into tables to facilitate comparison across a series of analogs.

Table 1: Hypothetical Physicochemical Data for a Triazole Carbohydrazide Analog Series

Compound IDR-Group (Substitution)MW ( g/mol )Experimental Log PCalculated Log P (cLogP)Aqueous Solubility (µg/mL, pH 7.4)Predicted pKa (Basic)
Parent-H -H310.31.851.901503.5
Analog-Cl 4-Cl344.82.552.61453.2
Analog-OCH₃ 4-OCH₃340.41.901.921303.6
Analog-NO₂ 4-NO₂355.31.952.15802.8

Interpretation Insights:

  • Causality in Action: As seen in the hypothetical data, adding a lipophilic chloro group (-Cl) increases the Log P and significantly decreases aqueous solubility. Conversely, a methoxy group (-OCH₃), which can act as a hydrogen bond acceptor, has a minimal impact on Log P and solubility compared to the parent. An electron-withdrawing nitro group (-NO₂) lowers the basicity (pKa), which can also affect the ionization and solubility profile.

  • Model Validation: Comparing experimental Log P with calculated Log P (cLogP) is a crucial step in validating the predictive power of the in silico models for this specific chemical class.

A thorough understanding and early assessment of the physicochemical properties of novel triazole carbohydrazide analogs are not merely procedural hurdles; they are fundamental to a successful drug discovery campaign. By employing an integrated strategy of robust experimental protocols and predictive computational modeling, research teams can make informed decisions, prioritize the most promising candidates, and mitigate the risk of late-stage failure. This systematic approach allows for the rational design of molecules that possess not only potent biological activity but also the drug-like properties required to become effective medicines. The continued exploration of this chemical space, guided by these principles, holds significant promise for addressing unmet medical needs.

[4][17][18]---

References

  • Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (n.d.). Google Scholar.
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  • spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds. (n.d.). BenchChem.
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  • Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. (n.d.).
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  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). International Journal of Chemical and Biochemical Sciences.
  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (n.d.). Frontiers.

Sources

Exploratory

An In-depth Technical Guide to the Initial Biological Screening of 1H-1,2,3-Triazole-4-carbohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, lauded for its metabolic stability and capacity for diverse...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, lauded for its metabolic stability and capacity for diverse biological activities.[1] When functionalized with a carbohydrazide moiety at the 4-position, the resulting 1H-1,2,3-triazole-4-carbohydrazide derivatives present a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial biological screening of this promising class of compounds. We will delve into the rationale behind key assays, provide detailed experimental protocols, and offer insights into the interpretation of preliminary data. Our focus will be on establishing a robust and efficient screening cascade to identify lead compounds with potential antimicrobial, anticancer, and enzyme-inhibitory activities.

Foundational Chemistry and Rationale for Screening

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide derivatives is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2] This typically involves the copper-catalyzed azide-alkyne cycloaddition, which readily furnishes the 1,4-disubstituted 1,2,3-triazole core. The carbohydrazide group serves as a versatile handle for further derivatization, allowing for the exploration of a vast chemical space.[2][3][4]

The inherent biological activities of the 1,2,3-triazole nucleus, which include antimicrobial, antiviral, and anticancer effects, provide a strong impetus for their biological evaluation.[1][5][6][7] The carbohydrazide moiety can further enhance these activities and introduce new pharmacological properties by participating in hydrogen bonding and other interactions with biological targets.

Strategic Approach to Initial Biological Screening

A tiered or parallel screening approach is recommended to efficiently assess the biological potential of a library of novel 1H-1,2,3-triazole-4-carbohydrazide derivatives. This involves a battery of primary in vitro assays targeting broad biological activities, followed by more specific secondary assays for promising candidates.

Screening_Workflow cluster_synthesis Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation A 1H-1,2,3-Triazole-4- carbohydrazide Derivatives B Antimicrobial Screening (Agar Well Diffusion) A->B Test Compounds C Cytotoxicity Screening (MTT Assay) A->C Test Compounds D Broad-Spectrum Enzyme Inhibition Assays A->D Test Compounds E MIC Determination B->E Active Compounds F Cell Line Specificity & Apoptosis Assays C->F Active Compounds G Specific Enzyme Kinetics D->G Active Compounds H Molecular Docking E->H Validated Hits F->H Validated Hits G->H Validated Hits

Caption: High-level workflow for the initial biological screening of 1H-1,2,3-triazole-4-carbohydrazide derivatives.

Antimicrobial Activity Screening

The prevalence of drug-resistant microbial infections necessitates the discovery of new antimicrobial agents. Triazole derivatives have shown considerable promise in this area.[8][9][10]

Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used, preliminary test to assess the antimicrobial activity of novel compounds.[11][12][13] Its simplicity and rapidity make it ideal for screening a large number of derivatives against a panel of clinically relevant bacteria and fungi.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and a solution of the test compound is added to each well. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.[11]

Experimental Protocol: Agar Well Diffusion

  • Preparation of Inoculum: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) to ensure confluent growth.[11]

  • Well Preparation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[12]

  • Compound Application: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells.[12]

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the assay.[10]

    • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it does not have any antimicrobial activity.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14]

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation:

Compound IDTest MicroorganismZone of Inhibition (mm)
TCD-001S. aureus15
TCD-001E. coli0
TCD-002S. aureus18
TCD-002E. coli12
CiprofloxacinS. aureus25
CiprofloxacinE. coli22
DMSOS. aureus0
DMSOE. coli0
Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

For compounds showing promising activity in the primary screen, the Minimum Inhibitory Concentration (MIC) should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly employed for this.

In Vitro Cytotoxicity Screening

Cytotoxicity assays are crucial in the early stages of drug discovery to evaluate the potential of a compound to cause cell death.[15][16][17] This is particularly important for identifying potential anticancer agents and for assessing the general toxicity of compounds intended for other therapeutic applications.[17] The MTT assay is a widely adopted colorimetric method for this purpose.[18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[18] The amount of formazan produced is directly proportional to the number of viable cells.[20]

Caption: Principle of the MTT assay for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., human cancer cell lines like MCF-7 for breast cancer or A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.[19]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[15]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15][21]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter to determine.[15]

Data Presentation:

Compound IDCell LineExposure Time (h)IC50 (µM)
TCD-001MCF-74825.5
TCD-002MCF-7488.2
TCD-001A54948>100
TCD-002A5494815.7
DoxorubicinMCF-7481.2
DoxorubicinA549480.8

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The 1,2,4-triazole nucleus is a known scaffold for enzyme inhibitors.[22][23] A preliminary screening against a panel of relevant enzymes can uncover novel therapeutic leads.

Examples of Target Enzymes:

  • α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for type II diabetes.[24][25][26]

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key approach for the management of Alzheimer's disease.[24][25]

  • Tyrosine Kinases: These enzymes are often dysregulated in cancer, making them important targets for anticancer drug development.[27]

General Protocol for Enzyme Inhibition Assay (Spectrophotometric):

  • Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate stock solution, and test compound dilutions.

  • Assay Procedure: In a 96-well plate, add the buffer, a specific concentration of the test compound, and the enzyme solution. Incubate for a short period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the reaction.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value for active compounds.

In Silico Studies: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[28] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (the triazole derivative) to the active site of a target protein (e.g., an enzyme or receptor).[28][29]

Rationale: For hits identified in the in vitro screens, molecular docking can provide valuable insights into their potential mechanism of action.[27][30] It can help to:

  • Identify potential protein targets.[27]

  • Elucidate the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

  • Guide the rational design of more potent derivatives (structure-activity relationship studies).

Molecular_Docking_Process cluster_inputs Inputs cluster_outputs Outputs A 3D Structure of Target Protein (e.g., from PDB) C Docking Algorithm (e.g., AutoDock Vina) A->C B 3D Structure of Triazole Derivative B->C D Predicted Binding Poses C->D E Binding Affinity Score (e.g., kcal/mol) D->E F Analysis of Interactions D->F

Caption: A simplified overview of the molecular docking process.

Conclusion and Future Directions

The initial biological screening of 1H-1,2,3-triazole-4-carbohydrazide derivatives is a critical first step in the journey of drug discovery. A systematic approach, combining broad primary screening with more focused secondary assays and in silico studies, provides a robust framework for identifying promising lead compounds. The versatility of the triazole-carbohydrazide scaffold, coupled with the efficiency of modern screening techniques, holds significant potential for the development of novel therapeutics to address unmet medical needs. Further optimization of hit compounds, guided by structure-activity relationship studies and more extensive biological characterization, will be essential in advancing these promising molecules through the drug development pipeline.

References

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  • Shawcross, D. L., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(vii), 202312020. [Link]

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  • Zaib, S., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 5(13), 7343-7352. [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 136-141. [Link]

  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. [Link]

  • Asati, V., & Kaur, R. (2018). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Pure and Applied Microbiology, 12(3), 1335-1342. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. ResearchGate. [Link]

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  • ACS Publications. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Journal of Pure and Applied Microbiology. (2018). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]

  • DergiPark. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Pharmacokinetic Studies. [Link]

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  • Al-Jumaili, H. H. A. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5657-5662.
  • PubMed. (2010). Synthesis, biological activity, and molecular modeling studies of 1H-1,2,3-triazole derivatives of carbohydrates as alpha-glucosidases inhibitors. [Link]

  • Springer. (2022). An Overview on Biological Activities of 1,2,3-Triazole Derivatives. [Link]

  • ResearchGate. (2018). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.
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Sources

Foundational

Tautomeric Landscapes in 1H-1,2,3-Triazole-4-Carbohydrazide Systems: An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Significance of Tautomerism in Medicinal Chemistry In the realm of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium betw...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Tautomerism in Medicinal Chemistry

In the realm of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical aspect of molecular behavior that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. The 1,2,3-triazole moiety, a cornerstone in medicinal chemistry, is known to exhibit prototropic tautomerism, a phenomenon that can significantly alter its interactions with biological targets.[1] This guide delves into the tautomeric intricacies of 1H-1,2,3-triazole-4-carbohydrazide systems, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, experimental validation, and computational modeling of this important chemical space. An understanding of these tautomeric landscapes is not merely academic; it is a crucial element in the rational design of novel therapeutics with enhanced efficacy and safety profiles.

The Tautomeric Equilibrium in 1H-1,2,3-Triazole-4-Carbohydrazide

The 1H-1,2,3-triazole ring system is characterized by a prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between the 1H- and 2H-tautomers. The introduction of a carbohydrazide substituent at the 4-position of the triazole ring introduces additional complexity and potential for intramolecular interactions that can influence the position of this equilibrium.

The two primary tautomeric forms of 1H-1,2,3-triazole-4-carbohydrazide are the 1H-tautomer and the 2H-tautomer . Computational studies on related 1,2,3-triazole systems have often shown the 2H-tautomer to be more stable in the gas phase.[2] However, the relative stability of these tautomers can be significantly influenced by factors such as the nature of other substituents, solvent polarity, and solid-state packing forces.[2][3]

Caption: Prototropic tautomerism in the 1,2,3-triazole-4-carbohydrazide system.

Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide and its derivatives is a critical first step in studying their tautomeric behavior. A common and effective method involves the use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

General Synthetic Protocol

A robust synthetic route to 1H-1,2,3-triazole-4-carbohydrazides typically involves the following key steps:

  • Synthesis of an Azide Precursor: This often starts from a suitable starting material that can be converted to an organic azide.

  • Synthesis of an Alkyne Precursor: A terminal alkyne bearing the desired ester functionality is required.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring with a carboxylate group at the 4-position.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the final 1H-1,2,3-triazole-4-carbohydrazide.

Caption: General synthetic workflow for 1H-1,2,3-triazole-4-carbohydrazides.

Experimental Characterization of Tautomers

The elucidation of the predominant tautomeric form in solution and the solid state requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] Both ¹H and ¹³C NMR can provide valuable information, but ¹⁵N NMR, where feasible, can be particularly informative for directly probing the nitrogen environment of the triazole ring.[6]

Key Observables:

  • ¹H NMR: The chemical shift of the triazole ring proton (C5-H) and the N-H protons can differ between tautomers. In cases of rapid interconversion, a time-averaged signal may be observed.

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are sensitive to the electronic environment and thus to the tautomeric form.

  • ¹⁵N NMR: The chemical shifts of the triazole nitrogen atoms provide direct evidence of the protonation state.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of the 1H-1,2,3-triazole-4-carbohydrazide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. Two-dimensional correlation experiments such as HSQC and HMBC can aid in the unambiguous assignment of signals.[7]

  • Data Analysis: Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in the assignment of the predominant form in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[8] The precise location of hydrogen atoms can unequivocally establish the protonation pattern of the triazole ring.

Key Observables:

  • Bond Lengths: The C-N and N-N bond lengths within the triazole ring differ between the 1H and 2H tautomers.

  • Hydrogen Atom Positions: Direct visualization of the N-H proton confirms the tautomeric form.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonding patterns that may stabilize a particular tautomer in the solid state.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.[9]

Computational Modeling of Tautomerism

Quantum chemical calculations are an indispensable tool for investigating the relative stabilities of tautomers and for predicting their spectroscopic properties.[10] Density Functional Theory (DFT) is a widely used method for such studies.

Calculation of Relative Tautomer Energies

The relative energies of the 1H- and 2H-tautomers can be calculated to predict the position of the tautomeric equilibrium.

Computational Protocol:

  • Geometry Optimization: Optimize the geometries of both the 1H- and 2H-tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Comparison: Compare the Gibbs free energies of the two tautomers to determine their relative stabilities. The influence of the solvent can be modeled using a polarizable continuum model (PCM).[3]

Prediction of Spectroscopic Properties

Computational methods can also be used to predict NMR chemical shifts and IR vibrational frequencies for each tautomer. These predicted data can then be compared with experimental results to aid in the assignment of the observed species.[10]

Computational Protocol for NMR Prediction:

  • GIAO Calculations: Use the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set to calculate the isotropic shielding constants for each nucleus in the optimized geometries of the tautomers.

  • Chemical Shift Calculation: Convert the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).

TautomerCalculated Relative Energy (kcal/mol)Predicted ¹³C Chemical Shift (C4, ppm)Predicted ¹³C Chemical Shift (C5, ppm)
1H-tautomer ΔE₁δ₁δ₂
2H-tautomer ΔE₂δ₃δ₄

Caption: Example of a table summarizing computational data for tautomer analysis.

Influence of the Carbohydrazide Substituent

The carbohydrazide group at the 4-position can influence the tautomeric equilibrium through both electronic and steric effects, as well as through its potential to form intramolecular hydrogen bonds. The lone pairs on the nitrogen and oxygen atoms of the carbohydrazide moiety can engage in hydrogen bonding with the N-H proton of the triazole ring, potentially stabilizing one tautomer over the other. The conformational flexibility of the carbohydrazide side chain also plays a role in determining the overall molecular geometry and intermolecular interactions.

Conclusion and Future Perspectives

The tautomeric behavior of 1H-1,2,3-triazole-4-carbohydrazide systems is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. A comprehensive understanding of this tautomerism is essential for the rational design of drug candidates incorporating this scaffold. The integrated application of synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for elucidating the tautomeric landscapes of these important molecules. Future research in this area will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric equilibria in complex biological environments, further aiding in the design of next-generation therapeutics.

References

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  • Kovalenko, S. I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 9856-9867. [Link]

  • Kovalenko, S. I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 9856-9867. [Link]

  • Al khazraji, A. H., Alkayar, Z. T. I., & Al-fatahi, Y. A. (2019). Synthesis and Characterisation a new 1,2,4-Triazole Carbohydrate. IOP Conference Series: Materials Science and Engineering, 571, 012073. [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • Kurzer, F. (1970). Chemistry of carbohydrazide and thiocarbohydrazide. Chemical Reviews, 70(1), 1-28. [Link]

  • Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

  • Almendros, P., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 10(33), 6765-6771. [Link]

  • Okovytyy, S. I., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molbank, 2022(3), M1442. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profiling of 1H-1,2,3-Triazole-4-Carbohydrazide in Various Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of contemporary drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability and, consequently, therapeutic efficacy.[1][2] A compound that cannot adequately dissolve in physiological media will likely never reach its target in sufficient concentration, regardless of its in vitro potency.[3] This guide focuses on 1H-1,2,3-triazole-4-carbohydrazide, a heterocyclic compound representative of a class of molecules with significant therapeutic potential, including anticancer applications.[4] Understanding its solubility profile is a non-negotiable prerequisite for its advancement through the development pipeline. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this and similar compounds.

Theoretical Framework: Understanding the "Why" Behind the "How"

The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[5] This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a foundational principle in solvent selection.[6][7] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. 1H-1,2,3-triazole-4-carbohydrazide, with its multiple nitrogen and oxygen atoms, possesses significant hydrogen bonding capabilities, suggesting a preference for polar solvents.[8]

Solvent Polarity and Dielectric Constant

The polarity of a solvent can be quantified by its dielectric constant (ε).[7] Solvents with a high dielectric constant, such as water (ε ≈ 80), are highly polar and are effective at solvating ions and polar molecules. Less polar solvents have lower dielectric constants.[6] A systematic approach to solubility studies involves screening a range of solvents with varying polarities to build a comprehensive solubility profile.

Experimental Design: A Validating System for Solubility Determination

The cornerstone of reliable solubility measurement is a well-designed and meticulously executed experimental protocol. The shake-flask method, as recommended by regulatory bodies and scientific consensus, remains the gold standard for determining thermodynamic (equilibrium) solubility due to its robustness and reproducibility.[5][9]

Selection of Solvents

A strategic selection of solvents is crucial for a comprehensive solubility study. The chosen solvents should span a range of polarities and include those relevant to pharmaceutical processing and physiological conditions. A recommended panel of solvents is presented in Table 1.

Table 1: Recommended Solvents for Solubility Screening

SolventDielectric Constant (approx. at 25°C)PolarityRationale
Water80.1Polar ProticUniversal biological solvent.[10]
Ethanol24.5Polar ProticCommon co-solvent in formulations.[11]
Methanol32.7Polar ProticUsed in synthesis and purification.[11]
Isopropyl Alcohol19.9Polar ProticPharmaceutical solvent.
Acetonitrile37.5Polar AproticCommon solvent in chromatography.[12]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticHigh solubilizing power for initial stock solutions.[13]
Polyethylene Glycol 400 (PEG 400)12.5PolarCommon excipient in formulations.
Phosphate Buffered Saline (PBS) pH 7.4~80Polar ProticMimics physiological pH.[14]
Analytical Method: UV-Visible Spectrophotometry

For quantification of the dissolved 1H-1,2,3-triazole-4-carbohydrazide, UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method, provided the analyte possesses a suitable chromophore.[15][16] Triazole-based compounds often exhibit UV absorbance, making this technique highly applicable.[17] A prerequisite is the development of a valid calibration curve.

Detailed Experimental Protocols

Adherence to Good Laboratory Practices (GLP) is essential for ensuring the integrity and reproducibility of the generated data.[18]

Protocol 1: Determination of λmax and Generation of a Calibration Curve

Objective: To determine the wavelength of maximum absorbance (λmax) of 1H-1,2,3-triazole-4-carbohydrazide and to construct a calibration curve for concentration determination.

Materials:

  • 1H-1,2,3-triazole-4-carbohydrazide (analytical standard)

  • Chosen solvent (e.g., Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • UV-Vis spectrophotometer with quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.

  • Determination of λmax:

    • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).

    • Scan the solution over a UV range (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength at which maximum absorbance occurs (λmax).[19]

  • Preparation of Standard Solutions:

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution.

  • Measurement of Absorbance:

    • Measure the absorbance of each standard solution at the predetermined λmax.

  • Construction of Calibration Curve:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.[20] The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

Protocol 2: Shake-Flask Method for Equilibrium Solubility

Objective: To determine the thermodynamic solubility of 1H-1,2,3-triazole-4-carbohydrazide in various solvents at a controlled temperature.

Materials:

  • 1H-1,2,3-triazole-4-carbohydrazide

  • Selected solvents (from Table 1)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Analytical balance

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" ensures that a saturated solution is formed in equilibrium with the solid phase.[5]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is reached.[9][21]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to sediment.[22]

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to obtain the solubility of the compound in the chosen solvent.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpretation and comparison.

Tabulated Solubility Data

Quantitative solubility data should be summarized in a structured table.

Table 2: Solubility of 1H-1,2,3-Triazole-4-Carbohydrazide at 25°C

SolventSolubility (µg/mL)Solubility (mg/mL)Molar Solubility (mol/L)Qualitative Description
Water[Experimental Value][Calculated Value][Calculated Value][e.g., Sparingly soluble]
Ethanol[Experimental Value][Calculated Value][Calculated Value][e.g., Soluble]
Methanol[Experimental Value][Calculated Value][Calculated Value][e.g., Freely soluble]
...............

Note: Qualitative descriptions should be based on a standard pharmacopeial classification.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate complex experimental procedures.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh Excess Compound add_solvent Add Solvent start->add_solvent shake Shake at Constant Temp (24-48 hours) add_solvent->shake sediment Sedimentation (≥2 hours) shake->sediment filter Filter Supernatant (0.22 µm) sediment->filter dilute Dilute Sample filter->dilute uv_vis UV-Vis Analysis dilute->uv_vis calculate Calculate Solubility uv_vis->calculate

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Forward Look

This guide has outlined a robust and scientifically sound methodology for determining the solubility of 1H-1,2,3-triazole-4-carbohydrazide. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents, researchers can gain critical insights that will inform formulation strategies, predict in vivo behavior, and ultimately de-risk the development process.[13] The data generated from these studies are not merely a set of numbers but are foundational knowledge for transforming a promising molecule into a viable therapeutic agent.

References

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  • Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

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  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.
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  • Grace, J. E., & Martin, E. (2023). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconale. In Clinical Applications of Mass Spectrometry in Drug Analysis.
  • Kumar, A., Sahoo, S. K., & Padhee, K. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(1), 59-62.
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  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

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  • Gunawan, A. S., et al. (2024).
  • Blondel, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Li, Y., et al. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Food Science & Nutrition, 11(10), 6133-6143.
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  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • DeLuca, R., et al. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics, 45(10), 1548-1557.
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  • Verevkin, S. P., et al. (2012). Thermodynamic properties of 1-ethyl-4-nitro-1,2,3-triazole. The Journal of Chemical Thermodynamics, 54, 119-124.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Kumar, A. S., et al. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Chemistry – An Asian Journal, 7(11), 2695-2703.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Applied Organometallic Chemistry, 2(1), 1-10.
  • Taha, M., et al. (2017). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 22(12), 2201.
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Foundational

Thermal stability analysis of 1H-1,2,3-triazole-4-carbohydrazide

An In-depth Technical Guide Topic: Thermal Stability Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Thermal Stability Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the thermal stability analysis of 1H-1,2,3-triazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal and materials chemistry.[1][2] Given the energetic potential inherent in its nitrogen-rich structure, a thorough understanding of its thermal behavior is paramount for safe handling, storage, and application. This document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings of its stability, presents robust, step-by-step experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers expert guidance on data interpretation and kinetic analysis. The methodologies described herein are designed to establish a self-validating system for characterizing the thermal decomposition profile, ensuring scientific integrity and operational safety.

Introduction: The Imperative for Thermal Analysis

1H-1,2,3-triazole-4-carbohydrazide belongs to a class of nitrogen-rich heterocyclic compounds that serve as versatile precursors in the synthesis of novel bioactive molecules and energetic materials.[3][4] The structure combines the stable 1,2,3-triazole ring with a reactive carbohydrazide moiety. This unique combination necessitates a rigorous evaluation of its thermal properties. Thermal analysis is not merely a procedural step; it is a critical safety and quality assurance investigation that informs on:

  • Hazard Assessment: Identifying the onset temperature of decomposition and the energetic nature (exothermic or endothermic) of this process.

  • Material Purity: Detecting residual solvents or impurities that can alter thermal behavior.

  • Storage and Handling Protocols: Defining safe temperature limits to prevent unintentional degradation or runaway reactions.

  • Kinetic Stability: Predicting the material's shelf-life and behavior under various thermal conditions.

This guide provides the scientific rationale and practical workflows to comprehensively perform this analysis.

Theoretical Framework: Deconstructing Thermal Behavior

The thermal stability of 1H-1,2,3-triazole-4-carbohydrazide is governed by the interplay of its constituent functional groups.

  • The 1,2,3-Triazole Ring: This aromatic heterocycle is known for its relatively high thermal stability due to resonance energy. Decomposition of triazole rings, particularly when functionalized, often proceeds via ring-opening or cleavage, typically leading to the evolution of nitrogen gas (N₂), a highly stable molecule whose formation provides a significant thermodynamic driving force.[5][6]

  • The Carbohydrazide Moiety (-CONHNH₂): This group is significantly less stable than the triazole ring. At elevated temperatures, carbohydrazide can decompose to form hydrazine and other products.[7] The presence of the N-N single bond makes it a potential initiation point for thermal decomposition.

The decomposition of the title compound is likely a multi-stage process, potentially initiated by the fragmentation of the carbohydrazide side chain, followed by the more energetic decomposition of the triazole ring at higher temperatures.[8][9]

Core Analytical Techniques for Thermal Evaluation

To fully characterize the thermal profile, a simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the preferred instrument.[10] This approach ensures that mass loss and heat flow data are collected under identical conditions, allowing for direct correlation.[11]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It precisely identifies the temperatures at which decomposition and mass loss occur.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] It quantifies the energy absorbed (endotherm) or released (exotherm) during thermal events like melting, crystallization, or decomposition. An exothermic decomposition is a critical indicator of potential energetic behavior.[14]

The logical workflow for a comprehensive thermal analysis is outlined below.

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Core Analysis cluster_interp Phase 3: Data Interpretation SamplePrep Sample Preparation (Grind, Weigh ~1-3 mg) InstrumentCal Instrument Calibration (TGA Mass, DSC Temp/Enthalpy) SamplePrep->InstrumentCal MethodDev Method Development (Heating Rate, Atmosphere) InstrumentCal->MethodDev RunSTA Execute Simultaneous TGA/DSC (e.g., 2-20 °C/min) MethodDev->RunSTA RunKinetics Perform Kinetic Study (Multiple Heating Rates) RunSTA->RunKinetics DataProcessing Process Raw Data (TGA & DSC Curves) RunSTA->DataProcessing KineticsModel Calculate Kinetic Triplet (Ea, A, f(α)) RunKinetics->KineticsModel ParamExtract Extract Key Parameters (Tonset, Tpeak, Δm, ΔH) DataProcessing->ParamExtract ReportGen Generate Stability Report & Safety Assessment ParamExtract->ReportGen KineticsModel->ReportGen

Caption: Workflow for Thermal Stability Characterization.

Experimental Protocols

Adherence to a standardized, well-documented protocol is essential for reproducibility and data integrity.

Instrument Preparation and Calibration
  • TGA Mass Calibration: Verify the balance using certified calibration weights.

  • DSC Temperature and Enthalpy Calibration: Calibrate the DSC sensor using certified reference materials (e.g., Indium) to ensure accurate temperature and heat flow measurements.

  • Atmosphere: Purge the instrument with high-purity nitrogen (N₂) or argon (Ar) at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative side reactions.

Protocol 1: TGA-DSC Survey Scan

This initial scan identifies key thermal events and their approximate temperatures.

  • Sample Preparation: Place 1-3 mg of 1H-1,2,3-triazole-4-carbohydrazide into an aluminum or ceramic crucible. Use a vented, crimped lid to allow evolved gases to escape while maintaining thermal contact.

  • Instrument Setup: Insert the sample and an empty reference crucible into the analyzer.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Hold at 500 °C for 5 minutes to ensure complete decomposition.

  • Data Collection: Record mass, heat flow, and temperature simultaneously.

Protocol 2: Kinetic Analysis (ASTM E698)

This advanced analysis uses multiple heating rates to determine the kinetic parameters of decomposition, such as activation energy (Ea).

  • Procedure: Repeat the TGA-DSC scan (Protocol 4.2) using at least three different heating rates (e.g., 2, 5, 10, and 20 °C/min).

  • Data Analysis: For each heating rate (β), determine the exothermic peak temperature (Tp) from the DSC curve.

  • Kissinger Plot: Plot ln(β/Tp²) versus 1/Tp. The activation energy (Ea) can be calculated from the slope of the resulting line (Slope = -Ea/R, where R is the gas constant).

Table 1: Recommended TGA/DSC Experimental Parameters

Parameter Value/Setting Rationale
Sample Mass 1–3 mg Minimizes thermal gradients within the sample and ensures safety with potentially energetic material.[15]
Crucible Aluminum (vented lid) or Alumina Aluminum is suitable for temperatures up to 600 °C; Alumina is more inert at higher temperatures. Vented lid prevents pressure buildup.
Atmosphere Nitrogen (99.999% purity) Prevents thermo-oxidative degradation, isolating the intrinsic thermal decomposition pathway.
Gas Flow Rate 50 mL/min Ensures an inert environment and efficiently removes gaseous decomposition products.
Heating Rate(s) 10 °C/min (Survey) Provides a good balance between resolution and experiment time.[10]
2, 5, 10, 20 °C/min (Kinetics) A range of rates is required for accurate kinetic calculations.

| Temperature Range | 30 °C to 500 °C | Sufficient to cover melting and complete decomposition of most triazole derivatives.[16] |

Data Interpretation and Analysis

The conjoined TGA and DSC curves provide a detailed narrative of the thermal events.

G Start Analyze TGA/DSC Data TGA_Check Mass Loss > 1% in TGA? Start->TGA_Check DSC_Check Significant Peak in DSC? TGA_Check->DSC_Check Yes No_Event Conclusion: Thermally Stable in Analyzed Range TGA_Check->No_Event No Peak_Type Exothermic or Endothermic? DSC_Check->Peak_Type Yes Evaporation Possible Event: Solvent/Water Evaporation (Endothermic) DSC_Check->Evaporation No (Mass loss w/o DSC peak = slow volatilization) Melt Conclusion: Melting or Phase Transition (Endothermic) Peak_Type->Melt Endothermic (No Mass Loss) Decomp_Endo Conclusion: Endothermic Decomposition Peak_Type->Decomp_Endo Endothermic (With Mass Loss) Decomp_Exo Conclusion: Energetic Decomposition (Exothermic - HAZARD) Peak_Type->Decomp_Exo Exothermic (With Mass Loss)

Caption: Logical Flow for Interpreting Thermal Analysis Data.

Hypothetical Data Analysis

Based on literature for analogous compounds, a hypothetical thermal profile for 1H-1,2,3-triazole-4-carbohydrazide is presented below.

Table 2: Hypothetical Thermal Analysis Data Summary (10 °C/min in N₂)

Parameter Description Hypothetical Value Interpretation
T_onset (DSC) Onset temperature of the first major thermal event ~185 °C The temperature at which decomposition begins to accelerate. A key safety parameter.
T_peak (DSC) Peak temperature of the exothermic event ~205 °C The point of maximum decomposition rate under these conditions.
ΔH_decomp Enthalpy of decomposition -1500 J/g A significant negative value indicates a highly exothermic and energetic decomposition.
Δm₁ (TGA) First mass loss step ~22% Corresponds to the initial decomposition, possibly the loss of the carbohydrazide side chain elements.

| Δm_total (TGA) | Total mass loss by 500 °C | >95% | Indicates complete decomposition into volatile products. |

Safety Considerations

The combination of a high nitrogen content and a significant exothermic decomposition profile suggests that 1H-1,2,3-triazole-4-carbohydrazide should be treated as a potential energetic material.

  • Always use small sample quantities (1-3 mg) for initial thermal screening.

  • Utilize appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure the analytical instrument is located in a well-ventilated area, preferably within a fume hood.

  • Never use hermetically sealed (non-vented) crucibles for decomposition studies of unknown materials, as the pressure from evolved gases can lead to a violent rupture.[17]

Conclusion

The thermal stability analysis of 1H-1,2,3-triazole-4-carbohydrazide is a non-negotiable step in its characterization for any research or development application. By employing a systematic approach using simultaneous TGA-DSC, researchers can reliably determine critical safety parameters such as the onset of decomposition and the associated energy release. The protocols and interpretive frameworks provided in this guide offer a robust methodology for obtaining high-integrity data, ensuring both the safety of laboratory personnel and the quality of the scientific outcomes. Further investigation using techniques like TG-FTIR or TG-MS can provide deeper insights by identifying the specific gaseous products evolved during decomposition.[5][9]

References

  • Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
  • Kafyl, A. S., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1338–1358.
  • Abdel-Wahab, B. F., et al. (2025). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry.
  • Venugopal, S., et al. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • Ipanaque-Chávez, R., et al. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109.
  • Slovy, A., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Fire, 5(6), 206. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(vii), 202312020. [Link]

  • Zhang, J., et al. (2013). The Application of Thermal Analysis to Research on Energetic Materials. Advanced Materials Research, 726-731, 1035-1038. [Link]

  • Baranov, G. (2007). Thermal analysis of high-temperature fast reactions in energetic materials. Journal of Thermal Analysis and Calorimetry, 88(3), 649-654. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • Slovy, A., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [PDF]. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors [PDF]. ResearchGate. [Link]

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Exploratory

Discovering New Derivatives of 1H-1,2,3-Triazole-4-Carbohydrazide: A Guide for Medicinal Chemists

An In-depth Technical Guide Abstract The 1H-1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and unique ability to engage with biological targets. When functionali...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 1H-1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and unique ability to engage with biological targets. When functionalized with a carbohydrazide moiety at the 4-position, this scaffold transforms into a remarkably versatile precursor for the synthesis of diverse heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic design, synthesis, characterization, and biological evaluation of novel derivatives stemming from 1H-1,2,3-triazole-4-carbohydrazide. We will delve into the rationale behind synthetic choices, present detailed experimental protocols, and outline workflows for screening these emergent compounds for potent therapeutic activities, particularly in the realms of oncology and infectious diseases.

Chapter 1: The 1H-1,2,3-Triazole-4-Carbohydrazide Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in the pharmaceutical industry.[1] Its prominence is not accidental; the triazole moiety is considered a bioisostere of the amide bond, sharing similar steric and electronic properties, yet it offers superior metabolic stability due to its resistance to enzymatic hydrolysis.[2] The nitrogen atoms in the ring are excellent hydrogen bond acceptors, and the C-H bond is a capable hydrogen bond donor, allowing the scaffold to form strong and specific interactions with biological targets like enzymes and receptors.[2][3]

The addition of a carbohydrazide group (-CONHNH₂) at the 4-position of the triazole ring introduces a critical synthetic handle. This hydrazide functionality is a potent nucleophile and a versatile building block, enabling a vast array of chemical transformations. It can be readily condensed with carbonyl compounds to form hydrazones or cyclized with various reagents to generate new five- or six-membered heterocyclic rings, such as oxadiazoles, thiadiazines, or other triazoles.[4][5] This synthetic accessibility allows for the rapid generation of compound libraries with extensive structural diversity, a crucial step in the hit-to-lead optimization process of drug discovery. The resulting derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][7]

Chapter 2: Synthetic Pathways to Novel Derivatives

The construction and subsequent derivatization of the 1H-1,2,3-triazole-4-carbohydrazide core rely on robust and efficient chemical reactions. The "click" chemistry paradigm is central to the initial formation of the triazole ring, while classical condensation and cyclization reactions are employed to exploit the reactivity of the carbohydrazide group.

The Foundational Role of "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined to describe reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[8][9] The CuAAC reaction provides exclusive regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3] This method's reliability and biocompatibility have made it a favored tool in drug discovery.[3] The synthesis of the core scaffold typically begins with a suitable alkyne ester, which, upon reaction with an organic azide, forms the triazole ester, followed by hydrazinolysis to yield the desired 1H-1,2,3-triazole-4-carbohydrazide.

G Alkyne Terminal Alkyne (e.g., Ethyl Propiolate) TriazoleEster 1,4-Disubstituted 1H-1,2,3-triazole-4-carboxylate Alkyne->TriazoleEster Azide Organic Azide (R-N3) Azide->TriazoleEster Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->TriazoleEster CuAAC 'Click' Reaction Carbohydrazide 1H-1,2,3-triazole-4-carbohydrazide (Core Precursor) TriazoleEster->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Carbohydrazide G Carbohydrazide 1H-1,2,3-triazole-4-carbohydrazide Hydrazone Hydrazone Derivatives Carbohydrazide->Hydrazone Condensation Oxadiazole 1,3,4-Oxadiazole Derivatives Carbohydrazide->Oxadiazole Cyclization TriazoloThiadiazine Fused Triazolo-Thiadiazine Derivatives Carbohydrazide->TriazoloThiadiazine Multi-step Cyclization Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hydrazone CS2 1. Carbon Disulfide (CS2) 2. Hydrazine Hydrate CS2->TriazoloThiadiazine Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Oxadiazole

Caption: Diversification strategies from the carbohydrazide precursor.

Experimental Protocol: Synthesis of a 1,2,3-Triazole-Hydrazone Derivative

This protocol describes a general procedure for the synthesis of a hydrazone derivative from 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide.

  • Solubilization: Dissolve one equivalent of the 1H-1,2,3-triazole-4-carbohydrazide in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde: Add a slight excess (1.1 equivalents) of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

  • Characterization: Dry the purified product under vacuum and characterize its structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure of newly synthesized derivatives is a non-negotiable requirement for scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key absorbances to look for include the N-H stretch of the hydrazide/hydrazone, the C=O stretch (amide), and the C=N stretch of the newly formed hydrazone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The appearance of a new signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum (typically δ 8-9 ppm) is a strong indicator of hydrazone formation. The triazole proton signal is also a key diagnostic peak. [10]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. [11]

    Functional Group Technique Expected Characteristic Signal / Peak
    Hydrazide N-H IR 3100-3300 cm⁻¹ (stretch)
    Amide C=O IR 1640-1680 cm⁻¹ (stretch)
    Triazole C-H ¹H NMR δ 7.5-8.5 ppm (singlet)
    Hydrazone -N=CH- ¹H NMR δ 8.0-9.0 ppm (singlet)
    Aromatic Protons ¹H NMR δ 7.0-8.5 ppm (multiplets)

    | Molecular Ion | HRMS | [M+H]⁺ peak corresponding to the calculated exact mass |

Table 1: Key spectral data for the characterization of 1H-1,2,3-triazole-4-carbohydrazide derivatives.

Chapter 4: Screening for Biological Activity: A Multipronged Approach

The structural diversity achievable from the 1H-1,2,3-triazole-4-carbohydrazide scaffold translates to a broad potential for biological activity. A systematic screening process is essential to identify promising lead compounds.

Anticancer Activity

Triazole derivatives are widely investigated for their anticancer properties. [6][12]A standard initial screening method is the in vitro cytotoxicity assay against a panel of human cancer cell lines.

Workflow: In Vitro Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight. [13][11]2. Compound Treatment: Treat the cells with serial dilutions of the synthesized triazole derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration at which 50% of cell growth is inhibited (IC₅₀). A lower IC₅₀ value indicates higher cytotoxic potency. [13]

G cluster_workflow Anticancer Screening Workflow CellCulture 1. Seed Cancer Cell Lines Treatment 2. Treat with Triazole Derivatives CellCulture->Treatment Assay 3. Perform MTT Assay Treatment->Assay Analysis 4. Measure Absorbance & Calculate IC50 Assay->Analysis Hit Identify 'Hit' Compounds Analysis->Hit

Caption: A typical workflow for in vitro anticancer screening.

Antimicrobial Evaluation

Given the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. [7]Triazole derivatives have shown significant promise in this area. [14][15]The primary method for evaluating antibacterial and antifungal activity is by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well plate.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to each well. [14][16]3. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [17]

Chapter 5: Conclusion and Future Outlook

The 1H-1,2,3-triazole-4-carbohydrazide scaffold is a proven and powerful platform for the discovery of new bioactive molecules. Its synthetic tractability, stemming from the synergy between click chemistry and the versatile carbohydrazide handle, allows for the creation of large and diverse chemical libraries. The consistent emergence of potent anticancer and antimicrobial agents from these libraries underscores the therapeutic potential held within this molecular architecture.

Future research should focus on integrating computational methods, such as molecular docking and QSAR studies, to guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets. [13]Furthermore, exploring novel cyclization reactions from the carbohydrazide precursor will continue to unlock new regions of chemical space, paving the way for the next generation of triazole-based therapeutics.

References

  • Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Wiley Online Library. Available at: [Link]

  • Triazoles as antimicrobial: A review. International Journal of Chemical Studies. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Cardiff University ORCA. Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. Available at: [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]

  • (PDF) Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. ResearchGate. Available at: [Link]

  • Click chemistry and triazole based carbonic anhydrase inhibitors. CORE. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. Available at: [Link]

  • Synthesis, biological activity, and molecular modeling studies of 1H-1,2,3-triazole derivatives of carbohydrates as alpha-glucosidases inhibitors. PubMed. Available at: [Link]

  • An Overview on Biological Activities of 1,2,3-Triazole Derivatives. SpringerLink. Available at: [Link]

  • Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. ResearchGate. Available at: [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • “Click” synthesis of amphiphilic carbohydrate-alkyl triazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Center for Biotechnology Information. Available at: [Link]

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Protocols & Analytical Methods

Method

"Click" chemistry protocols for 1H-1,2,3-triazole-4-carbohydrazide synthesis

An In-Depth Guide to the Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Authored by: A Senior Application Scientist This technical guide offers researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Authored by: A Senior Application Scientist

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview and detailed protocols for the synthesis of 1H-1,2,3-triazole-4-carbohydrazides. Leveraging the power and efficiency of "click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this document provides not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Introduction: The Power of "Click" Chemistry in Heterocyclic Synthesis

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a privileged structure in the design of novel therapeutic agents.[3] The advent of "click" chemistry, a concept introduced by K.B. Sharpless, revolutionized the synthesis of these heterocycles.[4] The CuAAC reaction stands as the premier example of a click reaction, enabling the rapid and regioselective fusion of an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole.[5][6]

This reaction's remarkable features—including its high efficiency, mild aqueous reaction conditions, and tolerance of a vast array of functional groups—make it an ideal tool for generating molecular diversity.[7][] The target molecule, 1H-1,2,3-triazole-4-carbohydrazide, is a particularly valuable synthetic intermediate. The carbohydrazide moiety serves as a versatile handle for further elaboration, allowing for the construction of more complex structures like oxadiazoles, hydrazones, and other heterocyclic systems with significant biological potential.[9][10][11]

This guide details a reliable two-step synthetic pathway: the initial CuAAC reaction to construct the core triazole ester, followed by hydrazinolysis to yield the final carbohydrazide product.

Overall Synthetic Workflow

The logical flow of the synthesis begins with commercially available or readily synthesized starting materials and proceeds through the core "click" reaction to the final functionalized product.

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Hydrazinolysis A Aryl/Alkyl Azide C Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate A->C CuSO₄, Na-Ascorbate t-BuOH/H₂O, rt B Ethyl Propiolate (Alkyne) B->C CuSO₄, Na-Ascorbate t-BuOH/H₂O, rt E 1-Aryl-1H-1,2,3-triazole-4-carbohydrazide C->E Ethanol, Reflux D Hydrazine Hydrate (NH₂NH₂·H₂O) D->E

Caption: General two-step synthesis of 1H-1,2,3-triazole-4-carbohydrazides.

The CuAAC Reaction: Mechanistic Insights

The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and exquisite regioselectivity of the CuAAC are central to its utility.[7] While early proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[4]

The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) by a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species.[7][12] This prevents the oxidative homocoupling of the alkyne, a common side reaction.[7]

The Catalytic Cycle

The generally accepted mechanism involves the following key steps:

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne to form a π-complex, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[5]

  • Azide Activation: A second Cu(I) atom coordinates to the azide, activating it for cycloaddition.

  • Cyclization: The activated azide undergoes cycloaddition with the copper acetylide, forming a six-membered copper-containing metallacycle.[]

  • Ring Contraction & Protonation: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[5][]

G CuI_A Cu(I) Cu_Acetylide R'-C≡C-Cu(I) CuI_A->Cu_Acetylide Alkyne R'-C≡CH Alkyne->Cu_Acetylide Activated_Complex Dinuclear Copper Intermediate Cu_Acetylide->Activated_Complex Azide R-N₃ Azide->Activated_Complex CuI_B Cu(I) CuI_B->Activated_Complex Metallacycle Six-membered Cu-Metallacycle Activated_Complex->Metallacycle Cyclization Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Rearrangement + Protonation Product->CuI_A Catalyst Regeneration Product->CuI_B

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Organic azides can be explosive; handle with care and avoid heat, shock, and friction.

Protocol A: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

This protocol describes the synthesis of the triazole ester intermediate using phenyl azide and ethyl propiolate as model substrates.

A1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
Phenyl Azide119.1210.01.19 g
Ethyl Propiolate98.1010.01.01 mL
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.680.1 (1 mol%)25 mg
Sodium Ascorbate198.110.5 (5 mol%)99 mg
tert-Butanol (t-BuOH)--25 mL
Deionized Water--25 mL
Ethyl Acetate--~100 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

A2. Step-by-Step Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (10.0 mmol) and ethyl propiolate (10.0 mmol) in a 1:1 mixture of t-BuOH and water (50 mL total). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.5 mmol) in 2-3 mL of deionized water. The solution should turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution dropwise to the stirring solution of reactants.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. A white precipitate of the product will often form as the reaction proceeds.

  • Work-up and Isolation:

    • Once the reaction is complete, add 50 mL of deionized water to the flask.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and a small amount of cold diethyl ether to remove any residual starting materials.

    • If the product is oily or does not precipitate, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13] The expected yield is typically high (>90%).

Protocol B: Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

This protocol details the conversion of the synthesized ester into the final carbohydrazide product.

B1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Quantity
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate217.228.01.74 g
Hydrazine Hydrate (~64% N₂H₄)50.0680.0 (10 eq.)~4.0 mL
Ethanol (95%)--40 mL
Deionized Water (cold)--~50 mL

B2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, suspend or dissolve the ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (8.0 mmol) in ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (10 equivalents) to the mixture. The large excess is used to ensure the reaction goes to completion.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Allow the reaction to reflux for 4-8 hours. The formation of a white precipitate indicates product formation. Monitor the reaction's progress by TLC (the product is typically more polar than the starting ester).

  • Isolation:

    • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove any unreacted starting material and excess hydrazine.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Product Characterization

The identity and purity of the final 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide should be confirmed using standard analytical techniques.[9][14]

  • ¹H NMR: Expect a characteristic singlet for the triazole proton (C5-H) around δ 8.0-8.5 ppm. The aromatic protons will appear in their expected region (δ 7.5-8.0 ppm). The N-H protons of the hydrazide group will appear as two distinct signals (one broad singlet for -NH₂ and one for -CONH-), which are D₂O exchangeable.

  • ¹³C NMR: Look for signals corresponding to the triazole ring carbons and the carbonyl carbon (C=O) of the hydrazide group (typically δ 160-165 ppm).

  • FT-IR (ATR): Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=N/N=N stretching from the triazole ring.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized compound.

References

  • BenchChem. (2025). Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • MDPI. (n.d.). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
  • Cardiff University ORCA. (n.d.). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Avula, S. K., Khan, M., Halim, S. A., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 642614.
  • Zakopailo, D., et al. (n.d.). Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery. Medicinal Chemistry Research.
  • Avula, S. K., Khan, M., Halim, S. A., et al. (2021). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 9, 642614. Available at: [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery.
  • El Bali, B., et al. (2020). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 8, 72.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(vii), 202312020. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. Available at: [Link]

  • Chemistry & Biodiversity. (2024). Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (n.d.). (A) Chemical structures of some clinically used 1H-1,2,3-triazole....
  • Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43, 229-238. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles.

Sources

Application

Application Notes & Protocols: 1H-1,2,3-Triazole-4-Carbohydrazide as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1H-1,2,3-triazole-4-carbohydrazide as a pivotal precursor for synthesizi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1H-1,2,3-triazole-4-carbohydrazide as a pivotal precursor for synthesizing novel Schiff bases. The 1,2,3-triazole moiety, a bioisostere for various functional groups, combined with the versatile azomethine (imine) linkage of Schiff bases, creates a molecular scaffold with significant pharmacological potential.[1][2] This guide details the synthesis of the precursor, the subsequent Schiff base condensation, characterization methodologies, and key applications, with a focus on anticancer and antimicrobial agents. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Triazole-Schiff Base Hybrids

The convergence of the 1,2,3-triazole ring and the Schiff base (–N=CH–) linkage in a single molecular entity has emerged as a powerful strategy in modern medicinal chemistry.[2]

  • The 1,2,3-Triazole Core: This five-membered heterocycle is a highly stable aromatic ring system that is not readily metabolized. Its unique electronic properties, including hydrogen bonding capability and a significant dipole moment, allow it to act as a bioisostere, mimicking amide bonds or other functional groups and facilitating interactions with biological targets.[1][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of substituted 1,2,3-triazoles exceptionally efficient and modular.[3][4]

  • The Schiff Base Linkage: The azomethine group (C=N) is crucial for the biological activity of many compounds.[5] Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.[6] This linkage is not merely a structural connector; its planarity and electronic nature can be pivotal for chelation with metal ions and for binding to enzyme active sites.[7]

The precursor, 1H-1,2,3-triazole-4-carbohydrazide , serves as an ideal bridge between these two pharmacophores. Its terminal hydrazide group (-CONHNH₂) provides the primary amine functionality necessary for Schiff base formation, making it a versatile and indispensable building block for creating libraries of novel hybrid molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]

Logical Workflow for Synthesis and Application

The following diagram outlines the strategic workflow from the synthesis of the precursor to the evaluation of the final Schiff base derivatives.

G cluster_0 Precursor Synthesis cluster_1 Schiff Base Synthesis cluster_2 Validation & Application A Starting Materials (e.g., Ethyl Propiolate, Azide) B Step 1: Click Chemistry (CuAAC) A->B C Step 2: Hydrazinolysis B->C D 1H-1,2,3-triazole-4-carbohydrazide (Precursor) C->D F Step 3: Acid-Catalyzed Condensation D->F E Aromatic/Heterocyclic Aldehydes & Ketones E->F G Triazole-Schiff Base (Final Product) H Spectroscopic Characterization (NMR, IR, MS) G->H I Biological Screening (Anticancer, Antimicrobial) H->I J Drug Development Lead Optimization I->J

Caption: Overall workflow from precursor synthesis to application.

Synthesis of Precursor: 1H-1,2,3-Triazole-4-Carbohydrazide

The synthesis of the title precursor is efficiently achieved in a two-step process starting from a suitable alkyne ester, followed by hydrazinolysis. This protocol uses ethyl propiolate and a representative azide, benzyl azide, as starting materials.

Diagram: Synthesis of 1H-1,2,3-triazole-4-carbohydrazide

Caption: Reaction scheme for precursor synthesis.

Protocol 2.1: Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
  • Principle: This step utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Sodium ascorbate reduces the Cu(II) salt (from CuSO₄) to the active Cu(I) catalyst in situ. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.[3]

  • Materials:

    • Benzyl azide (1.0 eq)

    • Ethyl propiolate (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.10 eq)

    • tert-Butanol and Water (1:1 solvent mixture)

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide in the t-BuOH/H₂O mixture.

    • Add ethyl propiolate to the solution and stir.

    • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.

    • Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2.2: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide
  • Principle: This is a standard hydrazinolysis reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable carbohydrazide.[2]

  • Materials:

    • Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)

    • Hydrazine hydrate (NH₂NH₂·H₂O, 80-99%) (10.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve the triazole ester in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours.[2] A precipitate often forms as the reaction progresses.

    • Monitor the reaction by TLC until the starting ester spot disappears.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.

    • Dry the product under vacuum to obtain the pure 1H-1,2,3-triazole-4-carbohydrazide, which can often be used in the next step without further purification.

General Protocol for Schiff Base Synthesis

The synthesized carbohydrazide is condensed with various aromatic or heterocyclic aldehydes (or ketones) to yield the target Schiff bases.

Mechanism: Acid-Catalyzed Schiff Base Formation

The reaction proceeds via a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to form the imine. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine.[11][12]

G A Carbohydrazide (R-NH₂) D Carbinolamine Intermediate A->D Nucleophilic Attack B Aldehyde (R'-CHO) C Protonated Aldehyde B->C H⁺ C->D Nucleophilic Attack E Protonated Carbinolamine D->E H⁺ F Schiff Base (R-N=CHR') E->F -H₂O (Dehydration)

Caption: Mechanism of acid-catalyzed Schiff base formation.

Protocol 3.1: General Procedure for Condensation
  • Materials:

    • 1H-1,2,3-triazole-4-carbohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.0-1.1 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Procedure:

    • In a round-bottom flask, dissolve the 1H-1,2,3-triazole-4-carbohydrazide in a minimal amount of hot absolute ethanol.

    • In a separate container, dissolve the aldehyde/ketone in ethanol.

    • Add the aldehyde solution to the carbohydrazide solution with stirring.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[2]

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-8 hours. The reaction time will vary depending on the reactivity of the aldehyde.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • If precipitation is slow, the mixture can be cooled further in an ice bath or the volume can be reduced under pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure Schiff base.

Data Table: Examples of Synthesized Triazole-Schiff Bases
EntryAldehydeReaction Time (h)Yield (%)M.p. (°C)
1Benzaldehyde490210-212
24-Chlorobenzaldehyde392235-237
34-Nitrobenzaldehyde295250-252
44-Methoxybenzaldehyde588205-207
5Salicylaldehyde491228-230

Note: Reaction times, yields, and melting points are representative and may vary based on specific experimental conditions and the substitution on the triazole ring.

Characterization of Products

Unambiguous structural confirmation of the synthesized precursor and Schiff bases is essential. A combination of spectroscopic techniques is employed for this purpose.[7][13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Carbohydrazide (Precursor): Look for characteristic peaks for N-H stretching (amide and amine, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1640-1680 cm⁻¹), and N-H bending (amide II, ~1520-1550 cm⁻¹).

    • Schiff Base (Product): The most critical change is the disappearance of the strong C=O (amide I) peak and the appearance of a new peak for the C=N (azomethine/imine) stretch, typically in the range of 1600-1650 cm⁻¹. The N-H stretching of the primary amine will also disappear.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Carbohydrazide: Expect to see signals for the -CONH- proton (a singlet, often downfield > 9.0 ppm) and the -NH₂ protons (a broad singlet).

    • Schiff Base: The key diagnostic signal is a new singlet in the 8.0-10.0 ppm region corresponding to the azomethine proton (-N=CH-). The signals for the -NH₂ protons of the hydrazide will be absent. Aromatic protons will show characteristic splitting patterns based on their substitution.

  • Mass Spectrometry (MS):

    • Provides confirmation of the molecular weight of the synthesized compounds. Look for the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.

Application Notes: Pharmacological Potential

The synthesized 1,2,3-triazole-Schiff base hybrids are promising candidates for drug discovery, exhibiting a broad spectrum of biological activities.

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.[8] They have shown significant activity against prostate (PC3), breast (MCF7), and skin (A375) cancer cells.[13][15][16] The mechanism of action can involve inhibition of key cellular processes or induction of apoptosis. Computational docking studies suggest these molecules can bind effectively to targets like the androgen receptor.[13]

  • Antimicrobial Activity: The triazole-Schiff base scaffold is a well-established pharmacophore for developing antimicrobial agents.[9][17] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans.[18][19] The presence of certain substituents, such as halogens, on the aromatic ring of the aldehyde can enhance antimicrobial potency.[17]

  • Catalytic Applications: Beyond biology, these Schiff bases serve as versatile ligands. They can coordinate with various transition metals (e.g., Cu, Ni, Co, Zn) to form stable metal complexes.[14][20] These complexes are effective catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions, offering benefits like high selectivity and efficiency.[20][21]

References

Method

Application of 1H-1,2,3-Triazole-4-Carbohydrazide in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the 1,2,3-Triazole-4-Carbohydrazide Scaffold In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,3-Triazole-4-Carbohydrazide Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is a paramount objective. The 1H-1,2,3-triazole-4-carbohydrazide core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that can provide ligands for more than one type of receptor or enzyme. This unique status is attributed to the synergistic combination of the 1,2,3-triazole ring and the carbohydrazide moiety, each contributing distinct and favorable physicochemical properties.

The 1,2,3-triazole ring, often synthesized via the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," imparts metabolic stability, hydrogen bonding capability, and a dipole moment that facilitates strong interactions with biological targets. The carbohydrazide functional group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of pharmacophoric substituents through reactions like condensation to form Schiff bases or cyclization to generate other heterocyclic systems. This synthetic tractability enables the creation of large and diverse chemical libraries for high-throughput screening.

This technical guide provides an in-depth exploration of the applications of 1H-1,2,3-triazole-4-carbohydrazide in medicinal chemistry, complete with detailed synthetic protocols, biological evaluation methodologies, and an analysis of the structure-activity relationships (SAR) that govern its therapeutic potential.

Synthetic Pathways and Methodologies

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide and its derivatives is a well-established process, typically commencing with the formation of the triazole ring followed by functional group manipulations.

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start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester [label="Ethyl 1H-1,2,3-triazole-4-carboxylate", fillcolor="#FBBC05"]; hydrazide [label="1H-1,2,3-triazole-4-carbohydrazide\n(Core Scaffold)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; derivative [label="Bioactive Derivatives\n(e.g., Schiff Bases)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ester [label=" 'Click' Chemistry\n(e.g., CuAAC)"]; ester -> hydrazide [label=" Hydrazinolysis\n(Hydrazine Hydrate)"]; hydrazide -> derivative [label=" Condensation/\nCyclization"]; }

Figure 1: General synthetic workflow for 1H-1,2,3-triazole-4-carbohydrazide and its derivatives.

Protocol 1: Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide

This two-step protocol outlines the synthesis of the core scaffold, starting from the corresponding ethyl ester.

Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

  • Rationale: This step utilizes the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to construct the 1,2,3-triazole ring. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

  • Materials:

    • Ethyl propiolate

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.1 eq) in a 1:1 mixture of water and tert-butanol.

    • Add ethyl propiolate (1.0 eq) to the solution.

    • In a separate container, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a minimum amount of water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 1H-1,2,3-triazole-4-carboxylate.

Step 2: Synthesis of 1H-1,2,3-triazole-4-carbohydrazide

  • Rationale: This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. The high nucleophilicity of hydrazine readily displaces the ethoxy group to form the stable carbohydrazide.

  • Materials:

    • Ethyl 1H-1,2,3-triazole-4-carboxylate

    • Hydrazine hydrate (80-99%)

    • Ethanol

  • Procedure:

    • Dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, 1H-1,2,3-triazole-4-carbohydrazide, will often precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Protocol 2: Synthesis of a Representative Schiff Base Derivative
  • Rationale: Schiff base formation is a straightforward and efficient method to introduce diverse aromatic and heterocyclic moieties onto the carbohydrazide core. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

  • Materials:

    • 1H-1,2,3-triazole-4-carbohydrazide

    • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve 1H-1,2,3-triazole-4-carbohydrazide (1.0 eq) in ethanol.

    • Add the substituted benzaldehyde (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product will typically precipitate. Collect the solid by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.

Therapeutic Applications and Biological Activities

Derivatives of 1H-1,2,3-triazole-4-carbohydrazide have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 1H-1,2,3-triazole-4-carbohydrazide derivatives against a range of cancer cell lines.

  • Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. One prominent mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key regulatory proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, some derivatives have been shown to act as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor angiogenesis and proliferation[1].

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Triazole [label="1,2,3-Triazole-4-Carbohydrazide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibition\n(e.g., VEGFR-2)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis Induction", fillcolor="#FBBC05"]; Bax [label="Upregulation of Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Downregulation of Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Triazole -> Kinase; Triazole -> Apoptosis; Apoptosis -> Bax; Apoptosis -> Bcl2; Kinase -> CellDeath; Bax -> CellDeath; Bcl2 -> CellDeath [arrowhead=tee]; }

Figure 2: Proposed anticancer mechanisms of action for 1,2,3-triazole-4-carbohydrazide derivatives.

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole-4-Carbohydrazide Derivatives (IC₅₀ values in µM)

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1a Schiff Base (4-Cl-Ph)MCF-7 (Breast)1.1[1]
1b Schiff Base (4-NO₂-Ph)A549 (Lung)8.67[1]
2a HydrazoneHCT-116 (Colon)2.6[2]
2b HydrazoneHepG2 (Liver)1.4[2]
Doxorubicin Standard DrugMCF-7 (Breast)0.8[1]
Cisplatin Standard DrugA549 (Lung)24.15[1]

Note: Ph denotes a phenyl group. The IC₅₀ values are representative and may vary based on experimental conditions.

Antimicrobial Activity

The 1,2,3-triazole-4-carbohydrazide scaffold has also been extensively explored for its antimicrobial potential against a variety of bacterial and fungal pathogens.

  • Mechanism of Action: The antifungal activity of triazole derivatives is well-documented and primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The antibacterial mechanism of action for some triazole derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair[3][4].

Table 2: In Vitro Antimicrobial Activity of Selected 1,2,3-Triazole-4-Carbohydrazide Derivatives (MIC values in µg/mL)

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
3a Schiff Base (4-F-Ph)S. aureus16C. albicans8[5]
3b Schiff Base (2,4-diCl-Ph)E. coli32A. niger16[5]
4a HydrazoneP. aeruginosa0.5C. tropicalis4[6]
Ciprofloxacin Standard DrugE. coli0.25--[7]
Fluconazole Standard Drug--C. albicans0.5[8]

Note: The MIC values are representative and can vary depending on the specific strain and testing methodology.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Standard antimicrobial agents (positive controls)

    • Microplate reader or visual inspection

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., CLSI standards).

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its straightforward and efficient synthesis, coupled with the ability to readily introduce chemical diversity, has led to the identification of numerous derivatives with potent anticancer and antimicrobial activities. The mechanisms of action, while still under active investigation, appear to involve key cellular pathways such as apoptosis, kinase signaling, and microbial-specific enzyme inhibition.

Future research in this area should focus on several key aspects:

  • Lead Optimization: Further structural modifications of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to facilitate rational drug design.

  • In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential in a physiological context.

  • Combating Drug Resistance: Exploration of these compounds as potential agents to overcome existing drug resistance mechanisms in both cancer and microbial infections.

The continued exploration of the rich medicinal chemistry of 1H-1,2,3-triazole-4-carbohydrazide holds significant promise for the development of the next generation of effective and safe therapies for a range of human diseases.

References

  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. (2024). PubMed. [Link]

  • DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine... (n.d.). ResearchGate. [Link]

  • DNA gyrase Inhibition of the prepared benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. (2024). PMC. [Link]

  • 4-amino-4h-1,2,4-triazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • (PDF) Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (2020). ResearchGate. [Link]

  • Binding interaction of active compounds against DNA gyrase (4URO). (n.d.). ResearchGate. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). PMC. [Link]

  • QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. (2022). ResearchGate. [Link]

  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. (n.d.). PMC. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF NEW SCHIFF'S BASES WITH 1, 2, 4-TRIAZOLE MOIETY. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). NIH. [Link]

  • Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery. (2022). ResearchGate. [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole. (n.d.).

Sources

Application

Application Note & Protocol: Synthesis and Characterization of Biologically Active Metal Complexes with Triazole-Carbohydrazide Derived Ligands

Audience: Researchers, scientists, and drug development professionals. Executive Summary The intersection of coordination chemistry and medicinal chemistry has yielded novel therapeutic candidates with enhanced efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intersection of coordination chemistry and medicinal chemistry has yielded novel therapeutic candidates with enhanced efficacy and unique mechanisms of action. Among these, metal complexes incorporating 1,2,4-triazole and carbohydrazide moieties are of significant interest. These ligands offer multiple coordination sites, leading to the formation of stable, structurally diverse complexes with a wide range of transition metals. The resulting metal complexes often exhibit superior biological activity—including antimicrobial, antifungal, and anticancer properties—compared to the free ligands.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and rationale behind the experimental design for developing these promising metal-based therapeutic agents.

Foundational Principles: Why Triazole-Carbohydrazide Ligands?

The power of these ligands lies in their inherent chemical architecture. The 1,2,4-triazole ring is a robust heterocyclic system, stable to a variety of chemical and biological conditions.[4] The carbohydrazide group, and its derivatives like Schiff bases, introduces key donor atoms (Nitrogen and Oxygen/Sulfur) that are crucial for chelation.

Causality Behind Chelation:

  • Multidentate Nature: These ligands typically act as bidentate or tridentate chelators, coordinating with a central metal ion through azomethine nitrogen, phenolic oxygen, and/or thiol sulfur atoms.[5] This multidentate binding leads to the formation of stable five- or six-membered chelate rings, a thermodynamically favorable arrangement known as the "chelate effect." This stability is critical for the complex to remain intact in vivo and reach its biological target.

  • Modulation of Properties: Upon complexation, the physicochemical properties of the metal ion and the ligand are significantly altered. Chelation can increase the lipophilicity of the metal complex, facilitating its transport across biological membranes. Furthermore, the coordination can tune the redox potential of the metal ion, which is a key factor in mechanisms of action like the generation of reactive oxygen species (ROS) for anticancer or antimicrobial effects.[1]

Experimental Workflow Overview

The development pipeline for these metal complexes follows a logical, multi-stage process. Each stage provides critical data that validates the successful synthesis and purity of the compounds before proceeding to biological evaluation.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Complexation cluster_2 Phase 3: Characterization & Analysis cluster_3 Phase 4: Biological Evaluation A Starting Materials (e.g., Triazole derivative, Aldehyde/Ketone) B Condensation Reaction (Schiff Base Formation) A->B Reflux in Ethanol C Purification (Recrystallization) B->C Cool & Filter D Synthesized Ligand C->D F Complexation Reaction (Reflux) D->F E Metal Salt (e.g., Acetate, Chloride) E->F G Purification (Filtration & Washing) F->G Precipitate Formation H Purified Complex G->H I Spectroscopic Analysis (FTIR, NMR, UV-Vis, Mass Spec) H->I J Physicochemical Analysis (Conductivity, Magnetics, TGA) H->J K Validated Complex I->K Structure Confirmed J->K Purity & Properties Confirmed L In-vitro Assays (Antimicrobial, Anticancer) K->L

Caption: High-level workflow for synthesis and evaluation of metal complexes.

Detailed Protocols

Protocol 1: Synthesis of a Triazole Schiff Base Ligand

This protocol details the synthesis of a Schiff base ligand from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and a substituted salicylaldehyde, a common precursor for potent bioactive complexes.[5]

Rationale: The condensation reaction between the primary amine of the triazole derivative and the aldehyde group of salicylaldehyde forms a C=N (azomethine) bond, characteristic of a Schiff base. Ethanol or methanol is a common solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Materials:

  • 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

  • Salicylaldehyde (or a substituted derivative)

  • Absolute Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 mmol of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol in 30 mL of hot absolute ethanol.

  • Addition: To this solution, add a solution of 1.0 mmol of the desired salicylaldehyde derivative dissolved in 20 mL of ethanol.

  • Reaction: The reaction mixture is then refluxed with constant stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • Isolation: After reflux, reduce the volume of the solvent by half using a rotary evaporator.

  • Precipitation: Cool the concentrated solution in an ice bath. The colored solid product that precipitates out is the Schiff base ligand.

  • Purification: Collect the solid by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and then with diethyl ether. Dry the purified ligand in a vacuum desiccator.

G cluster_product Product R1 Triazole-Amine Plus + R2 Salicylaldehyde Arrow Reflux in Ethanol (-H₂O) R2->Arrow P1 Triazole Schiff Base Ligand Arrow->P1

Sources

Method

Application Notes and Protocols for 1H-1,2,3-Triazole-4-Carbohydrazide Analogs: Synthesis and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of 1,2,3-Triazole-4-Carbohydrazide Analogs in Antimicrobial and Antifungal Drug Discovery The escalating crisis of anti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 1,2,3-Triazole-4-Carbohydrazide Analogs in Antimicrobial and Antifungal Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. Among these, the 1,2,3-triazole ring system has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities.[1][2][3] This five-membered heterocyclic ring is not only metabolically stable but also capable of forming hydrogen bonds, which facilitates its interaction with various biological targets.[3][4] The "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles efficient and highly adaptable, allowing for the creation of diverse molecular libraries.[2][5]

This document provides a comprehensive guide for the synthesis and biological evaluation of a promising subclass: 1H-1,2,3-triazole-4-carbohydrazide analogs . The incorporation of the carbohydrazide moiety (-CONHNH₂) at the 4-position of the triazole ring introduces a versatile functional group that can be readily modified to generate a wide array of derivatives, including hydrazones, oxadiazoles, and other heterocyclic systems.[5][6][7] This structural versatility, combined with the inherent biological activity of the triazole nucleus, makes these analogs compelling candidates for antimicrobial and antifungal drug discovery programs.

Mechanistic Insights: How Triazole Analogs Exert Their Antimicrobial and Antifungal Effects

The antimicrobial and antifungal efficacy of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens.

Antifungal Mechanism of Action

The primary antifungal mechanism of azole compounds, including 1,2,3-triazole analogs, involves the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. This inhibition disrupts the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors lead to increased membrane permeability, impaired cell growth, and ultimately, fungal cell death.


Triazole [label="1,2,3-Triazole Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\n(Disrupted Integrity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

Triazole -> CYP51 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Lanosterol -> Ergosterol [label="Conversion", color="#34A853", fontcolor="#34A853"]; CYP51 -> Lanosterol [style=invis]; Ergosterol -> Membrane [label="Essential Component", color="#5F6368", fontcolor="#5F6368"]; Membrane -> Death [label="Leads to", color="#5F6368", fontcolor="#5F6368"]; }

Figure 1: Antifungal mechanism of 1,2,3-triazole analogs.

Antibacterial Mechanism of Action

The antibacterial mechanisms of 1,2,3-triazole derivatives are more diverse and can involve multiple targets. Some studies suggest that these compounds can inhibit critical bacterial enzymes such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation.[1] Other proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication, and the disruption of bacterial cell membrane integrity.[1] The ability of 1,2,3-triazole hybrids to target multiple pathways is a significant advantage in combating the development of bacterial resistance.[1]

Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide Analogs: A Step-by-Step Protocol

The synthesis of 1H-1,2,3-triazole-4-carbohydrazide analogs typically begins with the construction of the core triazole ring, followed by the introduction and modification of the carbohydrazide functionality. The following protocol outlines a general and widely applicable synthetic route.


Start [label="Starting Materials:\nAryl Azide & Ethyl Propiolate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Cu(I)-Catalyzed Azide-Alkyne\nCycloaddition (Click Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate:\nEthyl 1-aryl-1H-1,2,3-triazole-4-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Hydrazinolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate:\n1-Aryl-1H-1,2,3-triazole-4-carbohydrazide", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Condensation with Aldehydes/Ketones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="Final Product:\n1-Aryl-1H-1,2,3-triazole-4-carbohydrazone Analogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalProduct; }

Figure 2: General synthetic workflow for 1,2,3-triazole-4-carbohydrazide analogs.

Protocol 1: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carbohydrazide

This two-step protocol describes the synthesis of the key carbohydrazide intermediate.

Step 1: Synthesis of Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate

  • Rationale: This step utilizes the highly efficient and regioselective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,4-disubstituted triazole ring. Copper(I) acts as a catalyst to facilitate the [3+2] cycloaddition between an organic azide and a terminal alkyne.

  • Materials:

    • Aryl azide (1.0 eq)

    • Ethyl propiolate (1.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • Procedure:

    • Dissolve the aryl azide in a 1:1 mixture of t-BuOH and water in a round-bottom flask.

    • Add ethyl propiolate to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

    • Prepare a solution of CuSO₄·5H₂O in water and add it to the reaction mixture.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carbohydrazide

  • Rationale: The ester intermediate is converted to the corresponding carbohydrazide via hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.

  • Materials:

    • Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O) (10 eq)

    • Ethanol

  • Procedure:

    • Dissolve the ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for the time indicated by TLC monitoring.

    • After completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried to yield the 1-aryl-1H-1,2,3-triazole-4-carbohydrazide.

Protocol 2: Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carbohydrazone Analogs
  • Rationale: The carbohydrazide intermediate is a versatile building block for creating a library of analogs. Condensation with various aldehydes or ketones yields the corresponding hydrazones (Schiff bases), which often exhibit enhanced biological activity.

  • Materials:

    • 1-Aryl-1H-1,2,3-triazole-4-carbohydrazide (1.0 eq)

    • Substituted aldehyde or ketone (1.1 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend the 1-aryl-1H-1,2,3-triazole-4-carbohydrazide in ethanol in a round-bottom flask.

    • Add the substituted aldehyde or ketone to the suspension.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure carbohydrazone analog.

Biological Evaluation: Protocols for Antimicrobial and Antifungal Susceptibility Testing

Standardized and reproducible methods are crucial for accurately assessing the antimicrobial and antifungal potential of newly synthesized compounds. The following protocols are based on widely accepted methodologies.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a widely used and standardized method for susceptibility testing.

  • Materials:

    • Synthesized 1,2,3-triazole-4-carbohydrazide analogs

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Positive control (microorganism in broth without compound)

    • Negative control (broth only)

    • Reference antimicrobial/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well (except the negative control) with the microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 4: Antifungal Susceptibility Testing by Disk Diffusion Method
  • Rationale: The disk diffusion method is a qualitative or semi-quantitative method that provides a preliminary assessment of the antifungal activity of a compound. It is a simpler and less expensive method compared to broth microdilution.

  • Materials:

    • Synthesized 1,2,3-triazole-4-carbohydrazide analogs

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)

    • Mueller-Hinton Agar (MHA) supplemented with glucose

    • Sterile paper disks (6 mm diameter)

    • Standardized fungal inoculum (0.5 McFarland standard)

    • Sterile swabs

    • Reference antifungal drug (e.g., Fluconazole)

  • Procedure:

    • Prepare a standardized fungal inoculum and uniformly streak it onto the surface of the MHA plate using a sterile swab.

    • Impregnate sterile paper disks with a known concentration of the test compounds.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plate.

    • Place a disk impregnated with the reference antifungal drug as a positive control.

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antifungal activity.

Data Presentation: Summarizing Antimicrobial and Antifungal Activity

The results of the biological evaluation should be presented in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antimicrobial Activity of 1H-1,2,3-Triazole-4-Carbohydrazide Analogs (MIC in µg/mL)

CompoundR-group on HydrazoneS. aureus (Gram-positive)E. coli (Gram-negative)
I -H>128>128
IIa 4-chlorophenyl3264
IIb 4-nitrophenyl1632
IIc 2,4-dichlorophenyl816
Ciprofloxacin (Reference)0.50.25

Table 2: In Vitro Antifungal Activity of 1H-1,2,3-Triazole-4-Carbohydrazide Analogs (MIC in µg/mL)

CompoundR-group on HydrazoneC. albicansA. niger
I -H>128>128
IIa 4-chlorophenyl64128
IIb 4-nitrophenyl3264
IIc 2,4-dichlorophenyl1632
Fluconazole (Reference)216

Note: The data presented in these tables are illustrative and should be replaced with experimentally determined values.

Conclusion and Future Directions

The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a highly promising platform for the development of novel antimicrobial and antifungal agents. The synthetic accessibility and the potential for diverse structural modifications allow for the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, broaden their spectrum of activity, and elucidate their precise mechanisms of action. Such efforts will be crucial in the ongoing battle against infectious diseases and the growing threat of antimicrobial resistance.

References

  • Malakar, C. C., et al. (2022). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • El-Sawy, E. R., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(3), 728. [Link]

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Sources

Application

Application Notes and Protocols for the Evaluation of Novel 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives as Anticancer Agents

Authored by: Gemini, Senior Application Scientist Introduction: The Privileged Scaffold of 1,2,3-Triazoles in Oncology The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, recognized for its metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of 1,2,3-Triazoles in Oncology

The 1,2,3-triazole ring is a highly valued scaffold in medicinal chemistry, recognized for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets.[1][2] This heterocycle is considered a bioisostere of the amide bond but with superior resistance to enzymatic degradation, making it an attractive component in modern drug design.[2] In oncology, molecules incorporating the 1,2,3-triazole moiety have demonstrated a wide spectrum of anticancer activities, including the inhibition of crucial enzymes, induction of apoptosis, and cell cycle arrest.[3][4][5] The 1H-1,2,3-triazole-4-carbohydrazide framework, in particular, serves as a versatile pharmacophore, offering multiple points for chemical modification to optimize potency and selectivity against various cancer cell lines.[4][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic elucidation of novel 1H-1,2,3-triazole-4-carbohydrazide derivatives. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.

Section 1: Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives via Click Chemistry

The preferred method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][8]

Rationale: The CuAAC reaction is exceptionally robust and regioselective, exclusively yielding the 1,4-disubstituted isomer under mild, often aqueous, conditions.[2][8] Its high efficiency, broad substrate scope, and simple purification procedures make it the gold standard for creating libraries of novel compounds for biological screening.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product Start_Alkyne Terminal Alkyne (R1-C≡CH) Reaction CuAAC 'Click' Reaction Start_Alkyne->Reaction Start_Azide Organic Azide (R2-N3) Start_Azide->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product High Yield Regiospecific catalyst_node Catalyst: Cu(I) source (e.g., CuSO4/Na-Ascorbate) catalyst_node->Reaction

Caption: General workflow for CuAAC 'Click' Chemistry synthesis.

Protocol 1.1: General Synthesis Procedure

This protocol outlines a representative synthesis starting from a suitable terminal alkyne and an organic azide.

Materials:

  • Appropriate terminal alkyne (1.0 eq)

  • Appropriate organic azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: Tert-butanol and water (1:1 mixture)

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the terminal alkyne in the t-BuOH/H₂O solvent mixture in a round-bottom flask.

  • Add the organic azide to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.

  • Finally, add an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[8]

Section 2: In Vitro Evaluation of Anticancer Activity

A tiered approach is essential for evaluating the anticancer potential of newly synthesized derivatives. This begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising lead compounds.

A. Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth or kill cells.[10] It is a rapid, sensitive, and high-throughput method ideal for screening a library of compounds against multiple cancer cell lines to determine the half-maximal inhibitory concentration (IC₅₀).[9][11]

MTT_Workflow A 1. Seed Cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with Compounds (Varying concentrations + Controls) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h at 37°C) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizing Agent) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2.1: MTT Assay for IC₅₀ Determination

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive Control: Doxorubicin or another standard cytotoxic drug

  • Negative Control: Vehicle (DMSO) treated cells

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the plates and add 100 µL of the prepared compound dilutions. Include wells for the vehicle control (medium with DMSO).

  • Incubate the plates for 48 or 72 hours.[11]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).[11]

Data Presentation: Summarize the cytotoxic activity in a clear, tabular format.

CompoundCancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Derivative 1a MCF-7 (Breast)48[Insert Value]
A549 (Lung)48[Insert Value]
HCT116 (Colon)48[Insert Value]
Derivative 1b MCF-7 (Breast)48[Insert Value]
A549 (Lung)48[Insert Value]
HCT116 (Colon)48[Insert Value]
Doxorubicin MCF-7 (Breast)48[Insert Value]
(Positive Control)A549 (Lung)48[Insert Value]
HCT116 (Colon)48[Insert Value]
B. Elucidation of Cell Death Mechanism: Apoptosis Assay

For compounds showing potent cytotoxicity, it is crucial to determine the mechanism of cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to differentiate between apoptosis and necrosis.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[11]

Annexin_V cluster_key Cell States cluster_quadrants Flow Cytometry Quadrants Live_Key Live EA_Key Early Apoptotic LA_Key Late Apoptotic Nec_Key Necrotic Live_dot EA_dot LA_dot Nec_dot Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) X_Axis Annexin V-FITC → Y_Axis Propidium Iodide (PI) →

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 2.2: Annexin V-FITC/PI Staining

Procedure:

  • Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

C. Cell Cycle Analysis

Many anticancer agents exert their effect by disrupting the cell cycle. Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle.

Rationale: Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have intermediate DNA content. By staining with PI and analyzing via flow cytometry, one can identify if a compound induces cell cycle arrest at a specific checkpoint (e.g., G2/M arrest).[11]

Protocol 2.3: Propidium Iodide Staining for Cell Cycle

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and treat them with RNase A to degrade RNA and prevent its interference.

  • Stain the cells with propidium iodide solution.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Section 3: In Silico Mechanistic Investigation

Molecular docking studies can provide valuable insights into the potential molecular targets of the synthesized compounds, helping to rationalize their biological activity and guide the design of more potent analogs.

Rationale: Docking predicts how a ligand (the triazole derivative) binds to the active site of a target protein (e.g., a kinase, carbonic anhydrase).[12] By analyzing the binding mode and calculating a docking score (an estimate of binding affinity), researchers can hypothesize a mechanism of action and understand the key molecular interactions responsible for the compound's activity.[13][14]

Protocol 3.1: Molecular Docking Workflow
  • Target Selection & Preparation:

    • Identify a putative protein target based on literature for similar compounds (e.g., Carbonic Anhydrase IX, a target for many triazoles in cancer).[15]

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Draw the 3D structure of the 1H-1,2,3-triazole-4-carbohydrazide derivative.

    • Perform energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site (active site) on the target protein.

    • Use docking software (e.g., AutoDock, MOE, Schrödinger) to dock the ligand into the defined binding site.[16] The software will generate multiple possible binding poses.

  • Analysis:

    • Analyze the top-ranked poses based on docking score and binding energy.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Comp Triazole Derivative (Kinase Inhibitor) Comp->RAF Inhibition

Caption: Hypothetical mechanism: Inhibition of the RAF-MEK-ERK pathway.

Section 4: Transition to In Vivo Studies

Compounds that demonstrate high in vitro potency and a well-defined mechanism of action are candidates for in vivo evaluation.

Rationale: In vivo studies are essential to assess a compound's efficacy, pharmacokinetics (ADME), and toxicity profile in a complex biological system, which cannot be replicated in vitro.[3] Models such as mice bearing Ehrlich Ascites Carcinoma (EAC) or xenografts of human cancer cell lines are commonly used.[17] Key endpoints include reduction in tumor volume, increase in mean survival time, and evaluation of hematological parameters.[17]

References

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  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
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  • ResearchGate. (n.d.). Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate.
  • Vaitkevičienė, G., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5345.
  • NIH. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. NIH.
  • (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.
  • Frontiers. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers.
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  • NIH. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH.
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  • NIH. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. NIH.
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Method

The Versatile Virtuoso: 1H-1,2,3-Triazole-4-carbohydrazide as a Premier Building Block in Modern Organic Synthesis

Introduction: The Ascendancy of a Heterocyclic Hub In the landscape of contemporary organic and medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the construction of complex molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Heterocyclic Hub

In the landscape of contemporary organic and medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the construction of complex molecular architectures with profound biological and material applications.[1][2] Its prevalence is largely attributed to the advent of "click chemistry," which provides a robust and high-yielding pathway to this heterocyclic core.[3] Within this esteemed family of compounds, 1H-1,2,3-triazole-4-carbohydrazide stands out as a particularly versatile and powerful building block. Its bifunctional nature, possessing both the stable triazole ring and the reactive carbohydrazide moiety, offers a gateway to a diverse array of more complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of 1H-1,2,3-triazole-4-carbohydrazide, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Core Synthesis: Establishing the Foundation

The journey into the synthetic utility of 1H-1,2,3-triazole-4-carbohydrazide begins with its efficient preparation. The most common and reliable route commences with the synthesis of its corresponding ethyl ester, ethyl 1H-1,2,3-triazole-4-carboxylate, which is then converted to the target carbohydrazide via hydrazinolysis.

Protocol 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

This initial step leverages the well-established Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. A common approach involves the reaction of ethyl propiolate with an azide source. For the unsubstituted 1H-triazole, a protected azide is often used, followed by deprotection. A more direct route is also possible.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is often chosen to facilitate the dissolution of the reactants and intermediates.

  • Base: A non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is employed to deprotonate the β-ketoester, initiating the reaction cascade.[4]

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 50 °C) to ensure a reasonable reaction rate without promoting decomposition.[4]

Experimental Protocol:

  • To a solution of an appropriate aryl azide (0.5 mmol, 1 equiv) and ethyl acetoacetate (0.6 mmol, 1.2 equiv) in acetonitrile (MeCN) (0.2 M), add DBU (0.6 mmol, 1.2 equiv).[4]

  • Stir the reaction mixture at 50 °C in an oil bath overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

Protocol 2: Synthesis of 1H-1,2,3-triazole-4-carbohydrazide

The conversion of the ethyl ester to the carbohydrazide is a straightforward hydrazinolysis reaction.

Causality of Experimental Choices:

  • Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

  • Solvent: Ethanol is a common solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate, and its boiling point allows for refluxing to drive the reaction to completion.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution.

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (0.01 mol) in ethanol (50 mL).

  • Add hydrazine hydrate (99%, 0.01 mol) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain pure 1H-1,2,3-triazole-4-carbohydrazide.

Caption: Synthetic pathway to 1H-1,2,3-triazole-4-carbohydrazide.

Applications in Heterocyclic Synthesis: A World of Possibilities

The true synthetic power of 1H-1,2,3-triazole-4-carbohydrazide lies in its ability to serve as a scaffold for the construction of a variety of other five- and six-membered heterocyclic rings. The terminal hydrazide group provides two nucleophilic nitrogen atoms and a carbonyl group, which can participate in a range of cyclization and condensation reactions.

Synthesis of 1,3,4-Oxadiazoles

The conversion of carbohydrazides to 1,3,4-oxadiazoles is a common and valuable transformation. This can be achieved through several methods, most notably by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1][5]

Mechanistic Insight: The reaction proceeds via the formation of an N,N'-diacylhydrazine intermediate. The phosphorus oxychloride then acts as a Lewis acid, activating the carbonyl oxygen and facilitating an intramolecular nucleophilic attack by the other carbonyl oxygen, followed by dehydration to yield the stable 1,3,4-oxadiazole ring.

Protocol 3: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

  • In a round-bottomed flask, prepare a mixture of 1H-1,2,3-triazole-4-carbohydrazide (0.01 mol) and a substituted aromatic acid (0.01 mol).[5]

  • Carefully add phosphorus oxychloride (10 mL) to the mixture.

  • Reflux the reaction mixture on a water bath for 8-10 hours, monitoring progress by TLC.

  • After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-1,2,3-triazol-4-yl)-5-substituted-1,3,4-oxadiazole.

EntrySubstituent (R)Yield (%)Reference
1Phenyl85[5]
24-Chlorophenyl82[5]
34-Nitrophenyl78[5]
44-Methoxyphenyl88[5]
Synthesis of N-Acyl Hydrazones

The condensation of the carbohydrazide with various aldehydes and ketones provides a straightforward route to N-acyl hydrazones. These compounds are not only valuable final products with their own biological activities but also serve as intermediates for further cyclizations.[6]

Mechanistic Insight: The reaction is a classic nucleophilic addition-elimination. The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Protocol 4: General Procedure for the Synthesis of N-Acyl Hydrazones

  • Dissolve 1H-1,2,3-triazole-4-carbohydrazide (0.01 mol) in ethanol or glacial acetic acid in a round-bottomed flask.

  • Add the desired aldehyde or ketone (0.01 mol) to the solution.

  • Add a few drops of a catalytic acid (e.g., concentrated sulfuric acid or glacial acetic acid).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure N-acyl hydrazone.

EntryAldehyde/KetoneYield (%)Reference
1Benzaldehyde92[7]
24-Chlorobenzaldehyde90[7]
34-Nitrobenzaldehyde88[7]
4Acetophenone85[3]
Synthesis of 1,2,4-Triazoles and 1,3,4-Thiadiazoles via a Thiosemicarbazide Intermediate

The reaction of 1H-1,2,3-triazole-4-carbohydrazide with isothiocyanates yields a thiosemicarbazide intermediate. This intermediate is a versatile precursor that can undergo cyclization under different conditions to afford either 1,2,4-triazole-3-thiones (in basic media) or 2-amino-1,3,4-thiadiazoles (in acidic media).[8]

Mechanistic Insight:

  • Basic Conditions (1,2,4-Triazole formation): In the presence of a base (e.g., NaOH), the more acidic N-H proton of the thiosemicarbazide is deprotonated. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole-3-thione ring.

  • Acidic Conditions (1,3,4-Thiadiazole formation): Under acidic conditions (e.g., concentrated H₂SO₄), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiourea moiety then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the 2-amino-1,3,4-thiadiazole ring.

Caption: Divergent synthesis from a thiosemicarbazide intermediate.

Protocol 5: Synthesis of 1,2,4-Triazole-3-thiones

  • Prepare the thiosemicarbazide intermediate by reacting 1H-1,2,3-triazole-4-carbohydrazide with an appropriate isothiocyanate in ethanol.

  • Dissolve the purified thiosemicarbazide (0.01 mol) in a 2% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired 1,2,4-triazole-3-thione.

Protocol 6: Synthesis of 2-Amino-1,3,4-thiadiazoles

  • Prepare the thiosemicarbazide intermediate as described above.

  • Carefully add the thiosemicarbazide (0.01 mol) in small portions to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.

  • Stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize with a concentrated solution of ammonia.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.

Conclusion: A Testament to Versatility

1H-1,2,3-triazole-4-carbohydrazide has unequivocally demonstrated its merit as a premier building block in the arsenal of synthetic organic chemists. Its straightforward synthesis and the predictable reactivity of its carbohydrazide moiety provide a reliable and efficient platform for the generation of a wide spectrum of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile molecule, paving the way for the discovery of novel pharmaceuticals and functional materials. The continued exploration of the reactivity of 1H-1,2,3-triazole-4-carbohydrazide is certain to yield even more innovative synthetic methodologies and molecular entities in the future.

References

  • Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463. [Link]

  • Orlewska, C., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • Ng, Y. X. (2019). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Universiti Tunku Abdul Rahman. [Link]

  • Olar, R., et al. (2006). Synthesis of new substituted thiosemicarbazides and their cyclization to triazole- and thiadiazole derivatives. Revue Roumaine de Chimie, 51(11), 1089-1096.
  • Pinto, D. C. G. A., et al. (2015). Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. ARKIVOC, 2015(7), 130-144. [Link]

  • Ceruso, M., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors. Archiv der Pharmazie, e2400548.
  • Singh, P., et al. (2014). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. International Journal of Organic Chemistry, 4(3), 157-184.
  • Zheng, C., et al. (2020). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC advances, 10(62), 37851-37861.
  • Kumar, R., et al. (2009). SYNTHESIS OF SOME 1, 3, 4-OXADIAZOLE DERIVATIVES AS POTENTIAL BIOLOGICAL AGENTS. International Journal of ChemTech Research, 7(4), 2508-2513.
  • Khan, I., et al. (2021). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 26(22), 6939. [Link]

  • Hafez, H. N., et al. (2011). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 16(12), 10345-10357. [Link]

  • Foroughifar, N., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron letters, 53(35), 4699-4701.
  • Nithinchandra, et al. (2013). Synthesis, characterization and pharmacological studies of some novel N-acyl hydrazones of 1,2,3-triazole as potent cytotoxic agents. Journal of Chemical and Pharmaceutical Research, 5(7), 307-313.
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Application

Application Notes & Protocols: In Vitro Carbonic Anhydrase Inhibition by 1H-1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Carbonic Anhydrase and Its Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes, containing a zinc ion in their active site, catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[3][4] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2] In humans, at least 15 different α-carbonic anhydrase isoforms have been identified, each with distinct tissue distribution and subcellular localization, including cytosolic, membrane-bound, and mitochondrial forms.[2][5]

The involvement of specific CA isoforms in various pathologies has rendered them attractive targets for drug discovery.[1][6] For instance, inhibitors of CAs are clinically used as diuretics and for the management of glaucoma.[6] Furthermore, certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[7][8] This makes selective inhibition of these tumor-associated isoforms a promising strategy in oncology.[7][8]

1H-1,2,3-Triazole Derivatives: A Versatile Scaffold for Carbonic Anhydrase Inhibition

The 1H-1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry due to its favorable chemical properties, including metabolic stability and the ability to form hydrogen bonds.[9] This heterocyclic ring is a key component in a variety of compounds exhibiting a broad range of biological activities, including enzyme inhibition.[10][11][12] Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives as a novel class of carbonic anhydrase inhibitors.[9][13] These compounds offer a modular design, allowing for systematic structural modifications to explore structure-activity relationships and achieve isoform-selective inhibition.[4][9][14]

Unlike classical sulfonamide inhibitors that directly coordinate with the active site zinc ion, the inhibitory mechanism of some triazole-based compounds may involve different binding modes within the enzyme's active site.[7][9] Molecular docking studies suggest that these derivatives can directly interact with key active site residues, offering an alternative approach to modulating CA activity.[9]

Experimental Protocol: In Vitro Colorimetric Assay for Carbonic Anhydrase Inhibition

This section provides a detailed protocol for a robust and high-throughput compatible colorimetric assay to determine the inhibitory potential of 1H-1,2,3-triazole derivatives against carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenolate anion, with the rate of its formation monitored spectrophotometrically.[1]

Principle of the Assay

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-NPA to p-nitrophenol (p-NP). At the assay's pH, p-NP is ionized to the p-nitrophenolate anion, which has a distinct absorbance maximum at 400-405 nm. In the presence of an inhibitor, the rate of p-NPA hydrolysis is reduced, providing a direct measure of the inhibitor's potency.

Materials and Reagents
  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compounds: 1H-1,2,3-triazole derivatives.

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.

  • Apparatus: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

  • Inhibitor Stock Solutions (10 mM): Dissolve the 1H-1,2,3-triazole test compounds and the positive control (Acetazolamide) in DMSO.

Assay Procedure

The following steps are designed for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.

    • It is highly recommended to perform all measurements in triplicate to ensure statistical validity.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes. This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode. Record measurements at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of an inhibitor (Maximum Activity).

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC₅₀ Value: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Workflow

AssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, CA Enzyme, Substrate, & Inhibitor Solutions Plate Plate Setup: - Blank - Max Activity - Test Compound - Positive Control Reagents->Plate Dispense Preincubation Enzyme-Inhibitor Pre-incubation (10-15 min) Plate->Preincubation Incubate Initiation Initiate Reaction (Add Substrate) Preincubation->Initiation Start Measurement Kinetic Measurement (Abs @ 400-405 nm) Initiation->Measurement Read Rate Calculate Reaction Rates (ΔAbs/Δt) Measurement->Rate Raw Data Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Understanding the Mechanism of Inhibition

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking the carbon dioxide substrate.[2] For 1H-1,2,3-triazole derivatives that do not possess a canonical zinc-binding group like a sulfonamide, inhibition is thought to occur through interactions with amino acid residues within the active site cavity, thereby preventing substrate access or disrupting the catalytic machinery.[9]

The active site of human carbonic anhydrase II, a well-studied isoform, is a conical cleft approximately 15 Å deep.[7] It features both hydrophilic and hydrophobic regions, providing multiple points of interaction for inhibitors. Key residues such as His64 act as a proton shuttle, a critical step in regenerating the active form of the enzyme.[15] Triazole-based inhibitors may interact with residues in this proton shuttle network or other residues lining the active site cavity, leading to a reduction in catalytic efficiency.

InhibitionMechanism cluster_enzyme CA Active Site cluster_inhibitor Inhibitor Binding Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 OH OH⁻ Zn->OH Coordination His64 His64 (Proton Shuttle) OH->His64 Proton Transfer HCO3 HCO₃⁻ Product Triazole 1H-1,2,3-Triazole Derivative Triazole->His64 Interaction CO2 CO₂ Substrate Triazole->CO2 Blocks Access CO2->OH Nucleophilic Attack

Caption: Proposed mechanism of carbonic anhydrase inhibition by 1H-1,2,3-triazole derivatives.

Data Presentation: Inhibitory Activity of Exemplary 1H-1,2,3-Triazole Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of 1H-1,2,3-triazole derivatives against bovine carbonic anhydrase II, as reported in the literature. This data is provided for illustrative purposes to demonstrate the potential of this class of compounds as CA inhibitors.

Compound IDStructureIC₅₀ (µM) vs. bCA-IIReference
7b (R)-1-(2-azido-propoxy)-4-bromo-2-methoxy-benzene13.8 ± 0.63[9]
9a (R)-1-(2-((3-Methoxy-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazoleNot specified, but active[9]
9b (R)-1-(2-((2'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole25.1 ± 1.04[9]
9c (R)-1-(2-((4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole21.5 ± 0.21[9]
9d (R)-1-(2-((2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole20.7 ± 1.13[9]
9e (R)-1-(2-((3',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole18.1 ± 1.31[9]
Acetazolamide Standard Inhibitor18.2 ± 0.23[9]

Note: The inhibitory activities are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.

Conclusion

The 1H-1,2,3-triazole scaffold represents a promising starting point for the development of novel carbonic anhydrase inhibitors. The detailed protocol provided herein offers a reliable method for screening and characterizing the inhibitory potential of these compounds. Understanding the structure-activity relationships and the mechanism of inhibition will be crucial for designing potent and isoform-selective inhibitors for therapeutic applications, particularly in the context of cancer and other diseases associated with aberrant CA activity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Avvaru, B. S., et al. (2010). Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5. Biochemistry, 49(33), 7145–7150.
  • University of Oxford. (n.d.). A Tour of Carbonic Anhydrase.
  • Wikipedia. (2023). Carbonic anhydrase.
  • Supuran, C. T. (2007). Carbonic anhydrases as drug targets--an overview. Current Topics in Medicinal Chemistry, 7(9), 825-833.
  • Khan, A., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 8, 589.
  • Khan, A., et al. (2019). Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. Bioorganic Chemistry, 85, 512-521.
  • De Simone, G., & Supuran, C. T. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews, 112(11), 6021-6057.
  • Mboge, M. Y., et al. (2018). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 23(8), 1856.
  • Kciuk, M., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1278-1298.
  • University of California, Davis. (2016). CHEM 245 - Carbonic anhydrase.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 4(9), 1165-1180.
  • Kimber, M. S., & Pai, E. F. (2000). The active site architecture of Pisum sativum β-carbonic anhydrase is a mirror image of that of α-carbonic anhydrases. The EMBO Journal, 19(7), 1407-1418.
  • Der Pharma Chemica. (2024). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress.
  • Li, H., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6543.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Ali, A., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(19), 6393.
  • Guler, O. O., et al. (2024). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 14(1), 5928.
  • Angeli, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1431-1437.
  • ResearchGate. (n.d.). Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors.
  • Jo, Y., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 29(1), 123.

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Method

Application Notes & Protocols for the Development of α-Glucosidase Inhibitors Using a 1H-1,2,3-Triazole-4-Carbohydrazide Scaffold

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1H-1,2,3-triazole-4-carbohydrazide scaffold in the discovery of no...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1H-1,2,3-triazole-4-carbohydrazide scaffold in the discovery of novel α-glucosidase inhibitors. α-Glucosidase is a pivotal enzyme in carbohydrate metabolism, and its inhibition is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM).[1][2][3] The 1,2,3-triazole core, a bioisostere of the amide bond, is recognized as a "privileged" structure in medicinal chemistry, offering metabolic stability and a unique capacity for forming key interactions with biological targets.[1][4][5][6] This guide details the rationale, synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) insights essential for leveraging this versatile chemical precursor.

Introduction: The Rationale for Targeting α-Glucosidase with Triazole Derivatives

Diabetes mellitus is a pervasive metabolic disorder affecting millions globally, with T2DM being the most common form.[4][5] A hallmark of T2DM is postprandial hyperglycemia, an excessive spike in blood glucose levels following a meal, which is directly linked to the enzymatic breakdown of dietary carbohydrates in the small intestine.[3][5] The final step in this digestive cascade is catalyzed by α-glucosidase, an enzyme located at the brush border of the intestine that hydrolyzes α-(1,4)-glycosidic bonds of disaccharides and oligosaccharides to release absorbable glucose.[1][3]

Inhibition of α-glucosidase effectively delays carbohydrate digestion and glucose absorption, thereby mitigating the post-meal glycemic surge.[5] While existing drugs like acarbose validate this therapeutic approach, their use is often hampered by gastrointestinal side effects, necessitating the discovery of novel, non-carbohydrate-based inhibitors with improved potency and safety profiles.[3][4][5]

The 1H-1,2,3-triazole scaffold has emerged as an optimal framework for designing such inhibitors.[4] Its carbohydrazide functional group (-CONHNH₂) serves as a versatile chemical handle, enabling the facile synthesis of large, diverse libraries of derivative compounds. This allows for systematic exploration of the chemical space around the core scaffold to identify potent and selective inhibitors.

Synthesis of the Core Scaffold and Derivatives

The foundational step in this discovery pipeline is the efficient synthesis of the 1H-1,2,3-triazole-4-carbohydrazide precursor. The most robust and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by hydrazinolysis.[7][8]

General Synthetic Workflow

The workflow begins with readily available starting materials—an organic azide and an alkyne ester (e.g., ethyl propiolate). The CuAAC reaction selectively yields the 1,4-disubstituted triazole ester, which is then converted to the desired carbohydrazide intermediate via reaction with hydrazine hydrate. This intermediate is the linchpin for diversification, readily condensing with various electrophiles like aldehydes, ketones, or isothiocyanates to generate the final library of test compounds.[9]

SynthesisWorkflow cluster_precursors Starting Materials cluster_core_synthesis Core Synthesis cluster_diversification Diversification Azide Organic Azide (R-N3) CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->CuAAC Alkyne Ethyl Propiolate Alkyne->CuAAC Ester Triazole Ester Intermediate CuAAC->Ester Click Reaction Hydrazinolysis Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazinolysis Carbohydrazide 1H-1,2,3-Triazole-4- Carbohydrazide (Core Scaffold) Hydrazinolysis->Carbohydrazide Yields Precursor Condensation Condensation Reaction (e.g., with R'-CHO) Carbohydrazide->Condensation Library Library of Triazole Derivatives (Final Compounds) Condensation->Library Generates Diversity

Caption: General workflow for synthesizing α-glucosidase inhibitor libraries.

Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbohydrazide

This protocol provides a representative method for synthesizing the core scaffold.

Materials:

  • Phenyl azide

  • Ethyl propiolate

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • tert-Butanol (t-BuOH) and Water (H₂O)

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (Triazole Ester)

    • In a round-bottom flask, dissolve phenyl azide (10 mmol) and ethyl propiolate (10 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL).

    • To this solution, add sodium ascorbate (1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.5 mmol, 5 mol%).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure triazole ester.

  • Step 2: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbohydrazide (Core Scaffold)

    • Dissolve the purified triazole ester (5 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add hydrazine hydrate (25 mmol, 5 equivalents) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The solid product will often precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Mechanism of Action and Enzyme Kinetics

Triazole-based inhibitors typically act by binding to the active site of the α-glucosidase enzyme, preventing the substrate from accessing the catalytic residues.[8] The binding is driven by a combination of non-covalent interactions. Molecular docking and kinetic studies are essential to elucidate the precise mechanism.[2][6][10]

  • Key Interactions: The triazole ring can participate in π-alkyl or π-sulfur interactions, while substituents on the scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues like aspartate, glutamate, histidine, and alanine within the enzyme's binding pocket.[8]

  • Kinetic Analysis: Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[3][8] This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further lead optimization. For instance, an uncompetitive inhibitor, which binds only to the enzyme-substrate complex, can be highly effective.[8]

InhibitionMechanism cluster_enzyme α-Glucosidase Active Site cluster_inhibitor Triazole Inhibitor ASP282 Asp282 LEU283 Leu283 ALA555 Ala555 PHE166 Phe166 GLU271 Glu271 TriazoleCore 1,2,3-Triazole Ring TriazoleCore->ASP282 π-Sulfur TriazoleCore->LEU283 π-Alkyl TriazoleCore->ALA555 π-Alkyl R1 N1-Substituent (e.g., Phenyl) R1->PHE166 Hydrophobic/ π-π Stacking R2 Hydrazone Moiety (from -carbohydrazide) R2->GLU271 H-Bond

Caption: Conceptual model of inhibitor-enzyme interactions.

Application Protocol: In Vitro α-Glucosidase Inhibition Assay

This robust and validated protocol is designed for screening compound libraries in a 96-well microplate format.[11][12]

Principle

The assay quantifies the activity of α-glucosidase by measuring its ability to hydrolyze the chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol (pNP). The product, pNP, has a distinct yellow color and its absorbance can be measured spectrophotometrically at 405 nm. The inhibitory activity of a test compound is determined by its ability to reduce the rate of pNP formation.[11][12]

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast) (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M) (Stopping Reagent)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Solutions:

    • Enzyme Stock (2.0 U/mL): Prepare a stock solution of α-glucosidase in phosphate buffer. Aliquot and store at -20°C. Dilute to the working concentration (e.g., 0.2 U/mL) with buffer just before use.

    • Substrate Stock (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh daily.

    • Test Compound/Control Stocks (e.g., 10 mM): Dissolve test compounds and acarbose in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of phosphate buffer to all wells.

    • Add 20 µL of the test compound solution (or acarbose for positive control, or DMSO for 100% enzyme activity control) at various concentrations to the respective wells.

    • Add 20 µL of the α-glucosidase working solution (0.2 U/mL) to all wells except the blank wells (add 20 µL of buffer to blanks instead).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution (5 mM) to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 80 µL of 1 M Na₂CO₃ solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the Percentage Inhibition: Use the following formula, where A is absorbance:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • A_control = Absorbance of the 100% enzyme activity well (DMSO, enzyme, substrate).

    • A_sample = Absorbance of the well with the test compound.

    • Note: All absorbance values should be corrected by subtracting the absorbance of the corresponding blank.

  • Determine the IC₅₀ Value:

    • Test each compound over a range of at least five concentrations.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1H-1,2,3-triazole-4-carbohydrazide scaffold is key to optimizing inhibitory potency.[1][13] SAR studies reveal which chemical features are critical for effective binding to the enzyme.

Key Insights from SAR Studies
  • N1-Substituent on Triazole Ring: The nature of the aromatic or aliphatic group at the N1 position significantly influences activity. Electron-withdrawing or -donating groups on a phenyl ring at this position can modulate hydrophobic and electronic interactions with the active site.

  • Hydrazone Moiety Substituents: The group (R') introduced by condensing the carbohydrazide with an aldehyde or ketone is a major determinant of potency. Bulky, hydrophobic, and halogen-substituted aromatic rings often lead to enhanced activity.[14][15]

  • Linker and Spacing: The hydrazide linker itself is crucial. Its ability to act as a hydrogen bond donor and acceptor contributes significantly to binding affinity.

Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.

Data Presentation: Representative Inhibitors

The following table summarizes the inhibitory activities of selected 1,2,3-triazole derivatives from the literature, demonstrating the impact of structural modifications on potency compared to the standard drug, acarbose.

Compound IDKey Structural Featuresα-Glucosidase IC₅₀ (µM)Reference
Acarbose Standard Drug (Polysaccharide Mimic)817.38 - 844.81[14],[10]
6s 5-Cl on benzothiazole; p-tert-butyl on phenyl ring20.7[14]
6o 5-Cl on benzothiazole; p-isopropyl on phenyl ring22.3[14]
R1 Triazole-clubbed indole derivative10.1[2]
9e Cyanoacetohydrazide linker; 4-chlorophenyl substituent1.00 ± 0.01[8]
9b Cyanoacetohydrazide linker; 2,4-dichlorophenyl substituent1.50 ± 0.01[8]

Conclusion and Future Directions

The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a highly promising and synthetically accessible starting point for the development of next-generation α-glucosidase inhibitors. Its modular nature allows for extensive chemical exploration, leading to the identification of compounds with potencies far exceeding that of current clinical standards.

Future work should focus on:

  • In Vivo Efficacy: Advancing the most potent hits from in vitro assays into animal models of diabetes to assess their effect on postprandial blood glucose levels.[2]

  • Toxicity and ADMET Profiling: Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure favorable drug-like characteristics.[5][16]

  • Computational Optimization: Utilizing advanced computational tools, such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, to refine inhibitor design and predict the activity of novel derivatives before their synthesis.[6][16]

By integrating the synthetic and analytical protocols outlined in this guide, research teams can efficiently navigate the discovery pipeline and contribute to the development of safer and more effective therapies for type 2 diabetes.

References

  • A review on synthesis, mechanism of action, and structure-activity relationships of 1,2,3-triazole-based α-glucosidase inhibitors as promising anti-diabetic agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights. (2024). Chemistry & Biodiversity. Retrieved January 5, 2026, from [Link]

  • In vitro α-glucosidase inhibitory assay. (2018). protocols.io. Retrieved January 5, 2026, from [Link]

  • In vitro α-amylase and α-glucosidase inhibitory assay. (2018). protocols.io. Retrieved January 5, 2026, from [Link]

  • Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives. (2024). PLOS ONE. Retrieved January 5, 2026, from [Link]

  • Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. (2016). Journal of Heterocyclic Chemistry. Retrieved January 5, 2026, from [Link]

  • Inhibition of α-glucosidase Enzyme By 'click'-inspired Pharmacophore Framework 1,3,4-thiadiazole–1,2,3-triazole Hybrids. (2023). Future Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Structure‐activity relationships of hybrid compounds containing... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives. (2016). Molecules. Retrieved January 5, 2026, from [Link]

  • Design, synthesis and antidiabetic study of triazole clubbed indole derivatives as α-glucosidase inhibitors. (2023). Bioorganic Chemistry. Retrieved January 5, 2026, from [Link]

  • Inhibition of α-glucosidase enzyme by 'click'-inspired pharmacophore framework 1,3,4-thiadiazole-1,2,3-triazole hybrids. (2023). Future Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2018). Current Enzyme Inhibition. Retrieved January 5, 2026, from [Link]

  • In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. (2017). Journal of Young Pharmacists. Retrieved January 5, 2026, from [Link]

  • Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations. (2024). ACS Omega. Retrieved January 5, 2026, from [Link]

  • Novel carbohydrate-triazole derivatives as potential α-glucosidase inhibitors. (2020). Chinese Journal of Natural Medicines. Retrieved January 5, 2026, from [Link]

  • Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

  • In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC Complementary Medicine and Therapies. Retrieved January 5, 2026, from [Link]

  • Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives. (2024). Scientific Reports. Retrieved January 5, 2026, from [Link]

  • (PDF) Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. (2023). ACS Omega. Retrieved January 5, 2026, from [Link]

  • Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors. (2022). Scientific Reports. Retrieved January 5, 2026, from [Link]

Sources

Application

Comprehensive Analytical Characterization of 1H-1,2,3-Triazole-4-Carbohydrazide: A Multi-technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1H-1,2,3-triazole-4-carbohydrazide is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,3-triazole-4-carbohydrazide is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its inherent biological potential, stemming from the unique electronic and structural properties of the triazole ring, necessitates a robust and unambiguous analytical characterization to ensure structural integrity, purity, and stability. This guide provides a detailed framework of integrated analytical techniques for the comprehensive characterization of this molecule, moving beyond simple data acquisition to explain the causality behind methodological choices. We present detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques, designed to provide a self-validating system for researchers in medicinal chemistry and drug development.

The Strategic Imperative for Multi-Modal Analysis

Characterizing a synthetic compound like 1H-1,2,3-triazole-4-carbohydrazide is not a linear process but an integrated strategy. A single technique provides only one dimension of the molecule's identity. For instance, Mass Spectrometry may confirm the molecular mass, but it cannot definitively distinguish between isomers. Nuclear Magnetic Resonance (NMR) can elucidate the precise atomic connectivity, but it reveals little about the sample's purity. Therefore, a multi-technique approach is essential for building a complete, validated profile of the compound. The workflow below illustrates the logical relationship between techniques, where each step provides data that complements and validates the others.

G cluster_synthesis Synthesis & Purity cluster_structure Structural Elucidation cluster_properties Physicochemical Properties Synthesis Synthesized Compound HPLC HPLC Purity Assessment Synthesis->HPLC Purity Check NMR NMR (¹H & ¹³C) Definitive Structure HPLC->NMR Purified Sample for Analysis Thermal Thermal Analysis (TGA/DSC) Stability & Melting Point HPLC->Thermal Purity Confirmed for Physical Tests FTIR FT-IR Functional Groups NMR->FTIR Corroboration MS Mass Spectrometry Molecular Weight & Formula NMR->MS Corroboration G mol [M+H]⁺ m/z 128 ion1 [C₃H₆N₃O]⁺ m/z 100 mol->ion1 frag1 ion2 [C₃H₃N₄O]⁺ m/z 97 mol->ion2 frag2 frag1 Loss of N₂ (-28 Da) frag2 Loss of H₂N-NH (-31 Da)

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 1H-1,2,3-triazole-4-carbohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint." For 1H-1,2,3-triazole-4-carbohydrazide, this technique is ideal for confirming the presence of the N-H, C=O, and C=N bonds that define its structure. [3][4][5] Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No special preparation is needed.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and collect the sample spectrum.

    • Typical parameters: Scan range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3400 - 3200N-H stretch (asymmetric & symmetric)-NH₂ and N-H groups
3150 - 3050C-H stretchTriazole C-H
1680 - 1650C=O stretch (Amide I)Carbonyl of carbohydrazide [3]
1640 - 1550N-H bend (Amide II)Hydrazide N-H
1550 - 1450N=N and C=N stretchTriazole ring vibrations [2]

Chromatographic Technique for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the gold standard for determining the purity of a synthetic compound. It separates the target molecule from unreacted starting materials, by-products, and other impurities. For a polar compound like 1H-1,2,3-triazole-4-carbohydrazide, a reversed-phase (RP-HPLC) method using a C18 column is a robust starting point. The mobile phase, a mixture of water and an organic solvent like acetonitrile, allows for the elution and separation of components based on their hydrophobicity. [6][7]The presence of a UV-active triazole ring allows for sensitive detection. [8] Experimental Protocol: RP-HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL in water/acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

Parameter Condition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm [8]
Mobile Phase Isocratic: 90% Water (0.1% Formic Acid) / 10% Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min [8]
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
  • Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis for Physicochemical Stability

Expertise & Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical in pharmaceutical development. They provide essential data on the material's thermal stability, decomposition profile, melting point, and polymorphism. This information is vital for determining storage conditions and formulation strategies. [9][10][11] Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Acquisition:

    • Heat the sample from ambient temperature (~25 °C) to an appropriate final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point.

    • TGA: Analyze the weight loss steps. The onset temperature of decomposition indicates the limit of thermal stability. The degradation of triazole derivatives often occurs in a single step. [9][10]

Conclusion: An Integrated and Self-Validating Approach

The characterization of 1H-1,2,3-triazole-4-carbohydrazide is successfully achieved not by a single measurement, but by the congruent and corroborative data from a suite of orthogonal analytical techniques. NMR confirms the atomic structure, which is supported by the functional groups identified by FT-IR. Mass spectrometry validates the molecular weight and formula derived from the NMR structure. HPLC confirms the purity of the sample whose structure was just elucidated. Finally, thermal analysis provides crucial information on the stability of this confirmed, pure compound. This integrated methodology ensures the highest level of scientific integrity and provides a trustworthy, comprehensive profile of the molecule for any research or development application.

References

  • Godhani, D. R. et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.
  • Godhani, D. R. et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Venugopal, S. et al. (2025).
  • Venugopal, S. et al. (2025).
  • Patel, K. et al. (2012). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate. Available at: [Link]

  • SpectraBase. (2016). 1H NMR of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide. Wiley & Sons, Inc. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursor. Arkivoc.
  • Khan, I. et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Gomaa, A. M. et al. (2021). Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery. ResearchGate. Available at: [Link]

  • Tüzün, N. et al. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Available at: [Link]

  • Barid, R. K. et al. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Abdel-Wahab, B. F. et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. ResearchGate. Available at: [Link]

  • Yüksek, H. et al. (2021). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Al-Azzawi, A. M. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
  • Khan, I. et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. Available at: [Link]

  • Hameed, A. S. (2017). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Al-Nahrain University.
  • Tunoori, A. R. (2021).
  • NIST. 1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST Chemistry WebBook. Available at: [Link]

  • Murti, Y. et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
  • Al-Nahrain University. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University.
  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

  • Miller, S. I. et al. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Li, D. et al. (2022). Discovery ofT[9][10][12]riazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules. Available at: [Link]

  • Khan, I. et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers. Available at: [Link]

  • Yüksek, H. et al. (2021). New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. Hacettepe Journal of Biology and Chemistry.
  • Al-Soud, Y. A. et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. Available at: [Link]

  • Fischer, N. et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions. Available at: [Link]

Sources

Method

Application Note: A Guide to Molecular Docking of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives with Key Biological Targets

Abstract The 1H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions.[1][2][3] Derivatives, such as those conta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions.[1][2][3] Derivatives, such as those containing a 4-carbohydrazide moiety, present a versatile platform for developing novel therapeutic agents against a wide array of diseases, including cancer, microbial infections, and viral illnesses.[2][4][5] Molecular docking is an indispensable computational technique in structure-based drug design, offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules within the active sites of biological targets.[6][7][8] This guide provides a comprehensive protocol for conducting molecular docking studies with 1H-1,2,3-triazole-4-carbohydrazide derivatives, designed for researchers and scientists in the field of drug development. We delve into the theoretical underpinnings, present a validated step-by-step workflow, and offer expert insights into the interpretation of results.

Foundational Principles: The 'Why' of the Docking Process

Before embarking on the protocol, it is crucial to understand the scientific rationale behind the key components of a molecular docking experiment. This foundational knowledge ensures that experimental choices are deliberate and the results are interpreted with a critical eye.

The Ligand: A Privileged Scaffold

The 1H-1,2,3-triazole ring is considered a "privileged" structure in drug discovery. Its chemical properties make it an excellent pharmacophore:

  • Aromaticity and Stability: The triazole ring is a stable, planar aromatic system that is resistant to metabolic degradation.[2]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein residues.[2]

  • Dipole Moment: The significant dipole moment of the triazole ring enables favorable dipole-dipole and electrostatic interactions within a protein's binding pocket.[3]

  • Bioisostere: The 1,2,4-triazole variant is a known bioisostere of amides, esters, and carboxylic acids, allowing it to mimic the functionality of these groups while offering improved pharmacological properties.[9]

The addition of a carbohydrazide linker at the 4-position further enhances the molecule's ability to form hydrogen bonds, providing a flexible anchor point for orienting the molecule within a target's active site.

The Biological Targets: Where to Dock?

The broad bioactivity of 1,2,3-triazole derivatives means they can interact with a wide range of protein targets.[2][3] Target selection is the first critical decision in a docking study and should be guided by the therapeutic area of interest.

Therapeutic Area Potential Biological Targets Example PDB IDs
Anticancer Tubulin, Protein Kinases, Topoisomerases1SA0 (Tubulin), 2ITV (EGFR Kinase)
Antiviral Viral Proteases (e.g., SARS-CoV-2 Mpro), Reverse Transcriptase6LU7 (SARS-CoV-2 Mpro), 1RT2 (HIV-1 RT)
Antimicrobial Dihydropteroate Synthase (DHPS), DNA Gyrase1AJ0 (DHPS), 5L3J (DNA Gyrase)
Neurodegenerative Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)4EY7 (hAChE), 6ZUI (hBuChE)
Other Carbonic Anhydrase, Aldose Reductase5A9T (Carbonic Anhydrase II)
The Simulation: Search Algorithms and Scoring Functions

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor. This is achieved through two core components:[6][7]

  • Search Algorithm: This component systematically explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses.

  • Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score (often analogous to binding free energy) to estimate the binding affinity.[10] A more negative score typically indicates a more favorable binding interaction.[11][12][13][14]

The accuracy of these predictions is heavily dependent on the underlying force field , a set of mathematical equations and parameters used to describe the potential energy of the molecular system.[10][15] Common force fields used in docking include AMBER, CHARMM, and OPLS.[10][16][17]

The Docking Protocol: A Validated Step-by-Step Workflow

This section details a robust and self-validating protocol for docking a 1H-1,2,3-triazole-4-carbohydrazide derivative into a target protein. We will use AutoDock Vina, a widely used open-source docking program known for its accuracy and speed, as our primary tool.[18][19]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Obtain Receptor Structure (e.g., from PDB) Clean 2. Clean Receptor (Remove water, ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add hydrogens, charges) Clean->PrepReceptor Grid 7. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Ligand2D 4. Design Ligand 2D (e.g., ChemDraw) Ligand3D 5. Generate Ligand 3D & Minimize Energy Ligand2D->Ligand3D PrepLigand 6. Prepare Ligand (Define rotatable bonds) Ligand3D->PrepLigand Dock 10. Dock Test Ligand PrepLigand->Dock Validate 8. Protocol Validation (Redocking Native Ligand) Grid->Validate RMSD 9. Check RMSD < 2.0 Å Validate->RMSD RMSD->Dock Analyze 11. Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize 12. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Report 13. Report Findings Visualize->Report

Caption: General workflow for a molecular docking study.
Protocol 1: Step-by-Step Molecular Docking

Objective: To predict the binding mode and affinity of a novel 1H-1,2,3-triazole-4-carbohydrazide derivative against a chosen biological target.

Required Software:

  • Molecular Visualization: UCSF Chimera or PyMOL[19][20]

  • Docking Suite: AutoDock Tools (ADT) and AutoDock Vina[12]

  • Ligand Preparation (Optional): Avogadro, ChemDraw

Step 1: Receptor Preparation

  • Obtain Structure: Download the 3D crystal structure of your target protein from the . Choose a high-resolution structure that contains a co-crystallized ligand in the active site. This ligand is essential for defining the binding site and for protocol validation.

  • Clean the PDB File:

    • Open the PDB file in UCSF Chimera.

    • Remove all non-essential components, such as water molecules, ions, and co-solvents.[21][22][23] Expert Tip: Retain specific water molecules only if literature suggests they play a critical role in ligand binding.[23][24]

    • If the protein is a multimer, isolate the single chain (e.g., Chain A) that contains the active site of interest.[22]

    • Separate the co-crystallized (native) ligand from the protein and save it as a separate file (e.g., native_ligand.mol2). This will be used for validation.

  • Prepare for Docking:

    • Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[22]

    • This process adds polar hydrogen atoms, which are typically absent in PDB files, and assigns partial charges (e.g., Gasteiger charges).[23][25]

    • Save the prepared receptor in the .pdbqt format required by AutoDock Vina (e.g., receptor.pdbqt).

Step 2: Ligand Preparation

  • Create 3D Structure: Draw your 1H-1,2,3-triazole-4-carbohydrazide derivative in a 2D chemical drawing program and convert it to a 3D structure. Alternatively, obtain the structure from a database like PubChem.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro. This step ensures the ligand has a realistic, low-energy starting conformation.[23]

  • Prepare for Docking:

    • Load the minimized ligand into AutoDock Tools.

    • The software will automatically detect rotatable bonds, which allows for flexible ligand docking.

    • Save the prepared ligand in the .pdbqt format (e.g., triazole_ligand.pdbqt).

Step 3: Protocol Validation via Redocking

Causality: Before docking your novel compound, you must prove your protocol can accurately reproduce experimental results. This is the cornerstone of a trustworthy study.[26]

  • Define the Binding Site: Using ADT, define the search space (grid box) for docking. Center the grid box on the position of the native ligand from the original crystal structure and ensure its dimensions are large enough to encompass the entire binding site.[12][25]

  • Redock the Native Ligand: Perform a docking simulation using the prepared native ligand (native_ligand.pdbqt) and the defined grid box.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Validate: An RMSD value of less than 2.0 Å is considered a successful validation, indicating your docking protocol is reliable.[11][24][26][27][28] If the RMSD is higher, you may need to adjust the grid box size or docking parameters.

Step 4: Docking the Test Ligand

  • Run Simulation: Using the validated protocol (i.e., the same receptor file and grid box parameters), perform the docking simulation with your prepared triazole ligand (triazole_ligand.pdbqt).

  • Generate Poses: AutoDock Vina will generate a set of ranked binding poses along with their corresponding binding affinity scores in kcal/mol.

Analysis and Interpretation of Results

The output of a docking simulation is rich with data. Proper analysis requires looking beyond just the top score.

Quantitative Analysis

The primary quantitative output is the binding affinity score.

Metric Interpretation Expert Insight
Binding Affinity (kcal/mol) A measure of the predicted binding strength. More negative values indicate stronger, more favorable binding.[11][13][14]Do not compare scores from different docking programs directly, as their scoring functions are parameterized differently.[29][30] Compare the score of your test ligand to a known inhibitor or the native ligand docked with the same protocol.
RMSD (for redocking) A measure of accuracy. Lower values (< 2.0 Å) indicate the protocol can reliably reproduce the experimental binding mode.[26][28]A high RMSD in validation suggests issues with the setup, not necessarily the software itself. Re-check your grid placement and size.
Qualitative Analysis: Visual Inspection

Visual analysis of the ligand-receptor complex is essential to determine if the predicted binding is chemically sensible.[11]

  • Load the Complex: Open the prepared receptor (receptor.pdbqt) and the output file containing the docked poses of your triazole ligand in a visualization tool like PyMOL or Discovery Studio.

  • Examine the Top Pose: Focus on the lowest-energy (top-ranked) pose.

  • Identify Key Interactions: Analyze the non-covalent interactions between your triazole derivative and the active site residues.[11][29] Pay close attention to:

    • Hydrogen Bonds: Look for H-bonds between the triazole nitrogens or the carbohydrazide group and polar residues (e.g., Ser, Thr, Asp, Glu).

    • Hydrophobic Interactions: Identify contacts between non-polar parts of your ligand and hydrophobic residues (e.g., Leu, Val, Phe).

    • Pi-Stacking: Check for aromatic stacking interactions between the triazole ring and residues like Phe, Tyr, or Trp.

G Ligand 1H-1,2,3-Triazole-4-Carbohydrazide Asp187 ASP 187 Ligand->Asp187 H-Bond with Carbohydrazide Tyr99 TYR 99 Ligand->Tyr99 π-Stacking with Triazole Ring Leu141 LEU 141 Ligand->Leu141 Hydrophobic contact HBond Hydrogen Bond Hydrophobic Hydrophobic Interaction PiStacking π-π Stacking

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2,3-Triazoles from Copper Catalyst Residues

Welcome to the technical support center for the purification of 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust copper-catalyzed azide-alkyne...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and face the critical challenge of removing residual copper catalysts from their final products. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and purity of your synthesized triazoles.

The Challenge of Residual Copper

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles, valued for their wide applications in pharmaceuticals and material science.[1] However, the very catalyst that makes this reaction so efficient—copper—can be problematic if not completely removed from the final product. Residual copper can exhibit cytotoxicity, which is a major concern for biological applications and drug development.[2][3] Furthermore, copper ions can interfere with downstream processes, such as fluorescence-based assays, and can compromise the stability of the purified triazole.[3] It has been observed that the triazole product itself can chelate copper, making its removal particularly challenging.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your 1,2,3-triazole products.

Issue 1: My final product is still contaminated with copper after a standard aqueous wash.

  • Causality: Simple aqueous washes may be insufficient because the copper ions can be tightly coordinated to the nitrogen atoms of the triazole ring.[4] This interaction can prevent the copper from partitioning into the aqueous phase.

  • Solution: Employ a chelating agent in your aqueous wash. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice.[5][6][7] EDTA forms a stable, water-soluble complex with copper, which can then be more easily extracted into the aqueous layer.

    • Pro-Tip: A wash with a saturated solution of ammonium chloride can also be effective.[7] For stubborn cases, a solution of sodium thiosulfate can be used to dissolve copper(I) and copper(II) as a colorless complex, but avoid heating the mixture to prevent the precipitation of copper sulfide.[7]

Issue 2: I'm working with a sensitive biomolecule and need to avoid harsh purification conditions.

  • Causality: Many purification methods for small molecules involve organic solvents and conditions that can denature or damage biomolecules like proteins and peptides.

  • Solution: For bioconjugation applications, dialysis is a gentle and effective method for copper removal.[5][8] Dialyzing the reaction mixture against a buffer containing EDTA can effectively remove the copper catalyst.[6][8] Alternatively, solid-phase scavengers, such as copper-adsorbing resins, can be employed, although care must be taken as some resins may also bind to the biomolecule of interest.[5]

Issue 3: My reaction yield is low, and I suspect it's not a purification problem.

  • Causality: Low yields in CuAAC reactions can stem from several factors, including the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, improper order of reagent addition, or an unsuitable solvent system.[9]

  • Solution:

    • Protect the Catalyst: The active catalytic species is Cu(I), which can be readily oxidized.[10] To prevent this, it's common to use a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[10][11] Ensure the sodium ascorbate is fresh. Degassing your solvents by sparging with an inert gas like nitrogen or argon can also minimize oxidation.[9]

    • Optimize Reagent Addition: The order of addition is critical. It is recommended to first premix the copper salt and any stabilizing ligand, add this to your azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[9][12] This prevents the premature reduction of copper before it can complex with the ligand.[9]

    • Solvent Choice: The CuAAC reaction is known to work well in a variety of solvents, including water, DMSO, and t-BuOH/water mixtures.[9] For bioconjugations, water is often an excellent choice and can even accelerate the reaction rate.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from my 1,2,3-triazole product?

A1: The primary methods for copper removal include:

  • Chelation: Using chelating agents like EDTA to form water-soluble copper complexes that can be removed by aqueous extraction.[3]

  • Solid-Phase Extraction: Employing scavenger resins that selectively bind to copper, which are then removed by simple filtration.[3]

  • Precipitation: Inducing the precipitation of copper salts, which can then be filtered off.

  • Aqueous Washes: Using solutions of reagents like ammonium chloride or sodium thiosulfate to wash out the copper.[3][7]

Q2: How do I choose the best copper removal method for my specific application?

A2: The optimal method depends on several factors:

  • Product Properties: Consider the solubility and stability of your triazole. For biomolecules, gentle methods like dialysis with EDTA are preferred.[5][8]

  • Scale of Reaction: For large-scale reactions, precipitation or extraction may be more practical than resin-based methods.

  • Required Purity: For applications requiring very low levels of copper contamination (e.g., in vivo studies), a combination of methods or the use of highly efficient scavenger resins may be necessary.

Q3: Can residual copper affect my analytical data, such as NMR spectra?

A3: Yes, paramagnetic Cu(II) species can cause line broadening in NMR spectra, which can complicate analysis.[13]

Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this purification issue altogether?

A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative.[2] SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst, thus eliminating the issue of copper contamination.[2] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a major concern.[2]

Experimental Protocols

Protocol 1: EDTA Wash for Small Molecule Purification
  • Reaction Quenching: Once your CuAAC reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding an aqueous solution of EDTA (0.5 M, pH 8).

  • Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with the EDTA solution. You may observe the aqueous layer turning blue or green as the copper is chelated.[7] Repeat the wash 2-3 times.

  • Further Washes: Follow with a wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Dialysis for Bioconjugate Purification
  • Dialysis Setup: Transfer your reaction mixture containing the bioconjugate to a dialysis tubing with an appropriate molecular weight cut-off (MWCO).

  • Dialysis Buffer: Place the dialysis bag in a large beaker containing a suitable buffer (e.g., PBS, pH 7.4) with 10-50 mM EDTA.

  • Dialysis: Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of the copper-EDTA complex and other small molecule reagents.

  • Final Product: Recover the purified bioconjugate from the dialysis bag.

Visualization of Workflows

Copper_Purification_Workflow cluster_small_molecule Small Molecule Purification cluster_bioconjugate Bioconjugate Purification sm_start Crude Triazole Product (with Copper) sm_quench Quench with EDTA Solution sm_start->sm_quench sm_extract Organic Extraction sm_quench->sm_extract sm_wash Aqueous Washes (EDTA, Brine) sm_extract->sm_wash sm_dry Dry & Concentrate sm_wash->sm_dry sm_column Column Chromatography sm_dry->sm_column sm_end Pure Triazole sm_column->sm_end bio_start Crude Bioconjugate (with Copper) bio_dialysis Dialysis against EDTA Buffer bio_start->bio_dialysis bio_buffer Multiple Buffer Changes bio_dialysis->bio_buffer bio_end Pure Bioconjugate bio_buffer->bio_end

Caption: Purification workflows for small molecules and bioconjugates.

Quantitative Comparison of Copper Removal Methods

MethodTypical ApplicationAdvantagesDisadvantages
Aqueous Wash with EDTA Small MoleculesSimple, cost-effective, scalable.May require multiple extractions, potential for emulsions.
Solid-Phase Scavengers Small Molecules & BioconjugatesHigh efficiency, simple filtration workup.Can be expensive, potential for non-specific binding of the product.
Dialysis with EDTA BioconjugatesGentle, effective for macromolecules.Time-consuming, requires large volumes of buffer.
Precipitation Small MoleculesGood for large scale, simple filtration.May not be quantitative, potential for co-precipitation of the product.

References

  • BenchChem. (n.d.). Cyclooctyne-Based Chemistry: A Superior Alternative to Copper-Catalyzed Click Reactions for Bioconjugation and Drug Development.
  • BenchChem. (n.d.). Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions.
  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(10), 2216–2230.
  • ResearchGate. (2014). How to remove copper after CuAAc click reaction? Retrieved from [Link]

  • Reddit. (2022). Best method for removing Cu(I) from Org compounds. Retrieved from [Link]

  • ResearchGate. (2025). Copper-Free Azide–Alkyne Cycloadditions: New Insights and Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • MDPI. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper contents in the triazole products after column chromatographic purification on silica gel. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2016). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from [Link]

  • ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • National Institutes of Health. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • Reddit. (2022). Click Reaction Looking Weird? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide

Welcome to the dedicated technical support guide for the synthesis of 1H-1,2,3-triazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1H-1,2,3-triazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The guidance provided herein is based on established chemical principles and validated experimental data.

The synthesis is typically a two-step process:

  • Step 1: Cycloaddition. Formation of an intermediate, ethyl 1H-1,2,3-triazole-4-carboxylate, via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[1]

  • Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate to the final 1H-1,2,3-triazole-4-carbohydrazide product by reaction with hydrazine hydrate.[2]

This guide is structured to address specific issues you may encounter at each stage of this process.

General Synthesis Workflow

The following diagram illustrates the standard synthetic pathway from starting materials to the final product.

G cluster_0 Step 1: CuAAC Cycloaddition cluster_1 Step 2: Hydrazinolysis cluster_2 Purification A Ethyl Propiolate + Sodium Azide B Ethyl 1H-1,2,3-triazole-4-carboxylate A->B CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O, rt C 1H-1,2,3-triazole-4-carbohydrazide B->C Hydrazine Hydrate Ethanol, Reflux D Final Product C->D Recrystallization

Caption: Overall workflow for the synthesis of 1H-1,2,3-triazole-4-carbohydrazide.

Troubleshooting Guide & Diagnostics

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

Question 1: Why is the yield of my ethyl 1H-1,2,3-triazole-4-carboxylate intermediate extremely low or zero?

Answer: A low or non-existent yield in the CuAAC reaction is one of the most common issues. The causality can be traced to several critical factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Solutions:

  • Inactive Copper(I) Catalyst: The catalytic cycle of the CuAAC reaction relies on the Copper(I) oxidation state.

    • Causality: Copper(II) sulfate is typically used as the precursor, which must be reduced in situ to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[1] If the reducing agent is old, degraded, or added in insufficient quantity, the concentration of active Cu(I) will be too low to catalyze the reaction effectively. Atmospheric oxygen can also re-oxidize Cu(I) to the inactive Cu(II) state.

    • Diagnostic: The reaction mixture should turn from a pale blue/green (Cu(II)) to a yellow/brown or heterogeneous mixture upon addition of sodium ascorbate, indicating the formation of Cu(I). If the solution remains blue, your reduction has failed.

    • Solution:

      • Always use freshly prepared solutions of sodium ascorbate.

      • Ensure a stoichiometric excess of sodium ascorbate relative to the copper sulfate (typically 1.1 to 2 equivalents).

      • While not always necessary for this robust reaction, de-gassing the solvent prior to adding the catalyst can minimize oxidation of Cu(I).

  • Poor Quality or Decomposed Reagents:

    • Causality: Sodium azide (NaN₃) is hygroscopic and can degrade over time, especially if not stored properly. Ethyl propiolate is volatile and can polymerize upon storage.

    • Diagnostic: Check the purity of your starting materials via NMR or other appropriate analytical techniques if in doubt.

    • Solution: Use reagents from a reliable supplier. Store sodium azide in a desiccator and ethyl propiolate in a cool, dark place.

  • Incorrect Solvent System:

    • Causality: The CuAAC reaction is often performed in a mixture of water and a tertiary alcohol like t-butanol. This solvent system is ideal because it dissolves both the organic alkyne and the inorganic azide and catalyst salts. Using a purely organic or purely aqueous solvent can lead to poor solubility of one or more components, hindering the reaction.

    • Solution: A 1:1 mixture of t-butanol and water is a standard and effective choice. Other solvent systems like DMSO/water or THF/water can also be effective.[3]

Question 2: My reaction seems to work, but I observe multiple spots on my TLC plate that are difficult to separate. What are these byproducts?

Answer: The presence of multiple products suggests side reactions are occurring. While the CuAAC reaction is highly regioselective for the 1,4-isomer, impurities can arise from other pathways.

Potential Causes & Solutions:

  • Alkyne Dimerization (Glaser Coupling):

    • Causality: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative self-coupling to form diynes. This is a common side reaction if the reaction is not properly managed.

    • Diagnostic: These dimers are typically less polar than the triazole product and will appear higher up on a normal-phase TLC plate. They can be identified by mass spectrometry.

    • Solution:

      • Ensure sufficient reducing agent (sodium ascorbate) is present throughout the reaction to keep the copper in the +1 oxidation state.

      • Running the reaction under an inert atmosphere (Nitrogen or Argon) can further minimize this side reaction.

  • Formation of the 1,5-Regioisomer:

    • Causality: While the copper-catalyzed reaction strongly favors the 1,4-isomer, the uncatalyzed thermal reaction between an azide and an alkyne (Huisgen cycloaddition) produces a mixture of 1,4- and 1,5-isomers. If the catalyst is inefficient, a portion of the product may form via the thermal pathway, especially if the reaction is heated.

    • Diagnostic: The 1,5-isomer has different spectroscopic properties (NMR shifts) and chromatographic behavior compared to the 1,4-isomer.

    • Solution: Ensure your catalyst is active and the reaction is run at or near room temperature, as elevated temperatures can promote the uncatalyzed pathway.

Step 2: Synthesis of 1H-1,2,3-triazole-4-carbohydrazide

Question 3: The conversion of my ethyl ester to the carbohydrazide is incomplete, even after prolonged reflux. How can I drive the reaction to completion?

Answer: Incomplete hydrazinolysis is typically a result of insufficient reagent, inadequate reaction time, or suboptimal temperature.

Potential Causes & Solutions:

  • Insufficient Hydrazine Hydrate:

    • Causality: The reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group. This is an equilibrium-driven process. A significant excess of hydrazine is required to push the equilibrium towards the product side.

    • Solution: Use a larger excess of hydrazine hydrate. Ratios of 5 to 10 equivalents relative to the ester are common.[2][4]

  • Inappropriate Solvent:

    • Causality: Ethanol is the most common solvent as it readily dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux. Using a lower-boiling solvent like methanol may require significantly longer reaction times.

    • Solution: Use absolute ethanol as the solvent and ensure the reaction is brought to a full, gentle reflux.

  • Water Content in Hydrazine Hydrate:

    • Causality: Hydrazine is typically supplied as a hydrate (e.g., 85% or 64% solution in water). While this is usually sufficient, excessive water can slow down the reaction.

    • Solution: Use a higher concentration grade of hydrazine hydrate if available and ensure your ethanol is anhydrous to minimize excess water.

Question 4: Upon cooling my hydrazinolysis reaction, the product crashes out as an oil instead of a crystalline solid. How can I achieve proper crystallization?

Answer: Oiling out is a common problem in crystallization, indicating that the product's solubility is too high or that impurities are depressing the melting point and interfering with lattice formation.

Potential Causes & Solutions:

  • Supersaturation and Rapid Cooling:

    • Causality: Cooling the reaction mixture too quickly can lead to a rapid drop in solubility, causing the product to separate as a liquid phase (oil) before it has time to form an ordered crystal lattice.

    • Solution: Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.

  • Presence of Impurities:

    • Causality: Unreacted starting material or byproducts can act as impurities that inhibit crystallization.

    • Solution:

      • Ensure the hydrazinolysis has gone to completion by TLC analysis before attempting to crystallize.

      • If an oil persists, decant the solvent, dissolve the oil in a minimum amount of hot ethanol, and attempt to recrystallize again, perhaps by adding a co-solvent like ether until turbidity is observed, then allowing it to cool slowly.[5]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing low yield issues.

G Start Problem: Low Final Yield CheckStep1 Analyze Step 1 Product (Ester Intermediate) Start->CheckStep1 Step1_OK Step 1 Yield/Purity OK? CheckStep1->Step1_OK CheckStep2 Analyze Step 2 Product (Final Hydrazide) Step2_OK Step 2 Yield/Purity OK? CheckStep2->Step2_OK Step1_OK->CheckStep2 Yes Troubleshoot_Cat Cause: Inactive Catalyst (See Q1) Step1_OK->Troubleshoot_Cat No Troubleshoot_Reag Cause: Poor Reagents (See Q1) Step1_OK->Troubleshoot_Reag No Troubleshoot_SideRxn Cause: Side Reactions (See Q2) Step1_OK->Troubleshoot_SideRxn No Troubleshoot_Hydrazine Cause: Incomplete Hydrazinolysis (See Q3) Step2_OK->Troubleshoot_Hydrazine No Troubleshoot_Purify Cause: Purification Loss (See Q4) Step2_OK->Troubleshoot_Purify No

Caption: Diagnostic workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with sodium azide and hydrazine hydrate? A: Both reagents are highly toxic and require careful handling in a well-ventilated fume hood.

  • Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. It can form explosive heavy metal azides. Do NOT allow it to come into contact with lead or copper pipes (e.g., in drains). Quench any residual azide with sodium nitrite followed by acid.

  • Hydrazine Hydrate (N₂H₄·H₂O): A suspected carcinogen and highly corrosive. It is also flammable. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Step 1 (CuAAC): Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The product triazole will be more polar (lower Rf) than the starting ethyl propiolate.

  • Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 5-10% Methanol in Dichloromethane. The carbohydrazide product is significantly more polar than the starting ethyl ester and will have a much lower Rf value. Stain with potassium permanganate if spots are not UV-active.

Q: My final carbohydrazide product seems to degrade over time. What are the proper storage conditions? A: Carbohydrazides can be susceptible to hydrolysis and oxidation. For long-term storage, keep the solid product in a tightly sealed container in a desiccator, preferably in a freezer (-20 °C) and protected from light.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from standard CuAAC procedures.[3]

Reagent/ParameterMolar Eq.Recommended Quantity
Ethyl Propiolate1.010 mmol, 0.98 g
Sodium Azide1.111 mmol, 0.715 g
Copper(II) Sulfate Pentahydrate0.020.2 mmol, 50 mg
Sodium Ascorbate0.040.4 mmol, 79 mg
Solvent (t-BuOH:H₂O)-40 mL (1:1 ratio)
Temperature-Room Temperature
Reaction Time-12-24 hours

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium azide (0.715 g) and copper(II) sulfate pentahydrate (50 mg) in 20 mL of deionized water.

  • Add 20 mL of tert-butanol to the flask, followed by ethyl propiolate (0.98 g).

  • While stirring vigorously, add a freshly prepared solution of sodium ascorbate (79 mg in 1-2 mL of water) to the mixture. The color should change from blue to a yellowish suspension.

  • Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes).

  • Upon completion, dilute the reaction mixture with 50 mL of water and add 10 mL of aqueous ammonium hydroxide to complex the copper.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.

Protocol 2: Synthesis of 1H-1,2,3-triazole-4-carbohydrazide

This protocol is based on standard procedures for converting esters to hydrazides.[2][4]

Reagent/ParameterMolar Eq.Recommended Quantity
Ethyl 1H-1,2,3-triazole-4-carboxylate1.010 mmol, 1.41 g
Hydrazine Hydrate (~85%)10.0100 mmol, ~5.9 g (4.9 mL)
Solvent (Ethanol)-30 mL
Temperature-Reflux (~78 °C)
Reaction Time-4-8 hours

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.41 g) in 30 mL of absolute ethanol.

  • Add hydrazine hydrate (4.9 mL) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (10% MeOH/DCM) until the starting ester spot has disappeared.

  • After the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry in vacuo to obtain the final product.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry, 43(4), 951-958. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(vii), 202312020. [Link]

  • El-Hashash, M. A., et al. (2015). Chemistry and Biological Activities of 1,2,4-Triazolethiones. Molecules, 20(8), 13836-13867. [Link]

  • Pingaew, R., et al. (2014). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 190-204. [Link]

  • Gao, C., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973231. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. ResearchGate. [Link]

  • Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 233. [Link]

  • Google Patents. (2020).
  • Allen, C. F. H., & Bell, A. (1946). 4-amino-4h-1,2,4-triazole. Organic Syntheses, 26, 11. [Link]

  • Matiichuk, V., et al. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]

  • Cheng, Y. R. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]

  • Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Google Patents. (1984). CA1157869A - Process for producing 1h-1,2,4-triazole.
  • Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

  • Google Patents. (2008). CN101104607B - Method for preparing high purity 1H-1,2,3-triazole.
  • Kumar, A. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER, 10(7). [Link]

  • Google Patents. (2018).
  • International Scientific Research and Experimental Squad. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

  • Obaid, S. M. H., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science, 15(1). [Link]

  • Fischer, N., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(16), 7586-7594. [Link]

Sources

Troubleshooting

Recrystallization techniques for purifying 1H-1,2,3-triazole-4-carbohydrazide

< Technical Support Center: Recrystallization of 1H-1,2,3-Triazole-4-Carbohydrazide Welcome to the technical support center for the purification of 1H-1,2,3-triazole-4-carbohydrazide. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Recrystallization of 1H-1,2,3-Triazole-4-Carbohydrazide

Welcome to the technical support center for the purification of 1H-1,2,3-triazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important heterocyclic compound. The unique structural features of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole moment, contribute to its wide range of biological activities, making its purity paramount for reliable experimental outcomes.[1] This guide will address common challenges and provide systematic troubleshooting strategies to ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of 1H-1,2,3-triazole-4-carbohydrazide.

Q1: What is the ideal solvent for recrystallizing 1H-1,2,3-triazole-4-carbohydrazide?

A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][3] Due to the polar nature of the triazole and carbohydrazide moieties, polar solvents are generally a good starting point. Ethanol, methanol, and acetonitrile, or mixtures of these with water, are often effective.[2][4][5] A good rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[6]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals.[7][8] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly.[8][9] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8][9] Using a larger volume of solvent or a different solvent system may also be necessary.[2]

Q3: No crystals are forming, even after the solution has cooled. What's wrong?

A3: This is a common issue, often due to the solution not being supersaturated.[2][10] This can be caused by using too much solvent.[3][8] You can induce crystallization by scratching the inside of the flask with a glass stirring rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration.[2][3]

Q4: How can I improve the yield of my recrystallization?

A4: Low yield is often a result of using too much solvent, not allowing sufficient time for crystallization, or cooling the solution too quickly.[3][11] To maximize yield, use the minimum amount of near-boiling solvent to dissolve the solid.[3] Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[7][9]

II. Troubleshooting Guide

This section provides a systematic approach to resolving specific problems encountered during the recrystallization of 1H-1,2,3-triazole-4-carbohydrazide.

Problem 1: Poor or No Crystal Formation
Potential Cause Explanation Solution
Solution is not supersaturated Insufficient concentration of the solute in the cooled solvent. This is the most common reason for crystallization failure.[8][10]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[11] 2. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites.[3] 3. Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[3]
Inappropriate solvent The compound is too soluble in the chosen solvent, even at low temperatures.[12]Perform small-scale solubility tests with a range of solvents to find one with the desired high-temperature solubility and low-temperature insolubility.[3] Consider mixed solvent systems.[12]
Presence of impurities Certain impurities can inhibit crystal nucleation and growth.[10][13]If the solution is cloudy at high temperatures, perform a hot gravity filtration to remove insoluble impurities.[7] If colored impurities are present, consider treatment with activated charcoal.[14]
Vibrations or disturbances Physical disturbances can disrupt the formation of an ordered crystal lattice.[10]Place the crystallizing solution in a quiet, undisturbed location.[10]
Problem 2: Formation of an Oil Instead of Crystals ("Oiling Out")
Potential Cause Explanation Solution
Rapid cooling Cooling the solution too quickly can cause the compound to precipitate as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[10]Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. Insulating the flask can help.[11]
High concentration of impurities Impurities can lower the melting point of the mixture, leading to the formation of an oil.[8]Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.[2]
Solvent boiling point is higher than the compound's melting point The compound melts in the hot solvent before it dissolves.[9]Choose a solvent with a lower boiling point.
Inappropriate solvent system The compound may have a high affinity for the solvent, preventing it from forming a solid lattice.Add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the "good" solvent and allow to cool slowly.[7]
Problem 3: Low Recovery of Crystalline Product
Potential Cause Explanation Solution
Excessive solvent used The more solvent used, the more compound will remain dissolved in the mother liquor, even after cooling.[8][12]Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[3]
Premature filtration Filtering the crystals before crystallization is complete will result in a lower yield.Allow adequate time for the solution to cool to room temperature and then in an ice bath to ensure maximum precipitation.[7]
Washing with warm or excessive solvent Washing the collected crystals with solvent that is not ice-cold or using too much of it will redissolve some of the product.[3]Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Incomplete transfer of crystals Some product may be left behind in the crystallization flask or on the filter paper.Use a small amount of the ice-cold filtrate (mother liquor) to rinse the flask and transfer the remaining crystals to the filter funnel.

III. Experimental Protocols

A. Solvent Selection Protocol
  • Place approximately 20-30 mg of the crude 1H-1,2,3-triazole-4-carbohydrazide into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) dropwise at room temperature, shaking after each addition.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.[2]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath.

  • An ideal solvent will completely dissolve the compound upon heating.[2][3]

  • Allow the clear, hot solutions to cool to room temperature and then place them in an ice bath.

  • The best solvent will be the one that yields a large quantity of crystals upon cooling.

B. General Recrystallization Protocol
  • Place the crude 1H-1,2,3-triazole-4-carbohydrazide in an Erlenmeyer flask of an appropriate size. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[11]

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[3]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3]

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Dry the crystals thoroughly. Air drying or using a vacuum oven at a temperature well below the compound's melting point is recommended.

IV. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude 1H-1,2,3-triazole-4-carbohydrazide solvent_selection Solvent Selection start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Gravity Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cooling Slow Cooling to Room Temperature dissolve->cooling No Insoluble Impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of 1H-1,2,3-triazole-4-carbohydrazide.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from

  • Helmenstine, A. M. (2022, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • Zhanghua. (2023, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2018). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry, 55(12), 2759-2768. Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Kumar, R., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2136-2152.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2910. Retrieved from [Link]

  • Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(2), 524-537. Retrieved from [Link]

  • American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • Sharma, S., et al. (2012). Synthesis and antibacterial activity of some new triazole derivatives. Der Pharma Chemica, 4(2), 708-713.

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Asadi, M., et al. (2021). Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(5), 1-14. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 453. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Retrieved from

  • Google Patents. (n.d.). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole. Retrieved from

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

  • Kaur, R., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 434-453.

  • Google Patents. (n.d.). CN1539829A - The synthetic method of 1H-1,2,3-triazole. Retrieved from

  • Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. Retrieved from

Sources

Optimization

Minimizing impurity formation during carbohydrazide synthesis

Technical Support Center: Carbohydrazide Synthesis A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals Welcome to the technical support center for carbohydrazide synthesis. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carbohydrazide Synthesis

A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals

Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing carbohydrazide. Achieving high purity is critical, as impurities can lead to inconsistent results, downstream reaction failures, and product instability.[1] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Concepts - Synthesis Routes and Impurity Profiles

Question: What are the primary industrial methods for synthesizing carbohydrazide, and what are their key differences?

Answer: There are two predominant synthesis routes for carbohydrazide on an industrial scale: the reaction of urea with hydrazine and the reaction of a dialkyl carbonate (like dimethyl or diethyl carbonate) with hydrazine.[2][3]

  • Urea + Hydrazine Method: This method involves treating urea with hydrazine, typically under reflux, which produces carbohydrazide and ammonia as a byproduct.[2][4] While seemingly straightforward due to readily available starting materials, it often requires prolonged reaction times and can be less efficient.[4]

    • Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[2]

  • Dialkyl Carbonate + Hydrazine Method: This is a more common and controllable method. It proceeds via a nucleophilic attack of hydrazine on the carbonyl carbon of the dialkyl carbonate.[5] This process is typically performed in two stages to maximize yield and purity by controlling the formation of an intermediate, the alkyl carbazate.[6][7]

    • Stage 1: (RO)₂CO + N₂H₄ → RO-CO-NHNH₂ + ROH

    • Stage 2: RO-CO-NHNH₂ + N₂H₄ → (NH₂NH)₂CO + ROH

The dialkyl carbonate method is often preferred as it can be performed at lower temperatures, which is crucial for minimizing side reactions and subsequent impurity formation.[1][7]

Question: What are the most common impurities in carbohydrazide synthesis and how are they formed?

Answer: The identity and quantity of impurities are highly dependent on the reaction conditions, particularly temperature.[1] The most significant impurities include:

  • Alkyl Carbazates (e.g., Methyl Hydrazinicarboxylate): These are the intermediates in the dialkyl carbonate synthesis route.[5][6] Their presence in the final product indicates an incomplete reaction in the second stage. This can be caused by insufficient reaction time, improper temperature, or an incorrect stoichiometric ratio of hydrazine in the second step.[7]

  • 4-Aminourazole: This is a self-condensation product of carbohydrazide. Its formation is a known side reaction that can occur during prolonged heating.[8] This highlights the risk of pushing reactions for extended times at elevated temperatures in an attempt to drive them to completion.

  • Hydrazidocarbohydrazide: This impurity can be formed when using phosgene as a starting material, which is a less common and more hazardous route.[8] It arises from the reaction of the intermediate acid chloride with already-formed carbohydrazide.[8]

  • Unreacted Starting Materials: Residual hydrazine or dialkyl carbonates will contaminate the product if the reaction is incomplete or the stoichiometry is incorrect.

The formation of these impurities not only lowers the overall yield but can also lead to product instability, causing some batches of carbohydrazide to decompose unexpectedly over time.[1]

Section 2: Troubleshooting the Synthesis - A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments.

Problem: My final product has a low, broad melting point and a purity assay below 98%. What is the most likely cause?

Answer: This is a classic sign of significant impurity content. The most common culprit is the use of excessive heat during the reaction, leading to the formation of various by-products.[1] Traditional single-step syntheses that run at temperatures between 95°C and 120°C are particularly susceptible to this issue.[1][7]

Solution Deep Dive:

Q1: How can I specifically control the formation of temperature-related by-products?

Answer: The key is to maintain a reaction temperature below 80°C .[7] Side reactions that generate hard-to-remove impurities are significantly accelerated at higher temperatures.[1][7] The most robust method to achieve this is a two-stage reaction process.

This patented approach separates the synthesis into two distinct steps, allowing for precise temperature and stoichiometric control at each phase.[7]

Table 1: Comparison of Synthesis Methodologies

ParameterSingle-Stage High-Temp ProcessTwo-Stage Low-Temp ProcessRationale for Improvement
Temperature 95°C - 120°C[1][7]< 80°C (Both Stages)[7]Minimizes thermal decomposition and side reactions, preventing formation of impurities like 4-aminourazole.[1][8]
Stoichiometry Excess hydrazine used in one step.Stage 1: ~1:1 mole ratio (Hydrazine:Carbonate). Stage 2: Excess hydrazine added.[7]Controlled formation of the carbazate intermediate prevents side reactions and ensures high conversion in the second step.
Impurity Profile Higher levels of unknown impurities, leading to product instability.[1]Significantly lower impurity levels, leading to a more stable product with a higher assay.[7][9]Lower thermal stress on the reactants and product reduces the kinetic favorability of impurity-forming pathways.
Safety Distillation with excess hydrazine is a safety risk.[1]Removal of alcohol co-product can be safely done under vacuum before adding excess hydrazine.[1]Reduces the risk of forming explosive vapor mixtures in case of an air leak during vacuum distillation.
  • Stage 1: Formation of Methyl Carbazate

    • To a reaction vessel, add dimethyl carbonate and hydrazine hydrate in a mole ratio of approximately 1:1.[7]

    • Heat the mixture to between 50°C and 75°C.[7] The reaction is typically complete within 2-5 hours.[7]

    • Monitor the reaction for the disappearance of hydrazine. This can be done by sampling the vapor phase and reacting it with p-dimethylaminobenzaldehyde, which turns yellow in the presence of hydrazine.[5] Alternatively, vapor phase chromatography can be used.[9]

    • Once Stage 1 is complete, remove the methanol co-product and any unreacted dimethyl carbonate via vacuum distillation, keeping the pot temperature below 80°C.[7][9]

  • Stage 2: Conversion to Carbohydrazide

    • To the remaining methyl carbazate, add additional hydrazine hydrate. The mole ratio of added hydrazine to the initial amount of methyl carbazate should be between 1.5:1 and 4:1.[7]

    • Heat the reaction mixture to between 50°C and 75°C and hold for 4-6 hours, or until the methyl carbazate is consumed (monitored by vapor phase chromatography).[7][9]

    • Cool the reaction mixture to 0°C to 30°C to crystallize the carbohydrazide product.[1]

    • Collect the crystals by filtration.

TwoStageSynthesis cluster_stage1 Stage 1: Carbazate Formation (< 80°C) cluster_distill Intermediate Step cluster_stage2 Stage 2: Carbohydrazide Formation (< 80°C) cluster_workup Product Isolation DMC Dimethyl Carbonate R1 Reaction Vessel DMC->R1 HZ1 Hydrazine Hydrate (~1:1 mole ratio) HZ1->R1 Distill Vacuum Distillation (Remove Methanol) R1->Distill Methyl Carbazate Intermediate R2 Reaction Vessel Distill->R2 HZ2 Additional Hydrazine (Excess) HZ2->R2 Crystallize Cool to 0-30°C (Crystallization) R2->Crystallize Crude Product in Mother Liquor Filter Filtration Crystallize->Filter Product High-Purity Carbohydrazide Filter->Product

Caption: Recommended two-stage synthesis workflow.

Q2: My product is discolored. What is a likely cause and how can I prevent it?

Answer: A discolored product (yellowish or off-white) can be a sign of oxidation or contamination from trace metals that catalyze decomposition. Carbohydrazide is a strong reducing agent and can be sensitive to air, especially at elevated temperatures.[10]

Preventative Measure: Conduct the reaction under an inert atmosphere. Using a nitrogen blanket in the reaction vessel throughout all steps until filtration can effectively prevent oxidation and improve the final product's color and stability.[7]

Section 3: Purification and Analysis

Q3: What is the most reliable method for purifying crude carbohydrazide?

Answer: Recrystallization is the most effective and widely used method for purifying crude carbohydrazide.[11] The goal is to dissolve the product in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain in the solution upon cooling. A common and effective solvent system is a mixture of water and ethanol.[11]

  • Transfer the crude carbohydrazide solids to a clean flask.

  • For every 165g of crude product, add approximately 110 ml of hot deionized water and heat until the solid is completely dissolved.[11]

  • If any insoluble material is present, perform a hot filtration to remove it.

  • To the hot, clear solution, add approximately 500 ml of 95% ethanol.[11] This will cause the carbohydrazide to precipitate out of the solution due to its lower solubility in the ethanol-water mixture.

  • Allow the mixture to cool and stand for at least one hour at room temperature (around 20°C) to maximize the crystal formation.[11]

  • Filter the purified crystals and wash them with a small amount of a non-polar solvent like ether to help with drying.[11]

  • Dry the final product under vacuum. A temperature of 80°C is suitable for removing residual solvent and water.[5][9]

Troubleshooting Start Low Purity/ Broad Melting Point Check_Temp Was reaction temp consistently < 80°C? Start->Check_Temp Check_Stoich Was a two-stage stoichiometry used? Check_Temp->Check_Stoich Yes Sol_Temp Implement two-stage low-temp protocol. Check_Temp->Sol_Temp No Check_Atmos Was an inert atmosphere used? Check_Stoich->Check_Atmos Yes Sol_Stoich Adjust reactant ratios per two-stage method. Check_Stoich->Sol_Stoich No Check_Purify Was the product recrystallized? Check_Atmos->Check_Purify Yes Sol_Atmos Use N2 blanket during reaction. Check_Atmos->Sol_Atmos No Sol_Purify Perform recrystallization from water/ethanol. Check_Purify->Sol_Purify No Success High-Purity Product Check_Purify->Success Yes Sol_Temp->Success Sol_Stoich->Success Sol_Atmos->Success Sol_Purify->Success

Caption: Troubleshooting workflow for low product purity.

Q4: How can I analytically confirm the purity of my final carbohydrazide product?

Answer: Several analytical methods can be used to determine the concentration and purity of carbohydrazide. The choice of method depends on the required sensitivity and available equipment.

Table 2: Analytical Methods for Carbohydrazide Quantification

MethodPrincipleApplicability RangeReference
Volumetric Titration The sample is titrated with a standard solution of potassium bromate using a dead-stop end-point detection.> 10 mg/LIdeal for standardizing stock solutions and assaying bulk material.[12]
Spectrophotometry Based on the reduction of Iron(III) by carbohydrazide. The resulting Iron(II) forms a colored complex with ferrozine, which is measured.25 - 700 µg/LA sensitive method suitable for measuring trace amounts.[12]
Differential Pulse Polarography Measures the oxidation of carbohydrazide at a dropping mercury electrode in a basic medium.4 - 3000 µg/LThe most sensitive method with the widest determination range, excellent for trace and ultra-trace analysis.[12]
HPLC-MS Chromatographic separation followed by mass spectrometry detection.≈ 1 mg/L (LOQ)Provides high specificity and can be used for both identification and quantification.[13]

For routine quality control, melting point analysis is a quick indicator of purity. Pure carbohydrazide has a sharp melting point around 153-154°C and decomposes upon melting.[2] A depressed and broad melting range indicates the presence of impurities.

References

  • Carbohydrazide. Wikipedia. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Preparation of carbohydrazide. PrepChem.com. [Link]

  • US4496761A - Process for making carbohydrazide.
  • EP0103400B1 - Process for making carbohydrazide.
  • DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • Kinetics Study and Process Optimization for the Reaction of Carbohydrazide with Sodium Percarbonate. 《含能材料》:火炸药. [Link]

  • CARBOHYDRAZIDE. atamankimya.com. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. (1992). PubMed. [Link]

  • Determination of carbohydrazide at trace and subtrace levels. Portal de recerca UAB. [Link]

  • CN106674059A - Synthesis method of carbohydrazide.
  • Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. (2020). Marmara Pharmaceutical Journal. [Link]

  • Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. (2008). ResearchGate. [Link]

  • THE CHEMISTRY OF CARBOHYDRAZIDE AND THIOCARBOHYDRAZIDE. Sciencemadness.org. [Link]

  • Carbohydrazide| CAS 497-18-7 Raw Material. LookChem. [Link]

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. (2024). Elsevier. [Link]

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials – I. Diethyl-hydroxylamine and carbohydrazide. (2024). ResearchGate. [Link]

  • Carbohydrazide - analysis. Analytice. [Link]

  • US4496761A - Process for making carbohydrazide.

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1H-1,2,3-Triazole-4-carbohydrazide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the bulk production of 1H-1,2,3-triazole-4-carbohydrazide. It addresses common challenges and offers pract...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the bulk production of 1H-1,2,3-triazole-4-carbohydrazide. It addresses common challenges and offers practical solutions for a successful scale-up.

Introduction: The Significance of 1H-1,2,3-Triazole-4-carbohydrazide

1H-1,2,3-Triazole-4-carbohydrazide is a pivotal building block in medicinal chemistry and materials science. Its rigid triazole core and reactive carbohydrazide functional group make it a versatile precursor for synthesizing a diverse range of heterocyclic compounds. These derivatives have shown significant potential as antibacterial, antifungal, and anticancer agents.[1] Given its broad applicability, the ability to produce this compound on a large scale is crucial for advancing drug discovery and development programs.

This document outlines a robust and scalable synthetic route, provides detailed experimental protocols, and presents a comprehensive troubleshooting guide to navigate the complexities of bulk production.

Recommended Synthetic Pathway for Scalable Production

The most reliable and scalable approach to synthesizing 1H-1,2,3-triazole-4-carbohydrazide involves a two-step process:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction forms the core 1,2,3-triazole ring from an appropriate azide and alkyne.[2][3][4] For large-scale synthesis, using a readily available and stable alkyne ester, such as ethyl propiolate, is advantageous.

  • Hydrazinolysis: The resulting triazole ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.[5]

This pathway is favored for its high yields, mild reaction conditions, and the commercial availability of starting materials.

Visualizing the Workflow

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Hydrazinolysis Start Ethyl Propiolate + Sodium Azide CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition Start->CuAAC CuSO4·5H2O, Sodium Ascorbate, H2O/t-BuOH Intermediate Ethyl 1H-1,2,3-triazole-4-carboxylate CuAAC->Intermediate Hydrazinolysis Hydrazinolysis Intermediate->Hydrazinolysis Hydrazine Hydrate, Ethanol, Reflux Product 1H-1,2,3-triazole-4-carbohydrazide Hydrazinolysis->Product Troubleshooting Troubleshooting Decision Tree cluster_step1 Step 1: CuAAC Reaction Issues cluster_step2 Step 2: Hydrazinolysis Issues cluster_solutions1 Potential Solutions for Step 1 cluster_solutions2 Potential Solutions for Step 2 Start Problem Encountered LowYield1 Low Yield of Ester Start->LowYield1 IncompleteReaction1 Incomplete Reaction Start->IncompleteReaction1 ImpureProduct1 Impure Ester Product Start->ImpureProduct1 LowYield2 Low Yield of Hydrazide Start->LowYield2 IncompleteReaction2 Incomplete Reaction Start->IncompleteReaction2 OilyProduct Oily Product Instead of Solid Start->OilyProduct Sol_LowYield1 Check purity of starting materials. Ensure proper stoichiometry. Verify catalyst activity. LowYield1->Sol_LowYield1 Sol_IncompleteReaction1 Increase reaction time. Slightly increase temperature (to 25-30 °C). Add more sodium ascorbate. IncompleteReaction1->Sol_IncompleteReaction1 Sol_ImpureProduct1 Optimize recrystallization solvent system. Consider column chromatography for small batches. ImpureProduct1->Sol_ImpureProduct1 Sol_LowYield2 Ensure sufficient reflux time. Use a higher excess of hydrazine hydrate. Check for potential side reactions. LowYield2->Sol_LowYield2 Sol_IncompleteReaction2 Extend reflux time. Ensure adequate heating and stirring. IncompleteReaction2->Sol_IncompleteReaction2 Sol_OilyProduct Ensure complete removal of ethanol. Triturate with a non-polar solvent (e.g., hexanes). Attempt to crystallize from a different solvent system. OilyProduct->Sol_OilyProduct

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Hydrazone Formation from Triazole Carbohydrazide

Welcome to the technical support center for the synthesis of hydrazone derivatives from triazole carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and reso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydrazone derivatives from triazole carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can lead to low yields in the formation of hydrazones from triazole carbohydrazide. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My hydrazone formation reaction is resulting in a very low yield or no product at all. What are the most likely causes?

Low or no yield in hydrazone formation is a common issue that can often be traced back to several key factors related to the reactants' stability, reaction conditions, or the equilibrium of the reaction itself.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of your triazole carbohydrazide and the aldehyde/ketone is paramount. Impurities can interfere with the reaction.

    • Troubleshooting:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR, melting point, or elemental analysis.

      • Purification: If necessary, purify the triazole carbohydrazide by recrystallization. Aldehydes are prone to oxidation to carboxylic acids; distillation or column chromatography can be used for purification.

  • Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and pH, play a crucial role in the formation of hydrazones.

    • Troubleshooting:

      • Solvent Choice: The reaction is typically carried out in polar protic solvents like ethanol or methanol, which can solvate the reactants and facilitate proton transfer.[1][2] If solubility is an issue, consider using co-solvents or alternative solvents like DMF or DMSO.

      • Temperature: While many hydrazone formations proceed at room temperature, some may require heating to overcome the activation energy barrier.[3][4] Monitor the reaction progress by TLC to determine the optimal temperature. Excessive heat can lead to side reactions or decomposition.

      • pH Control: Hydrazone formation is often acid-catalyzed.[2][5] The reaction rate is typically optimal in a mildly acidic medium (pH 4-6).[6] Strong acids can protonate the hydrazine nitrogen, reducing its nucleophilicity, while basic conditions may not sufficiently activate the carbonyl group.

  • Unfavorable Reaction Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.

    • Troubleshooting:

      • Water Removal: To drive the equilibrium towards the product side, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water.

Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?

The presence of multiple spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Azine Formation: The formed hydrazone can react with another molecule of the aldehyde or ketone, especially if the aldehyde/ketone is used in excess, to form an azine.

    • Mitigation: Use a stoichiometric amount or a slight excess of the triazole carbohydrazide.

  • Cyclization/Rearrangement Reactions: The triazole ring and the carbohydrazide moiety can potentially participate in intramolecular cyclization or rearrangement reactions under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases.[7]

    • Mitigation: Carefully control the reaction temperature and pH. Screen different catalysts to find one that promotes hydrazone formation without inducing side reactions.

  • Decomposition of Starting Materials or Product: Triazole carbohydrazide or the resulting hydrazone may be unstable under the reaction conditions.

    • Mitigation: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to heat or catalytic conditions. Ensure that the purification process is also mild.

Question 3: How can I effectively catalyze the hydrazone formation from triazole carbohydrazide?

Catalysis is often essential to achieve a reasonable reaction rate and yield. The choice of catalyst can significantly impact the outcome of the reaction.

Catalyst Selection and Optimization:

Hydrazone formation is generally catalyzed by acids.[2][5] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

Catalyst Typical Concentration Advantages Disadvantages
Acetic Acid Catalytic amount (e.g., a few drops)Mild, readily available, effective for many substrates.[4]May not be strong enough for unreactive carbonyls.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amountStronger acid, can be more effective for less reactive substrates.[7]Can sometimes lead to side reactions if not used carefully.
Hydrochloric Acid (HCl) Catalytic amountVery effective catalyst.[3]Can be too harsh, leading to decomposition or side reactions. Requires careful control of concentration.
Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Catalytic amountCan be effective in aprotic solvents.May require anhydrous conditions.

Experimental Protocol for Catalyst Screening:

  • Set up several small-scale parallel reactions in vials.

  • To each vial, add the triazole carbohydrazide, the aldehyde/ketone, and the solvent.

  • Add a different catalyst to each vial (e.g., acetic acid, p-TsOH, HCl). Include a control reaction with no catalyst.

  • Stir the reactions at the desired temperature and monitor their progress by TLC at regular intervals.

  • Compare the reaction rates and the formation of side products to identify the optimal catalyst.

Question 4: What is the best way to purify my triazole carbohydrazide hydrazone product?

The purification method will depend on the physical properties of your product and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: This is the most common method for purifying solid products.[3][4]

    • Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of hydrazones include ethanol, methanol, and DMF/water mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective or if your product is an oil, column chromatography is a powerful purification technique.[8]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: The eluent system (e.g., hexane/ethyl acetate) should be chosen based on the polarity of your product and impurities, as determined by TLC.

  • Washing/Trituration: If the impurities are highly soluble in a particular solvent in which your product is insoluble, you can simply wash or triturate the crude product with that solvent.

Question 5: My final product yield is still low after purification. Where might I be losing my product?

Product loss can occur at various stages of the experimental workflow, from the reaction itself to the final isolation steps.

Troubleshooting Product Loss:

Caption: A flowchart for troubleshooting sources of product loss.

Experimental Protocols

General Protocol for Hydrazone Formation from Triazole Carbohydrazide
  • Reactant Setup: In a round-bottom flask, dissolve the triazole carbohydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of carbohydrazide).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol. Purify the crude product by recrystallization from a suitable solvent.[3][4]

Protocol for Optimizing Reaction pH
  • Prepare a series of small-scale reactions as described in the general protocol.

  • Adjust the pH of each reaction mixture to a different value within the range of 4-7 using dilute solutions of HCl or acetic acid.

  • Monitor the reactions by TLC to determine the pH at which the reaction proceeds most efficiently with the fewest side products.

Visualization of the Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.

Caption: The acid-catalyzed mechanism of hydrazone formation.

References

Sources

Troubleshooting

Technical Support Center: HPLC Method Development and Troubleshooting for 1H-1,2,3-Triazole-4-Carbohydrazide

Welcome to the technical support center for the HPLC analysis of 1H-1,2,3-triazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively working on method devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 1H-1,2,3-triazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively working on method development and encountering challenges with this and similar polar analytes. We will move beyond rote protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.

The unique structure of 1H-1,2,3-triazole-4-carbohydrazide—possessing both a polar triazole ring and a highly polar, potentially reactive carbohydrazide group—presents specific challenges in reversed-phase chromatography. The most common issues are poor retention and asymmetrical peak shape. This guide provides a systematic approach to developing a robust method and resolving these common problems.

Part 1: Foundational Method Development

Before troubleshooting, a logical starting point is essential. Given the polar nature of the analyte, a standard C18 column with a high organic mobile phase will likely result in little to no retention. Our initial strategy must therefore focus on enhancing polar retention.

Initial Column and Mobile Phase Selection

The primary challenge in analyzing highly polar compounds with reversed-phase HPLC is preventing them from eluting at or near the void volume.[1] This requires enhancing the interaction between the analyte and the stationary phase.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 AQ-type (Polar-Endcapped or Embedded Polar Group), 4.6 x 150 mm, 5 µm"AQ" or aqueous-stable columns are designed to prevent stationary phase collapse in the highly aqueous mobile phases needed to retain polar compounds.[2][3] Standard C18 phases can dewet under these conditions, leading to a sudden loss of retention.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~2.7-3.5)A low pH mobile phase serves two purposes: it suppresses the ionization of residual silanol groups on the column's silica backbone, which minimizes peak tailing for basic compounds, and it can protonate the analyte, potentially altering its retention.[4][5]
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol for polar analytes due to its lower viscosity and better UV transparency at low wavelengths.
Detection UV-DAD at 210-230 nmTriazole compounds typically have UV absorbance at lower wavelengths.[6] A Diode Array Detector (DAD) is recommended to assess peak purity and identify the optimal detection wavelength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility by controlling viscosity and analyte solubility.[7]
Injection Vol. 5-10 µLKeep the volume low initially to prevent peak distortion from the injection solvent.
Sample Diluent Mobile Phase A or WaterInjecting the sample in a solvent stronger than the mobile phase (e.g., high organic content) can cause severe peak distortion.[7]
Suggested Starting Gradient

An initial gradient run is crucial to determine the approximate elution time of the analyte and to elute any potential impurities from the column.

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.05050
17.0595
20.0595
20.1982
25.0982

This gradient starts with a high aqueous content (98% A) to maximize retention of the polar analyte and ends with a high organic wash (95% B) to clean the column.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Review p1 Mobile Phase Prep (0.1% Formic Acid) h1 System Equilibration (98% A, 15 min) p1->h1 p2 Sample Prep (Dissolve in H2O) h2 Inject Sample (5 µL) p2->h2 h1->h2 h3 Run Gradient (25 min total) h2->h3 h4 Data Acquisition (UV @ 210-230 nm) h3->h4 d1 Assess Retention (k' > 2?) h4->d1 Chromatogram d2 Check Peak Shape (Tf = 0.9-1.5?) d1->d2 d3 Optimize Method d2->d3

Caption: General workflow for HPLC method development.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the analysis of 1H-1,2,3-triazole-4-carbohydrazide.

Issue 1: Poor or No Retention

Q1: My peak is eluting at the solvent front (void volume). How can I increase its retention time?

A1: This is the most expected challenge. It occurs because your analyte is highly polar and has minimal affinity for the non-polar C18 stationary phase.[1]

  • Step 1: Confirm You Are Using an AQ-Type Column. If you are using a standard C18 column, it may be experiencing "phase collapse" with your highly aqueous mobile phase.[3] Switch to a column specifically designed for these conditions (e.g., polar-endcapped or with embedded polar groups).

  • Step 2: Decrease the Organic Content. If your gradient starts at 5% or 10% organic (Mobile Phase B), try reducing it to 2% or even 0% for the initial period. For isocratic methods, reduce the overall percentage of the organic solvent.[2]

  • Step 3: Consider an Alternative Mode of Chromatography. If the above steps fail, reversed-phase may not be the optimal mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds.[8] It uses a polar stationary phase (like bare silica or an amino phase) and a high-organic mobile phase. Water acts as the strong, eluting solvent. This approach effectively inverts the principles of reversed-phase.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities.[9] This allows for multiple retention mechanisms, which can be highly effective for retaining polar compounds that are also ionizable.

Issue 2: Poor Peak Shape (Tailing)

Q2: My peak has significant tailing (asymmetry factor > 1.5). What is causing this and how do I fix it?

A2: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase.[10][11] For polar or basic compounds, the primary cause is often an interaction with acidic, ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[4][12]

  • Step 1: Lower the Mobile Phase pH. The pKa of silanol groups is around 3.5-4. By lowering the mobile phase pH to ~2.5-3.0 with an acid like formic or phosphoric acid, you protonate the silanols (Si-OH), neutralizing their negative charge and preventing ionic interactions with your analyte.[4]

  • Step 2: Use a High-Purity, End-Capped Column. Modern columns made from high-purity silica have fewer metallic impurities and are more effectively "end-capped" (reacting residual silanols with a small silylating agent). This reduces the number of available sites for secondary interactions.[10][11] If your column is old, it may be degraded; try a new one.[13]

  • Step 3: Increase Buffer Concentration. If using a buffered mobile phase (like ammonium formate), increasing the concentration from 10 mM to 20-25 mM can help. The buffer ions can compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak shape.[4]

  • Step 4: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to tailing.[11][13] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.

Troubleshooting_PeakShape start Poor Peak Shape Observed q1 Is Tailing Factor (Tf) > 1.2? start->q1 a1 Primary Cause: Secondary Silanol Interactions q1->a1 Yes s1 Action 1: Lower Mobile Phase pH to < 3 (e.g., 0.1% Formic Acid) a1->s1 s2 Action 2: Use a Modern, End-Capped Column s1->s2 s3 Action 3: Increase Buffer Strength (e.g., 10mM -> 25mM) s2->s3 q2 Did peak shape improve? s3->q2 end_good Problem Resolved q2->end_good Yes q3 Is there still tailing? q2->q3 No a2 Secondary Cause: Column Overload or Contamination q3->a2 Yes s4 Action 4: Dilute Sample (1:10) and reinject a2->s4 s5 Action 5: Flush column with strong solvent or replace guard column s4->s5

Caption: Decision tree for troubleshooting peak tailing.

Issue 3: Irreproducible Retention Times

Q3: My retention times are shifting between injections. What should I check?

A3: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery.[7]

  • Step 1: Ensure Adequate Column Equilibration. When changing mobile phase composition or starting up the system, the column needs sufficient time to equilibrate. For reversed-phase, flush with at least 10-15 column volumes of the initial mobile phase. If you see a drifting baseline, the column is not ready.

  • Step 2: Check for Leaks. Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and lead to erratic retention times.[14]

  • Step 3: Degas Your Mobile Phase. Dissolved gases can form bubbles in the pump heads, causing inconsistent flow delivery. Use an in-line degasser or sonicate your mobile phases before use.[15]

  • Step 4: Verify Mobile Phase Preparation. If you are using a buffer, ensure it is fully dissolved and that the pH is consistent batch-to-batch. Inaccurate preparation can lead to significant shifts, especially for ionizable analytes.[5]

Part 3: Frequently Asked Questions (FAQs)

Q1: Is the carbohydrazide group stable under typical HPLC conditions?

The carbohydrazide moiety can be susceptible to hydrolysis, especially at extreme pH values, or reaction with carbonyl compounds. While standard acidic mobile phases (pH 2.5-3.5) are generally fine, it is good practice to assess the stability of your analyte.[16][17] Prepare a standard and re-inject it after it has been sitting in the autosampler for 12-24 hours. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.[16] If instability is observed, consider using a milder pH or preparing samples fresh.

Q2: Should I use a guard column?

Yes, absolutely. A guard column is a small, sacrificial column placed before the main analytical column.[18] It protects the more expensive analytical column from particulates and strongly retained impurities in the sample matrix, extending its lifetime and improving method robustness. Ensure the guard column has the same stationary phase as your analytical column.

Q3: Can I use mass spectrometry (MS) with this method?

Yes. The recommended mobile phases (formic acid, ammonium formate, acetonitrile) are volatile and fully compatible with MS detection.[19] MS can provide much higher sensitivity and selectivity, which is particularly useful for analyzing samples in complex matrices like plasma or tissue extracts.

Q4: My system pressure is suddenly very high. What's the cause?

High backpressure is almost always due to a blockage.[15] Systematically isolate the problem:

  • Remove the column: If the pressure drops to normal, the blockage is in the column. Try back-flushing it (reversing the flow direction) with a strong solvent. If that fails, the inlet frit may be clogged and needs replacement, or the column itself may need to be replaced.[14]

  • Check filters: If pressure is still high without the column, check for clogged in-line filters or pump outlet frits.

References

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem Technical Support. 19

  • Thermo Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. 1

  • BenchChem. (2025). Technical Support Center: Optimizing Polar Analyte Retention in Reversed-Phase HPLC. BenchChem Technical Support. 2

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. 10

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. 13

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. 6

  • Kim, H., et al. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health (NIH). 20

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. 4

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions?. Trust Your Science Blog. 9

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. 11

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. 12

  • Guan, K., et al. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 29, 415–430.

  • Kazuo, K., et al. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.

  • Hawrył, A., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate.

  • Zhang, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography.

  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC.

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. MilliporeSigma.

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA.

  • ResearchGate. (2025). ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. ResearchGate.

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances.

  • ResearchGate. (2019). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone. ResearchGate.

  • Rahman, M. M., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate.

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. GSC Biological and Pharmaceutical Sciences.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Carbohydrazide Bioactivity: A Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a testament to its versatile bioactivities and synthetic accessibility.[1] The two constitutional isomers, 1,2,3-triazole and...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a testament to its versatile bioactivities and synthetic accessibility.[1] The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while seemingly similar, exhibit distinct electronic and steric properties that profoundly influence their interactions with biological targets.[2][3] This guide provides an in-depth comparative analysis of the bioactivity of carbohydrazide derivatives of these two isomeric systems, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action to inform rational drug design.

The Strategic Importance of the Carbohydrazide Moiety

The incorporation of a carbohydrazide (-CONHNH2) group into the triazole scaffold introduces a critical pharmacophoric element. This functional group is a versatile hydrogen bond donor and acceptor, capable of forming multiple interactions with biological macromolecules.[4] Furthermore, it serves as a valuable synthetic handle for the construction of more complex molecular architectures, such as Schiff bases and other heterocyclic systems, thereby expanding the chemical space for drug discovery.

Synthesis Strategies: A Tale of Two Isomers

The synthetic pathways to 1,2,3-triazole and 1,2,4-triazole carbohydrazides are fundamentally different, dictated by the arrangement of nitrogen atoms in the heterocyclic core.

The "Click" Chemistry Approach to 1,2,3-Triazole Carbohydrazides

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] This highly efficient and regioselective reaction provides a robust method for the construction of 1,2,3-triazole carbohydrazide precursors.

cluster_0 Synthesis of 1,2,3-Triazole Carbohydrazide start Terminal Alkyne Ester cycloaddition [3+2] Cycloaddition (Click Chemistry) start->cycloaddition azide Organic Azide azide->cycloaddition cu_catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) cu_catalyst->cycloaddition triazole_ester 1,2,3-Triazole Ester cycloaddition->triazole_ester hydrazinolysis Hydrazinolysis triazole_ester->hydrazinolysis hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->hydrazinolysis product 1,2,3-Triazole Carbohydrazide hydrazinolysis->product cluster_1 Synthesis of 1,2,4-Triazole Carbohydrazide start Carboxylic Acid acid_chloride Acyl Chloride start->acid_chloride Activation thionyl_chloride SOCl2 thionyl_chloride->acid_chloride condensation Condensation acid_chloride->condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->condensation acyl_thiosemicarbazide Acylthiosemicarbazide condensation->acyl_thiosemicarbazide base_cyclization Base-catalyzed Cyclization (e.g., NaOH) acyl_thiosemicarbazide->base_cyclization triazole_thione 1,2,4-Triazole-3-thione base_cyclization->triazole_thione desulfurization Oxidative Desulfurization (e.g., HNO3/H2O2) triazole_thione->desulfurization product 1,2,4-Triazole Carbohydrazide desulfurization->product

A representative synthetic pathway for 1,2,4-triazole carbohydrazides.

This multi-step process, while effective, can sometimes be lower yielding and less amenable to high-throughput synthesis compared to the "click" chemistry approach for the 1,2,3-isomer. However, it offers distinct opportunities for substitution patterns on the triazole ring.

Comparative Bioactivity: A Tale of Two Scaffolds

While a direct head-to-head clinical comparison of isomeric carbohydrazide pairs is not extensively documented, a comparative analysis of reported bioactivities for structurally similar derivatives reveals important trends.

Antimicrobial and Antifungal Activity

Both 1,2,3- and 1,2,4-triazole scaffolds are renowned for their potent antimicrobial and antifungal properties. [6][7]The nitrogen-rich triazole ring can effectively coordinate with metal ions in metalloenzymes, a key mechanism in disrupting microbial growth. [2]

Compound Class Organism Activity (MIC/Zone of Inhibition) Reference
1,2,4-Triazole Carbohydrazide Derivatives Pseudomonas aeruginosa MIC: 0.5 µg/mL [8]
Bacillus cereus MIC: 0.5 µg/mL [8]
Staphylococcus aureus Inhibition Zone: 10 mm [8]
1,2,3-Triazole Glycoside Derivatives Staphylococcus aureus Susceptible [6]

| | Pseudomonas aeruginosa | Susceptible | [6]|

From the available data, 1,2,4-triazole carbohydrazide derivatives have demonstrated particularly potent antibacterial activity, with some compounds exhibiting MIC values in the sub-microgram per milliliter range. [8]For instance, certain 1,2,4-triazol-3-carbohydrazide derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. [8]The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane. [9]

Anticancer Activity

The triazole core is a common feature in numerous anticancer agents. [10][11]Derivatives of both isomers have shown promise as cytotoxic agents, often through mechanisms involving apoptosis induction, cell cycle arrest, and enzyme inhibition. [12][13]

Compound Class Cell Line Activity (IC50) Reference
1,2,4-Triazole Derivatives Hela (Cervical Cancer) < 12 µM [11]
A549 (Lung Cancer) Promising Activity [11]
1,2,3-Triazole Derivatives HT-1080 (Fibrosarcoma) 15.13 µM [10]
A-549 (Lung Cancer) 21.25 µM [10]

| | MCF-7 (Breast Cancer) | 18.06 µM | [10]|

Studies on 1,2,4-triazole derivatives have reported potent cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range. [11]The anticancer mechanism of triazole derivatives can be multifaceted, including the inhibition of enzymes like aromatase, which is involved in estrogen biosynthesis and is a target in hormone-dependent breast cancer. For 1,2,3-triazole derivatives, mechanisms such as cell cycle arrest and induction of apoptosis have been observed. [10]

Structure-Activity Relationship (SAR) Insights

The position of the nitrogen atoms in the triazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates its biological activity. [2]

  • 1,2,3-Triazole: The 1,4-disubstituted "click" triazole is a relatively flat, aromatic linker that is metabolically stable. Its bioactivity is often highly dependent on the nature of the substituents at the 1- and 4-positions. The triazole ring itself can act as a bioisostere for an amide bond, offering improved pharmacokinetic properties. [5]* 1,2,4-Triazole: The 1,2,4-triazole ring offers more diverse possibilities for substitution at the 1, 3, and 5-positions. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, crucial for target binding. The N4-substituted 1,2,4-triazoles, in particular, are prevalent in many antifungal agents where the N4 atom coordinates with the heme iron of CYP51. [9] The carbohydrazide moiety itself can be further derivatized to explore SAR. For example, the formation of Schiff bases by reacting the carbohydrazide with various aldehydes can lead to compounds with enhanced and modulated biological activities.

Postulated Mechanisms of Action

The bioactivity of triazole carbohydrazides can be attributed to several underlying mechanisms, which are often dependent on the specific biological target.

cluster_0 Antimicrobial/Antifungal Mechanism cluster_1 Anticancer Mechanism triazole Triazole Carbohydrazide inhibition Enzyme Inhibition triazole->inhibition enzyme Metalloenzyme (e.g., Lanosterol 14α-demethylase) enzyme->inhibition disruption Disruption of Cell Membrane/Wall Synthesis inhibition->disruption cell_death Microbial Cell Death disruption->cell_death triazole_cancer Triazole Carbohydrazide kinase_inhibition Enzyme Inhibition triazole_cancer->kinase_inhibition kinase Kinase/Enzyme (e.g., Aromatase) kinase->kinase_inhibition apoptosis Induction of Apoptosis kinase_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest kinase_inhibition->cell_cycle_arrest cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cell_cycle_arrest->cancer_cell_death

Sources

Comparative

A Senior Application Scientist's Guide to Validating Novel Carbohydrazide Structures Using 2D NMR

Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond the Spectrum, Towards Incontrovertible Proof In the landscape of medicinal chemistry and drug development, carbohydrazide deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Spectrum, Towards Incontrovertible Proof

In the landscape of medicinal chemistry and drug development, carbohydrazide derivatives represent a privileged scaffold, exhibiting a wide array of biological activities.[1][2] However, the synthesis of novel analogues invariably presents a critical challenge: the unambiguous determination of their chemical structure. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational glimpse, its limitations become apparent with increasing molecular complexity, often leading to spectral overlap and ambiguity.[3]

The Core 2D NMR Toolkit: A Comparative Overview

The foundation of modern structure elucidation rests on a set of complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle by revealing correlations between different nuclei through chemical bonds or through space. Understanding the specific information each experiment yields is the first step in designing a robust validation strategy.

Experiment Full Name Correlation Type Primary Information Gained
COSY CO rrelation S pectroscopY ¹H ↔ ¹H (through 2-3 bonds)Identifies proton spin systems and J-coupling networks (e.g., alkyl chains, aromatic ring substitutions).[3][8][9]
HSQC H eteronuclear S ingle Q uantum C oherence¹H ↔ ¹³C (through 1 bond)Directly links each proton to its attached carbon, effectively mapping the protonated carbon framework.[3][9][10]
HMBC H eteronuclear M ultiple B ond C orrelation¹H ↔ ¹³C (through 2-4 bonds)Connects disparate spin systems, identifies quaternary carbons, and confirms the overall molecular backbone.[9][10][11]
NOESY N uclear O verhauser E ffect S pectroscopY ¹H ↔ ¹H (through space, < 5Å)Reveals spatial proximity of protons, crucial for determining relative stereochemistry and conformational preferences.[12][13]

A Self-Validating Workflow for Structural Elucidation

The power of this approach lies in its logical progression. We do not simply collect data; we build a hypothesis of the structure and use subsequent experiments to rigorously test and refine it. This iterative process is the hallmark of a trustworthy and scientifically sound validation.

G cluster_start Step 1: Foundational Data cluster_connectivity Step 2-4: Building Connectivity cluster_3D Step 5: 3D Confirmation cluster_end Final Validation H1 1D ¹H NMR COSY COSY H1->COSY Proton Shifts & Integrations HSQC HSQC H1->HSQC C13 1D ¹³C NMR C13->HSQC Carbon Shifts COSY->HSQC Defines Spin Systems HMBC HMBC COSY->HMBC Confirms Fragments HSQC->HMBC Assigns Protonated Carbons NOESY NOESY HMBC->NOESY Proposed Constitution Structure Validated Structure HMBC->Structure Confirms Backbone NOESY->Structure Confirms Constitution & Defines Stereochemistry

A self-validating 2D NMR workflow for structure elucidation.
Step 1: Foundational 1D NMR Analysis (¹H, ¹³C, DEPT)

Before venturing into two dimensions, obtaining high-quality 1D spectra is paramount.

  • ¹H NMR: Provides the initial census of protons, their chemical environments (chemical shift), relative numbers (integration), and neighboring protons (multiplicity).[8] For carbohydrazides, pay close attention to the downfield region for the characteristic broad singlets of the N-H protons, which can range from ~8 to 12 ppm.[14][15]

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.[16] This information is a crucial cross-check for later HSQC analysis.

Step 2: Mapping Proton Networks with COSY

The COSY experiment is the first step in assembling structural fragments. It identifies protons that are coupled to each other, typically through two or three bonds.[9]

  • Causality: By analyzing the cross-peaks, which appear off the diagonal, you can trace out entire "spin systems." For example, you can walk along an alkyl chain from one proton to its neighbor, and then to its neighbor's neighbor. In an aromatic ring, the COSY correlations will definitively establish the substitution pattern (e.g., ortho, meta, para coupling).[16] The output of this step is a set of isolated structural fragments.

Step 3: Assigning Protonated Carbons with HSQC

The HSQC experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation).[10]

  • Causality: This experiment acts as a bridge between the ¹H and ¹³C worlds. You use the now-defined proton assignments from the ¹H and COSY spectra to unambiguously assign their corresponding carbon signals. The fragments built in Step 2 are now fleshed out with their carbon skeletons. This step should perfectly align with the DEPT-135 data; any discrepancy signals an error in assignment or an unexpected structural feature.

Step 4: Assembling the Molecular Puzzle with HMBC

The HMBC experiment is arguably the most critical for elucidating the structure of a novel compound. It reveals correlations between protons and carbons over two to four bonds.[10]

  • Causality & Self-Validation: This is where the fragments are connected. Key correlations to look for in a carbohydrazide include:

    • Connecting Fragments: Correlations from protons on one fragment to carbons on another.

    • Identifying Quaternary Carbons: Protons will show correlations to carbons that have no attached protons (which are invisible in the HSQC), such as substituted aromatic carbons or the crucial carbonyl (C=O) carbon of the carbohydrazide core.

    • Validation: The HMBC data must be consistent with the connections already established by COSY. For instance, a proton showing a three-bond HMBC correlation to a carbon should also show a COSY correlation to the proton attached to the intervening carbon. This cross-validation is essential for building confidence.

Step 5: Confirming Constitution and Probing 3D Space with NOESY

The NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of their bonding arrangement.[12]

  • Causality & Self-Validation:

    • Constitutional Confirmation: NOESY correlations should appear between protons that are expected to be near each other based on the proposed structure from HMBC, providing a final layer of validation.

    • Stereochemistry & Conformation: For molecules with stereocenters or restricted bond rotation (common in hydrazone derivatives), NOESY is indispensable.[2] It can differentiate between E/Z isomers across a C=N bond or determine the preferred conformation around the N-N bond, providing crucial 3D structural information.[17]

Field-Proven Experimental Protocols

Acquiring high-quality data is a prerequisite for successful interpretation. The following are generalized starting points for setting up these key experiments on a modern NMR spectrometer.

General Sample Preparation
  • Dissolve: Accurately weigh 5-15 mg of the purified carbohydrazide and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carbohydrazides as it helps to keep N-H protons from exchanging too rapidly.

  • Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Shim: Ensure the instrument is well-shimmed on your sample to achieve sharp, symmetrical peaks, which is critical for resolving couplings and observing weak correlations.

Protocol 1: DQF-COSY
  • Objective: To map ¹H-¹H J-coupling networks. The Double-Quantum Filtered (DQF) version provides cleaner spectra with reduced diagonal peak artifacts.[9]

  • Methodology:

    • Load a standard DQF-COSY parameter set.

    • Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).

    • Set the number of scans (NS) to a multiple of 4 (e.g., 4, 8, 16) depending on sample concentration.

    • Acquire at least 256 increments (TD in F1) for adequate digital resolution.

    • Process the data using a sine-bell window function in both dimensions.

Protocol 2: Phase-Sensitive HSQC
  • Objective: To correlate protons to their directly attached carbons.

  • Methodology:

    • Load a standard HSQC parameter set with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Set the F2 (¹H) dimension spectral width to match the proton spectrum.

    • Set the F1 (¹³C) dimension spectral width to cover all expected carbon signals (e.g., 0-180 ppm).

    • The one-bond coupling constant (CNST13) is typically set to an average value of 145 Hz.

    • Acquire 2-8 scans per increment and at least 256 increments in F1.

Protocol 3: HMBC
  • Objective: To observe long-range (2-4 bond) ¹H-¹³C correlations.

  • Methodology:

    • Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).

    • Set spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.

    • Key Parameter: Set the long-range coupling constant (CNST2) to a value optimized for 2-3 bond correlations. A value of 8 Hz is a robust starting point.[9] The absence of a correlation does not mean one doesn't exist, as the coupling constant could be near zero for certain dihedral angles.[10]

    • Set the number of scans to 8, 16, or higher, as HMBC is less sensitive than HSQC.

Protocol 4: NOESY
  • Objective: To identify through-space ¹H-¹H correlations.

  • Methodology:

    • Load a standard phase-sensitive NOESY parameter set with gradient selection (e.g., noesygpph).

    • Set spectral widths for both dimensions as in the COSY experiment.

    • Key Parameter: The mixing time (d8) determines the extent of NOE transfer. For small molecules like carbohydrazides, a mixing time of 500-800 ms is a good starting point.

    • Acquire sufficient scans (8-16) per increment to achieve a good signal-to-noise ratio for the weak NOE cross-peaks.

Navigating Common Challenges

  • Tautomers and Conformers: Carbohydrazides and their derivatives can exist as a mixture of isomers in solution, leading to doubled or complex sets of NMR signals.[1][18] Running the NMR experiments at different temperatures (Variable Temperature NMR) can often either coalesce these signals or simplify the spectra by favoring one form, aiding in interpretation.

  • Exchangeable Protons (N-H): The N-H protons of the hydrazide moiety can exchange with residual water or other labile protons in the solvent, causing their signals to broaden or disappear. A simple D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum) will cause the N-H signals to vanish, confirming their identity.

Conclusion

The structural validation of a novel carbohydrazide is not achieved by a single experiment, but by the systematic application and logical interpretation of a suite of 2D NMR techniques. The workflow presented here—progressing from 1D NMR through COSY, HSQC, HMBC, and finally NOESY—establishes a self-validating system where each step builds upon and confirms the last. This rigorous approach provides the incontrovertible evidence required for publication, intellectual property protection, and confident advancement of promising compounds in the drug discovery pipeline.[19] By understanding the causality behind the workflow, researchers can efficiently and accurately transform complex spectral data into fully elucidated molecular structures.

References

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  • The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]

  • The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science. Available at: [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. Available at: [Link]

  • (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. PubMed Central. Available at: [Link]

  • NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. Available at: [Link]

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  • Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PubMed Central. Available at: [Link]

  • (PDF) Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide. ResearchGate. Available at: [Link]

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  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. Available at: [Link]

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  • CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Moldavian Journal of the Physical Sciences. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

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  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. Available at: [Link]

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  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • Types of 2D NMR. NMR Service. Available at: [Link]

  • 2D NOESY spectra of [Ch]+[OAc]− (a) and [Ch]+[TFA]− (b) at 297 K,... ResearchGate. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. University of Wisconsin-Madison. Available at: [Link]

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  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Carbohydrazide Analogs

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the molecular docking performance of triazole carbohydrazide analogs, a class of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the molecular docking performance of triazole carbohydrazide analogs, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will move beyond a simple recitation of data, focusing instead on the strategic insights and causal relationships that underpin effective in silico drug discovery. Our exploration will be grounded in experimental data from peer-reviewed literature, offering a robust framework for your own research endeavors.

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of approved drugs, including the anticancer agents anastrozole and letrozole, as well as the antifungal fluconazole.[1] The incorporation of a carbohydrazide moiety often enhances the biological activity of the parent molecule, making these analogs a fertile ground for the discovery of novel therapeutic agents. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in this discovery process.

This guide will dissect the nuances of performing and interpreting comparative docking studies for this specific class of compounds, providing you with the technical accuracy and field-proven insights necessary to accelerate your research.

Understanding the "Why": The Rationale Behind Docking Studies for Triazole Analogs

Before we delve into the "how," it is crucial to understand the "why." The triazole ring, with its nitrogen heteroatoms, is an excellent hydrogen bond donor and acceptor, and it can also participate in metal coordination, particularly relevant for metalloenzyme targets.[2] The carbohydrazide linker adds further hydrogen bonding capabilities and conformational flexibility, allowing these molecules to adapt to the topology of various active sites.

Our decision to focus on comparative docking studies stems from the need to triage and prioritize synthesized or virtual compounds for further experimental validation. By comparing the predicted binding affinities and interaction patterns of a series of analogs against a specific biological target, we can formulate structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors.

Comparative Docking Performance: A Multi-Target Analysis

The versatility of the triazole carbohydrazide scaffold is evident in the diverse range of biological targets against which it has been evaluated. The following sections present a comparative analysis of docking studies from the literature, highlighting key findings and structure-activity relationships.

As Anticancer Agents

Triazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of enzymes like aromatase and tubulin.[1] A study on newly designed 1,2,4-triazole derivatives revealed binding energies ranging from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 kcal/mol for tubulin, suggesting a higher affinity for aromatase.[1]

In a separate investigation, 1,2,4-triazole-based acetamide derivatives were evaluated against the HepG2 cell line, with the most potent compound exhibiting a binding affinity of -176.749 kcal/mol against c-kit tyrosine kinase.[3] Another study focusing on 1,2,3-triazole-based glycosides identified compounds with potent activity against MCF-7 human breast cancer cells, which was supported by docking studies against the epidermal growth factor receptor (EGFR).[4][5]

Compound Series Target Protein Docking Score Range (kcal/mol) Key Interactions Reference
1,2,4-Triazole DerivativesAromatase-9.04 to -9.96Not specified[1]
1,2,4-Triazole DerivativesTubulin-6.23 to -7.54Not specified[1]
1,2,4-Triazole-Acetamidesc-kit Tyrosine Kinase-176.749 (for most active)Not specified[3]
1,2,3-Triazole GlycosidesEGFRNot specifiedNot specified[4][5]
As Antimicrobial Agents

The threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Triazole carbohydrazide analogs have emerged as promising candidates. A study on 1,2,4-triazole derivatives demonstrated good inhibitory effects against various bacterial and fungal strains, with docking studies against proteins 1AJ0, 1JIJ, and 4ZA5 supporting the experimental findings.[6][7]

Another research effort synthesized novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold and found that derivatives of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones were the most potent antimicrobial agents.[8] Docking studies were performed against Glucosamine-6-phosphate synthase to elucidate the mechanism of action.[8]

Compound Series Target Protein Docking Score Range (kcal/mol) Key Interactions Reference
1,2,4-Triazole Derivatives1AJ0, 1JIJ, 4ZA5Not specifiedNot specified[6][7]
1,2,3-Triazole-bis-1,2,4-triazolesGlucosamine-6-phosphate synthaseNot specifiedNot specified[8]
As Enzyme Inhibitors

The ability of triazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Studies have shown their efficacy as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes.[9][10] For instance, novel 1H-1,2,3-triazole analogs showed moderate inhibition potential against carbonic anhydrase-II, with docking studies revealing that the compounds accommodate well within the active site.[9]

Another study on benzenesulfonamide derivatives containing a 1,2,3-triazole moiety reported docking scores of -5.13 kcal/mol against hCA I and -5.32 kcal/mol against hCA II for the most potent compounds.[11]

Compound Series Target Protein Docking Score (kcal/mol) Key Interactions Reference
1H-1,2,3-Triazole AnalogsCarbonic Anhydrase-IINot specifiedDirect binding with active site residues[9]
Benzenesulfonamide-1,2,3-triazoleshCA I-5.13Not specified[11]
Benzenesulfonamide-1,2,3-triazoleshCA II-5.32Not specified[11]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the reproducibility and validity of your in silico experiments, a well-defined and rigorously executed protocol is paramount. The following is a generalized workflow for conducting a comparative molecular docking study of triazole carbohydrazide analogs.

Step 1: Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structures of your triazole carbohydrazide analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Structure Generation: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligands.

Step 2: Protein Preparation
  • Protein Selection and Retrieval: Download the 3D crystallographic structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.

  • Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

  • Active Site Definition: Define the binding site for docking. This is often done by specifying a grid box around the co-crystallized ligand or by using active site prediction servers.

Step 3: Molecular Docking
  • Software Selection: Choose a molecular docking program. Popular choices include AutoDock, Glide, and GOLD.

  • Docking Algorithm: Select the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Parameter Setting: Set the docking parameters, such as the number of genetic algorithm runs and the population size.

  • Execution: Run the docking simulation for each triazole carbohydrazide analog against the prepared protein.

Step 4: Analysis of Results
  • Binding Energy/Docking Score: Analyze the predicted binding energies or docking scores. A more negative value generally indicates a more favorable binding interaction.

  • Binding Pose and Interactions: Visualize the docked poses of the ligands in the protein's active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparative Analysis: Compare the docking scores and interaction patterns across your series of analogs to establish structure-activity relationships.

Visualization of the Docking Workflow

To provide a clearer understanding of the process, the following diagram illustrates the key stages of a typical molecular docking workflow.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_analysis_out Analysis Output l1 2D Structure Drawing l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Charge Assignment l3->l4 docking Molecular Docking l4->docking p1 Retrieve PDB Structure p2 Clean Protein p1->p2 p3 Add Hydrogens p2->p3 p4 Define Active Site p3->p4 p4->docking analysis Results Analysis docking->analysis a1 Binding Energy analysis->a1 a2 Binding Pose analysis->a2 a3 Interactions analysis->a3 a4 SAR analysis->a4

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of Key Concepts

The following diagram illustrates the interconnectedness of the key concepts discussed in this guide, from the fundamental properties of the triazole carbohydrazide scaffold to the ultimate goal of drug discovery.

conceptual_flow cluster_scaffold Triazole Carbohydrazide Scaffold cluster_targets Biological Targets prop1 H-bond Donor/Acceptor docking Molecular Docking prop1->docking prop2 Metal Coordination prop2->docking prop3 Conformational Flexibility prop3->docking target1 Enzymes (e.g., Aromatase, CA) target1->docking target2 Receptors (e.g., EGFR) target2->docking target3 Other Proteins (e.g., Tubulin) target3->docking sar Structure-Activity Relationship (SAR) docking->sar discovery Drug Discovery sar->discovery

Caption: The conceptual flow from scaffold properties to drug discovery.

Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative docking studies for triazole carbohydrazide analogs, grounded in scientific literature and practical application. The data clearly indicates that this chemical scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets.

The key to successful in silico screening lies not just in the generation of docking scores but in the careful analysis of binding modes and the formulation of testable hypotheses. By understanding the underlying principles of molecular recognition and applying a rigorous and systematic workflow, researchers can significantly enhance the efficiency of the drug discovery process.

Future research in this area should focus on the development of more accurate scoring functions, the incorporation of molecular dynamics simulations to assess complex stability, and the application of machine learning models to predict binding affinity and ADMET properties. By integrating these advanced computational techniques, we can further unlock the therapeutic potential of triazole carbohydrazide analogs and bring novel medicines to patients in need.

References

  • Muhammad-Ali, M. A., Jasim, E. Q., & Mohammed, A. I. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. [Link]

  • Muhammad-Ali, M. A., Jasim, E. Q., & Mohammed, A. I. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate. [Link]

  • Taha, M., et al. (2017). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 5, 59. [Link]

  • Al-Karmalawy, A. A., et al. (2025). 1,2,3-Triazole-linked carbohydrate/nitrogenous base hybrids.
  • Ghasemzadeh, M. A., & Abdolmaleki, A. (2016). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.
  • Boz, B., et al. (2021). Design, synthesis, and molecular docking studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase I and II inhibitors. Archiv der Pharmazie, 354(10), e2100171. [Link]

  • Al-Salahi, R., et al. (2021). Synthesis, antimicrobial activities and GAPDH docking of novel 1, 2, 3-triazole derivatives. Tropical Journal of Pharmaceutical Research, 20(5), 1021-1029.
  • Wang, S., et al. (2018). Molecular Docking, Design, Synthesis and Antifungal Activity Study of Novel Triazole Derivatives. European Journal of Medicinal Chemistry, 143, 1840-1846. [Link]

  • El-Gazzar, M. G., et al. (2020). Design, synthesis and molecular docking of novel triazole derivatives as potential CoV helicase inhibitors.
  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 6960. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and molecular docking and of new 1,2,3-triazole carbohydrates with COVID-19 proteins. Medicinal Chemistry, 19(4), 434-445. [Link]

  • Riaz, M., et al. (2023). Biological Docking and BSA Binding Studies of 1,4-Disubstituted Piperdine Containing 1,2,4-Triazoles: Comparative Synthesis Leveraging Microwave-Assisted and Conventional Protocols. Molecules, 28(22), 7609. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. PubMed, 27(20), 6960. [Link]

  • Kamal, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(15), 4949. [Link]

  • Al-Soud, Y. A., et al. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. BMC Chemistry, 11(1), 1-13. [Link]

  • Akocak, S., et al. (2023). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1272, 134177. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The 1H-1,2,3-triazole ring is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold." Its unique properties, including metabolic st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-1,2,3-triazole ring is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold." Its unique properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, make it an ideal building block for creating bioactive molecules.[1][2] When conjugated with a carbohydrazide moiety (–CONHNH₂), which is itself a significant pharmacophore known for its chelating and hydrogen bonding abilities, the resulting 1H-1,2,3-triazole-4-carbohydrazide framework offers a versatile platform for developing novel therapeutic agents. These hybrid molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.[3][4][5][6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-1,2,3-triazole-4-carbohydrazide derivatives. By examining how structural modifications influence biological outcomes, we aim to provide researchers and drug development professionals with actionable insights to guide the rational design of more potent and selective therapeutic candidates. We will delve into the synthetic strategies, compare biological activities with supporting quantitative data, and detail the experimental protocols used for their evaluation.

Core Synthetic Strategy: The Power of "Click" Chemistry

The predominant method for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9] This reaction is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, which are critical for building libraries of compounds for SAR studies.[9] The general workflow involves the synthesis of requisite azide and alkyne precursors, followed by the cycloaddition to form the triazole ring, and subsequent conversion to the final carbohydrazide derivative.

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Assembly (Click Chemistry) cluster_2 Final Derivatization Start Starting Material A Alkyne Terminal Alkyne (e.g., Ethyl Propiolate) Start->Alkyne Step 1 TriazoleEster 1,2,3-Triazole-4-carboxylate Ester Alkyne->TriazoleEster Step 3: CuAAC (e.g., CuSO4, Na-Ascorbate) Alkyne->TriazoleEster StartB Starting Material B (e.g., Aryl Amine) Azide Organic Azide (R-N3) StartB->Azide Step 2 (Diazotization & Azidation) Azide->TriazoleEster Step 3: CuAAC (e.g., CuSO4, Na-Ascorbate) Azide->TriazoleEster Carbohydrazide 1H-1,2,3-Triazole-4-Carbohydrazide (Final Product) TriazoleEster->Carbohydrazide Step 4: Hydrazinolysis (Hydrazine Hydrate)

Caption: General workflow for the synthesis of 1H-1,2,3-triazole-4-carbohydrazide derivatives.

The causality behind this workflow is rooted in efficiency and modularity. The CuAAC reaction (Step 3) reliably joins the two precursor fragments (alkyne and azide), which can be independently synthesized with diverse functional groups. This modularity is essential for SAR studies, as it allows for the systematic variation of substituents at different positions of the molecule. The final hydrazinolysis step (Step 4) is a robust method to convert the stable ester intermediate into the reactive carbohydrazide, which is often a key pharmacophoric element or a handle for further derivatization.[10]

Comparative SAR Analysis: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[11] 1,2,3-Triazole-carbohydrazide derivatives have emerged as a promising area of research, with studies revealing key structural features that govern their potency.

Key SAR Insights for Antimicrobial Potency

The antimicrobial activity is significantly influenced by the nature of the substituent at the N1 position of the triazole ring and modifications of the carbohydrazide moiety, often through condensation with aldehydes to form hydrazones.

  • Influence of the N1-Substituent: The electronic properties and steric bulk of the group attached to the N1 nitrogen of the triazole are critical. Studies on 1,2,3-triazole-hydrazone conjugates have shown that different substituents on the N1-phenyl ring lead to varied activity.[1]

  • Role of the Hydrazone Moiety: The Schiff base (C=N) linkage formed by condensing the carbohydrazide with various aldehydes introduces a toxophoric group that enhances antimicrobial action.[12] The nature of the aromatic or heterocyclic ring introduced via the aldehyde dictates the activity spectrum.

  • Gram-Positive vs. Gram-Negative Selectivity: Many synthesized derivatives show greater activity against Gram-positive bacteria (like Staphylococcus aureus) than Gram-negative bacteria (Pseudomonas aeruginosa).[1][3] This is often attributed to differences in the bacterial cell wall structure.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a series of 1,2,3-triazole-hydrazone derivatives, highlighting the impact of different substituents.

Compound IDN1-Substituent (Triazole)Hydrazone Substituent (R')MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
7 Phenyl4-Chlorophenyl25>200[1]
12 Phenyl4-Nitrophenyl5025[1]
Ampicillin (Standard)(Standard)--[3]
Nystatin (Standard)(Standard)- (Antifungal)- (Antifungal)[3]

Data extracted and compiled from referenced literature. MIC values indicate the minimum concentration required to inhibit visible growth.

From this data, we can infer that for this specific series, a 4-chlorophenyl group on the hydrazone moiety (Compound 7) confers potent activity against Gram-positive S. aureus, while a 4-nitrophenyl group (Compound 12) is more effective against Gram-negative E. coli.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol is a self-validating system to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using MHB to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in MHB without any test compound to ensure bacterial growth.

    • Negative Control: A well containing MHB and the test compound at the highest concentration, but no inoculum, to check for media sterility and compound color interference.

    • Standard Drug Control: A reference antibiotic (e.g., Ampicillin) is serially diluted and tested alongside the new compounds for comparison.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Comparative SAR Analysis: Anticancer Activity

The 1,2,3-triazole scaffold is a prominent feature in many anticancer agents.[4][5] Its ability to act as a bioisostere for amide bonds and participate in various non-covalent interactions allows derivatives to bind effectively to biological targets like enzymes and proteins involved in cancer progression.[2][13]

Key SAR Insights for Anticancer Potency
  • Targeting Protein-Protein Interactions: Certain 1,2,3-triazole derivatives containing a diaryl ether moiety have shown the ability to inhibit the Bax/Bcl-xL protein-protein interaction, a key regulator of apoptosis.[13]

  • Enzyme Inhibition: A significant mechanism of action is the inhibition of enzymes crucial for tumor growth.

    • Carbonic Anhydrases (CAs): CA IX and XII are tumor-associated enzymes that are often overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment.[14] 1,2,3-triazole derivatives have been developed as potent inhibitors of these isoforms. Preliminary SAR suggests that the presence of polar groups on the phenyl ring attached to the triazole contributes to inhibitory activity.[15][16]

    • Kinase Inhibition: Some triazole hydrazide derivatives have been designed as EGFR inhibitors, showing potent cytotoxicity against lung adenocarcinoma cells.[17]

  • Influence of Substituents: The antiproliferative activity is highly dependent on the substituents. For example, in a series of 1,2,3-triazole-amino acid conjugates, the specific amino acid and the substitution pattern on the diaryl ether moiety significantly influenced the IC₅₀ values against breast (MCF7) and liver (HepG2) cancer cell lines.[13] A phosphonate group linked to the triazole moiety has also been shown to be a potent feature for cell growth inhibition.[4]

Data Presentation: Comparative Antiproliferative Activity

The table below compares the half-maximal inhibitory concentration (IC₅₀) values of different triazole derivatives against various cancer cell lines.

Compound IDCore Structure ModificationCancer Cell LineIC₅₀ (µM)Mechanism of Action (Proposed)Reference
6 Diaryl ether + AlanineMCF7 (Breast)<10Inhibition of Bax/Bcl-xL[13]
7 Diaryl ether + PhenylalanineHepG2 (Liver)<10Inhibition of Bax/Bcl-xL[13]
8 Phosphonate groupHT-1080 (Fibrosarcoma)15.13Cell cycle arrest at G0/G1[4]
8a Imidazo[2,1-b]thiazoleA549 (Lung)3.15Apoptosis induction, EGFR inhibition[17]
Doxorubicin (Standard)A549 (Lung)2.77Topoisomerase II inhibitor[17]
Visualizing the Mechanism: Apoptosis Induction

Potent anticancer compounds often trigger programmed cell death, or apoptosis. The mechanism involves a delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Effective triazole derivatives can disrupt this balance to eliminate cancer cells.

G Triazole Triazole Derivative (e.g., Compound 8a) Bcl2 Bcl-2 (Anti-apoptotic) Triazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazole->Bax Upregulates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptotic pathway induced by a potent 1,2,3-triazole derivative.[17]

Comparative SAR Analysis: Antiviral Activity

The 1,2,3-triazole nucleus is present in several compounds with known antiviral activity, effective against a range of viruses including influenza, HIV, and hepatitis viruses.[7][18] The triazole ring can mimic a nucleoside base or interact with viral enzymes, making it a valuable component in antiviral drug design.

Key SAR Insights for Antiviral Potency
  • Nucleoside Analogs: Many potent antiviral triazoles are designed as nucleoside analogs, where the triazole ring is attached to a sugar moiety, often via a "click" reaction.[6][19] These molecules can interfere with viral replication by targeting viral polymerases or other enzymes involved in nucleic acid synthesis.

  • Glycosylation: The attachment of carbohydrate units (glycosylation) to the triazole scaffold can enhance solubility and biological activity.[6] Studies on 1,2,3-triazole glycosides linked to a pyridine core showed that these modifications enhanced antiviral activity against the H5N1 influenza virus.[19]

  • Non-Nucleoside Inhibitors: Triazoles also function as non-nucleoside inhibitors. Their mechanism can involve binding to allosteric sites on viral enzymes or inhibiting viral entry into host cells. The specific activity depends heavily on the substituents attached to the core triazole structure.[7]

While many derivatives have been synthesized, some studies report that despite successful synthesis, specific antiviral effects were not observed against a broad panel of viruses, highlighting the challenge and specificity required in antiviral drug design.[20]

Conclusion and Future Perspectives

The 1H-1,2,3-triazole-4-carbohydrazide scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. This guide has demonstrated that through systematic structural modifications, derivatives can be tailored to exhibit potent and selective biological activities.

Summary of Key SAR Findings:

  • Antimicrobial Agents: Activity is driven by the N1-substituent on the triazole and the nature of the aldehyde condensed with the carbohydrazide to form a hydrazone. Electron-withdrawing groups can enhance activity, but the spectrum is highly dependent on the specific substituent.

  • Anticancer Agents: Potency is achieved by designing molecules that can inhibit specific targets like tumor-associated enzymes (Carbonic Anhydrase IX/XII, EGFR) or disrupt key cellular pathways like apoptosis. The incorporation of moieties like diaryl ethers, amino acids, or phosphonates has proven effective.

  • Antiviral Agents: The most successful strategies often involve creating nucleoside analogs by linking the triazole to a carbohydrate moiety. This approach leverages the cellular machinery for nucleic acid synthesis to target viral replication.

The future of drug discovery with this scaffold lies in multi-target drug design and the use of computational tools for more precise, rational design. Molecular docking studies can help predict binding interactions and guide the synthesis of compounds with improved affinity and selectivity.[21] Furthermore, exploring novel and diverse substituents, particularly complex heterocyclic systems, attached to the core scaffold will undoubtedly uncover new therapeutic agents to combat a wide range of diseases.

References

  • Al Ghamdi, H. A., & Alam, M. M. (2020). Synthesis and characterization of 1,2,3-triazole and hydrazone derivatives as potent antimicrobial agent. ResearchGate.
  • Multiple Authors. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules.
  • Multiple Authors. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.
  • Multiple Authors. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed.
  • Multiple Authors. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI.
  • Multiple Authors. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Institutes of Health (NIH).
  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate.
  • Multiple Authors. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Applied Science and Engineering.
  • Multiple Authors. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry.
  • Multiple Authors. (2020). Synthesis and antiviral activity of 1,2,3-triazole glycosides based substituted pyridine via click cycloaddition. ResearchGate.
  • Zhou, L., et al. (2005). Synthesis and antiviral activities of 1,2,3-triazole functionalized thymidines: 1,3-dipolar cycloaddition for efficient regioselective diversity generation. Antiviral Chemistry & Chemotherapy.
  • Multiple Authors. (2023). A Literature Review Focusing on the Antiviral Activity of[1][3][22] and[1][3][13]-triazoles. PubMed. Available at:

  • Multiple Authors. (2023). A Literature Review Focusing on the Antiviral Activity of[1][3][22] and[1][3][13]-triazoles. Mini-Reviews in Medicinal Chemistry. Available at:

  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry.
  • Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Science.
  • Multiple Authors. (2020). Synthesis and antiviral activity of 1,2,3-triazole glycosides based substituted pyridine via click cycloaddition. Semantic Scholar.
  • Multiple Authors. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health (NIH).
  • Multiple Authors. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH).
  • Multiple Authors. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.
  • Multiple Authors. (2025). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. PubMed.
  • Multiple Authors. (2024). Review on significant monosaccharides-based 1,2,3- triazoles; synthesis and their anticancer activity. Iraqi Academic Scientific Journals.
  • Multiple Authors. (2025). Mechanisms of action of 1,2,3‐triazole hybrids. ResearchGate.
  • Multiple Authors. (2022). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). ResearchGate.
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  • Multiple Authors. (2018). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry.

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Validation

A Comparative Analysis of Triazole Carbohydrazides and Standard Antimicrobial Drugs: Efficacy, Mechanism, and Future Prospects

In the persistent battle against microbial resistance, the scientific community is in a continuous search for novel antimicrobial agents that can overcome the limitations of existing drugs. Among the promising candidates...

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial resistance, the scientific community is in a continuous search for novel antimicrobial agents that can overcome the limitations of existing drugs. Among the promising candidates, heterocyclic compounds, particularly those incorporating the 1,2,4-triazole nucleus, have garnered significant attention. This guide provides a detailed comparison of the efficacy of a novel class of compounds, triazole carbohydrazides, against that of standard antimicrobial drugs. We will delve into their synthesis rationale, mechanism of action, comparative in vitro performance, and the standardized protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Novel Antimicrobial Agents: The Rise of Triazole Derivatives

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the exploration of new chemical scaffolds that differ from current antibiotic classes.[1] The 1,2,4-triazole ring is a key pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2][3] Its derivatives are being investigated as potential solutions to combat drug resistance.[1] The carbohydrazide moiety, when linked to the triazole ring, can enhance the molecule's biological activity, possibly by facilitating passage through the lipid-rich bacterial cell wall.[4] This guide focuses on comparing these synthesized triazole carbohydrazide derivatives with established antibiotics to assess their potential as next-generation therapeutics.

Synthesis and Mechanism of Action: A Synergistic Approach

The synthesis of triazole carbohydrazides typically involves a multi-step process, beginning with the formation of a triazole ring, followed by the introduction of a carbohydrazide side chain. This structure is then often modified by reacting with various substituted aldehydes or sulfonyl chlorides to create a library of derivatives with diverse functional groups.[5][6]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway A Starting Materials (e.g., Substituted Benzoic Acid, Thiocarbohydrazide) B Formation of 1,2,4-Triazole Ring A->B Cyclization C Introduction of Carbohydrazide Moiety B->C Hydrazinolysis D Condensation with Aldehydes/Sulfonyl Chlorides C->D Derivatization E Novel Triazole Carbohydrazide Derivatives D->E Final Products

Caption: Generalized workflow for the synthesis of triazole carbohydrazide derivatives.

While the exact mechanism of action for all triazole carbohydrazides is still under investigation, a prominent hypothesis involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication.[7][8] This interaction, often stabilized by hydrogen bonds, disrupts the enzyme's function, leading to bacterial cell death. This mechanism is distinct from many standard antibiotics, offering a potential advantage against resistant strains.

Comparative Efficacy: In Vitro Experimental Data

The antimicrobial efficacy of newly synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of pathogenic bacteria. The data below, synthesized from multiple studies, compares the performance of representative triazole carbohydrazide derivatives with standard antibiotics.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DrugS. aureus (Gram+)B. subtilis (Gram+)B. cereus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference(s)
Triazole Derivatives
Compound 6g10 (ZoI in mm)-9 (ZoI in mm)-16 (ZoI in mm)[5][9]
Compound 6g (MIC)--0.5-0.5[9][10]
Compound 7i (MIC)--0.5-0.5[9][10]
Compound 5eHigh Activity--Moderate ActivityHigh Activity[11]
Compound 5gHigh Activity---High Activity[11]
4-amino-4H-1,2,4-triazoleEquipotent to AmpicillinEquipotent to Ampicillin-Strongest Action (3.12)-[2]
Standard Drugs
Penicillin10 (ZoI in mm)27 (ZoI in mm)0.5-Not Active[6][9]
StreptomycinComparable to derivatives--Negative Result-[1]
Ofloxacin---Active-[12]
Ampicillin1.561.56---[2]
Ciprofloxacin---0.25-[2]

Note: "ZoI" refers to the Zone of Inhibition in millimeters. A direct comparison between ZoI and MIC values is not appropriate, but both indicate antimicrobial activity. "-" indicates data not available in the cited sources.

The results indicate that certain triazole carbohydrazide derivatives exhibit significant antimicrobial activity, with some compounds showing efficacy comparable or even superior to standard drugs against specific strains.[1][9] For instance, compounds 6g and 7i showed a potent MIC of 0.5 µg/mL against P. aeruginosa and B. cereus, a level of activity at which penicillin was also effective against B. cereus but inactive against P. aeruginosa.[9] Furthermore, some derivatives have demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[7][11]

Standardized Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized methodologies are crucial. The following are detailed protocols for the primary in vitro antimicrobial screening tests.

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the organism to the compound.

Step-by-Step Protocol:

  • Media Preparation: Prepare Mueller Hinton Agar, sterilize by autoclaving at 120°C (15 psi) for 30 minutes, and pour into sterile Petri dishes.[12]

  • Inoculum Preparation: Prepare a fresh 24-hour culture of the bacterial strain in nutrient broth. Adjust the turbidity to match the 0.5 McFarland standard.

  • Inoculation: Evenly spread the prepared bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare a known concentration of the test compound (e.g., 250 µg/ml) in a suitable solvent like DMSO.[13] Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Penicillin) as a positive control.[6]

  • Incubation: Incubate the plates in an upright position at 37°C for 24 hours.[6]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Agar_Well_Diffusion A Prepare & Pour Mueller Hinton Agar C Inoculate Agar Plate A->C B Prepare & Standardize Bacterial Inoculum B->C D Create Wells in Agar C->D E Add Test Compound, Positive & Negative Controls D->E F Incubate at 37°C for 24 hours E->F G Measure Zone of Inhibition (mm) F->G

Caption: Experimental workflow for the Agar Well Diffusion assay.

Broth Dilution Method (for MIC Determination)

This method provides quantitative data on the minimum concentration of a substance that inhibits microbial growth.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with the test microorganism. The lowest concentration of the compound that prevents visible growth after incubation is recorded as the MIC.

Step-by-Step Protocol:

  • Preparation: Use sterile 96-well microtiter plates.

  • Serial Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in nutrient broth within the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.5, 1.0, 2.0 µg/mL and upwards).[6]

  • Inoculation: Add a standardized suspension of the test bacteria to each well.

  • Controls:

    • Positive Control: A well containing nutrient broth and the bacterial suspension (no test compound).

    • Negative Control: A well containing nutrient broth and the test compound (no bacteria).

    • Blank: A well containing only nutrient broth.[6]

    • Standard Drug Control: A row of wells with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 24 hours.[6]

  • Result Interpretation: Determine the MIC by visually inspecting for the lack of turbidity (growth) compared to the controls. The lowest concentration with no visible growth is the MIC.[9]

Conclusion and Future Directions

The comparative analysis reveals that triazole carbohydrazides represent a promising class of antimicrobial agents. Several derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with efficacy that is sometimes comparable or superior to standard antibiotics, particularly against resistant strains like P. aeruginosa.[9] The unique structural features and potential mechanism of targeting DNA gyrase make them valuable candidates for further development.[7]

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and broaden the spectrum of activity. In vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising compounds. The continued exploration of the triazole carbohydrazide scaffold is a critical step forward in the global effort to overcome antimicrobial resistance.

References

  • Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 145-152. [Link]

  • Yüksek, H., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. PMC, NIH. [Link]

  • Kumar, P., et al. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Patel, H. D., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, 2(4). [Link]

  • Request PDF. (n.d.). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Al-Soud, Y. A. (2020). (PDF) Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. ResearchGate. [Link]

  • World Scientific Publishing. (2024). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. [Link]

  • El-Malah, A. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790. [Link]

  • Saini, P., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

  • Niaz, M., et al. (2024). Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Comparison of MIC (mg mL À1 ) values of synthesized compounds and standard drugs. [Link]

  • Al al-Bayt University. (n.d.). Synthesis and antibacterial activity of some new 1, 2, 4-triazole derivatives bearing carbohydrazide moiety. [Link]

  • ResearchGate. (n.d.). Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential. [Link]

  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. PMC, NIH. [Link]

  • International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review. [Link]

  • Al al-Bayt University. (n.d.). Synthesis and antibacterial activity of some new 1, 2, 4-triazole derivatives bearing carbohydrazide moiety. [Link]

  • Taylor & Francis. (2024). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. [Link]

  • ResearchGate. (n.d.). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole compounds and (penicillin G) against the against Gram positive and Gram negative bacteria. [Link]

  • ResearchGate. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. [Link]

  • El-Malah, A. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 790. [Link]

  • ResearchGate. (n.d.). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. [Link]

Sources

Comparative

The Complementary Dance: A Comparative Guide to In Vitro and In Silico Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Properties

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulously choreographed interplay of predictive computational analysis and empirical lab...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulously choreographed interplay of predictive computational analysis and empirical laboratory validation. The 1H-1,2,3-triazole-4-carbohydrazide core is a privileged scaffold, with its derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The strategic integration of in silico (computational) and in vitro (experimental) methodologies is paramount to efficiently navigate the complexities of characterizing and optimizing these compounds. This guide provides a technical comparison of these two analytical paradigms, offering field-proven insights into their application, causality, and synergistic potential for researchers in drug development.

The Strategic Imperative: Why Two Approaches?

The fundamental reason for employing both in vitro and in silico methods lies in the balance between speed, cost, and biological relevance. In silico analysis offers a rapid, cost-effective way to screen vast virtual libraries of compounds, predict their physicochemical and pharmacokinetic properties (ADMET), and hypothesize mechanisms of action through molecular modeling.[3][4] This predictive power allows for the rational prioritization of candidates, focusing precious laboratory resources on compounds with the highest probability of success.

Conversely, in vitro analysis provides the indispensable "ground truth." These experiments, conducted on living cells, microorganisms, or isolated proteins, yield empirical data on a compound's actual biological activity and cytotoxicity.[1][5] While more time-consuming and resource-intensive, the data generated are essential for validating computational predictions and understanding the compound's behavior in a biological context. The synergy is clear: in silico methods generate hypotheses, and in vitro methods test them, creating a powerful, iterative cycle of design, prediction, and validation.

In Silico Analysis: The Predictive Blueprint

In silico analysis is the first strategic step in modern drug discovery, acting as a predictive filter to identify and refine promising candidates before they are ever synthesized. This approach leverages computational power to model and predict the behavior of molecules at an atomic level.

Core Methodologies and Rationale
  • Molecular Docking: This is arguably the most utilized in silico technique. It predicts the preferred orientation of a ligand (the triazole derivative) when bound to a specific protein target. The causality here is that a compound's biological effect is often initiated by binding to a protein's active site. A lower binding energy score suggests a more stable and favorable interaction.[4][5] This method is crucial for hypothesizing the mechanism of action and understanding key interactions (like hydrogen bonds) that stabilize the ligand-protein complex.[3]

  • ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity): A compound's efficacy is not solely dependent on its biological activity; it must also possess drug-like properties. ADMET prediction models assess parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[3][6] This early-stage assessment is vital to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.[7][8][9] By analyzing how variations in steric, electrostatic, and hydrophobic fields affect activity, QSAR models can predict the potency of new, unsynthesized derivatives and guide the design of more active compounds.[8]

A Typical In Silico Workflow

The logical flow of an in silico investigation is designed to progressively narrow down a large pool of potential candidates to a select few for synthesis and in vitro testing.

in_silico_workflow cluster_0 Phase 1: Candidate Generation & Screening cluster_1 Phase 2: Optimization & Refinement cluster_2 Phase 3: Final Selection Virtual_Library Virtual Library of 1H-1,2,3-triazole-4-carbohydrazide Derivatives Molecular_Docking Molecular Docking (e.g., against a target enzyme) Virtual_Library->Molecular_Docking Screen for binding affinity ADMET_Prediction ADMET Prediction (Drug-likeness filter) Molecular_Docking->ADMET_Prediction Filter top candidates for pharmacokinetics QSAR_Model 3D-QSAR Modeling (Build structure-activity model) ADMET_Prediction->QSAR_Model Use activity data to inform model Lead_Optimization Lead Optimization (Design new, improved derivatives) QSAR_Model->Lead_Optimization Guide structural modifications Final_Candidates Prioritized Candidates for Synthesis Lead_Optimization->Final_Candidates Select most promising designs

Caption: A typical workflow for the in silico analysis of novel drug candidates.

In Vitro Analysis: The Empirical Validation

Following the predictive insights from in silico studies, in vitro analysis provides the crucial experimental data to confirm or refute these hypotheses. These assays are the bedrock of preclinical drug development, offering quantitative measures of a compound's biological effects.

Core Methodologies and Rationale
  • Antimicrobial Susceptibility Testing: For compounds designed as antimicrobial agents, the primary goal is to determine their efficacy against pathogenic bacteria and fungi.

    • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10] It provides a quantitative measure of potency.

    • Agar Well/Disc Diffusion: This is a qualitative or semi-quantitative screening method where a compound's ability to inhibit microbial growth is observed as a zone of inhibition on an agar plate.[11] It is often used for initial screening.

  • Anticancer Cytotoxicity Assays: To evaluate anticancer potential, the compound's ability to kill or inhibit the proliferation of cancer cells is measured.

    • MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of living cells. The result is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[12][13]

  • Enzyme Inhibition Assays: If a compound is designed to inhibit a specific enzyme (as predicted by molecular docking), a direct biochemical assay is performed to measure this inhibition. For example, compounds might be tested against carbonic anhydrase or urease.[14][15] This directly validates the in silico predicted mechanism of action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system as it includes positive (known antibiotic) and negative (no drug) controls to ensure the reliability of the results.

Objective: To determine the MIC of a 1H-1,2,3-triazole-4-carbohydrazide derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial culture in log-phase growth.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control (e.g., Ciprofloxacin).

  • Incubator.

Procedure:

  • Preparation: Add 50 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Controls: Prepare a positive control row with a standard antibiotic and a negative (growth) control row with no compound.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add 50 µL to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

in_vitro_workflow cluster_0 Synthesis & Preparation cluster_1 Biological Assay (e.g., Anticancer) cluster_2 Data Analysis Synthesis Synthesis of Prioritized Triazole Derivative Stock_Solution Prepare Stock Solution (e.g., in DMSO) Synthesis->Stock_Solution Cell_Culture Culture Cancer Cell Line (e.g., MCF-7) Treatment Treat Cells with Serial Dilutions of Compound Cell_Culture->Treatment MTT_Assay Perform MTT Assay (Measure Cell Viability) Treatment->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

Data Comparison: A Side-by-Side View

The true power of this dual approach is realized when the data are compared. The following tables summarize the types of quantitative data generated by each method and provide illustrative examples from the literature on 1H-1,2,3-triazole-4-carbohydrazide derivatives.

Table 1: Quantitative Data Comparison
ParameterIn Silico MethodTypical OutputIn Vitro MethodTypical Output
Binding Affinity Molecular DockingBinding Energy (kcal/mol)Enzyme Inhibition AssayIC50 / Ki (µM)
Biological Potency 3D-QSARPredicted pIC50Cell-based Assays (MTT)IC50 (µM)
Antimicrobial Efficacy --Broth MicrodilutionMIC (µg/mL)
Drug-Likeness ADMET PredictionLipinski's Rule Violations--
Toxicity ADMET PredictionPredicted LD50 (mg/kg)Cytotoxicity AssaysCC50 (µM)
Table 2: Illustrative Data for 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives
Compound TypeBiological Target / ActivityIn Silico Result (Example)In Vitro Result (Example)Reference
Triazole-Hydrazide AnalogAnti-phytopathogenic (vs. R. solani)-EC50 = 0.18 µg/mL[1]
Triazole-Schiff BaseAntibacterial (vs. P. aeruginosa)-MIC = 0.5 µg/mL[10]
Substituted TriazoleAnticancer (vs. PC-3 cells)Binding Energy = -6.96 kcal/molIC50 = 8.08 µM[5]
Substituted TriazoleAnticancer (vs. LNCaP cells)-IC50 = 48.8 µM[12]

Conclusion: An Integrated Future

The analysis of 1H-1,2,3-triazole-4-carbohydrazide properties exemplifies the modern paradigm of drug discovery, where in silico and in vitro methodologies are not competitors but essential partners. The predictive power of computational chemistry provides a rational, cost-effective framework to guide experimental efforts, while the empirical data from laboratory assays deliver the definitive validation required for advancement. For researchers and drug development professionals, mastering the integration of these approaches is the key to accelerating the discovery of novel therapeutics and translating chemical potential into clinical reality.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-1,2,3-Triazole-4-Carbohydrazide

Introduction 1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of novel therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of novel therapeutic agents.[1][2][3] Its unique structural motifs are found in a variety of biologically active molecules, including those with antimicrobial, anticancer, and antiviral properties.[3] The robust and reliable quantification of this key intermediate is paramount to ensuring the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of analytical methods for its characterization are critical steps in the drug development pipeline.[4][5][6]

This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of 1H-1,2,3-triazole-4-carbohydrazide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comprehensive cross-validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their specific needs.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][6][10] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The core parameters of method validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][10][11]

Cross-validation of analytical methods, the focus of this guide, is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is particularly relevant when a method is transferred between laboratories, or when a new method is introduced to replace an existing one.

Analytical Methodologies: A Head-to-Head Comparison

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of drug substances.[12] The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 1H-1,2,3-triazole-4-carbohydrazide, which possesses a UV-absorbing chromophore in its triazole ring, UV detection is a straightforward and robust method of quantification.[13]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this polar compound.[12]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of 1,2,3-triazole, a wavelength around 210 nm is likely to provide good sensitivity.[13]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 1H-1,2,3-triazole-4-carbohydrazide reference standard in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample containing 1H-1,2,3-triazole-4-carbohydrazide in the mobile phase to achieve a concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection instrument Instrument Setup (Column, Mobile Phase, etc.) instrument->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for HPLC-UV analysis of 1H-1,2,3-triazole-4-carbohydrazide.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures and for trace-level quantification. For 1H-1,2,3-triazole-4-carbohydrazide, LC-MS can provide unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern, in addition to precise quantification.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV method can be employed to facilitate cross-validation.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be effective for this molecule due to the presence of basic nitrogen atoms.

    • Ionization Parameters: These will need to be optimized for the specific instrument and compound, but typical starting points include:

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/hr

    • Data Acquisition:

      • Full Scan: Acquire data over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific transition of the precursor ion to a product ion (e.g., for a triple quadrupole instrument). This enhances sensitivity and selectivity.

  • Standard and Sample Preparation:

    • The same preparation methods as for HPLC-UV can be used.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection instrument Instrument Setup (LC & MS Parameters) instrument->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection Mass Analysis ionization->detection integration Peak Integration (XIC) detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for LC-MS analysis of 1H-1,2,3-triazole-4-carbohydrazide.

Cross-Validation Framework

The cross-validation of the HPLC-UV and LC-MS methods will be performed by evaluating the following parameters for each method and comparing the results.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by spiking the drug substance with known impurities and demonstrating that the peaks are well-resolved from the main analyte peak. For LC-MS, specificity is further enhanced by the selectivity of monitoring a specific mass transition.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: A series of at least five concentrations of the reference standard are prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure: Samples are prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The precision of the method is assessed by analyzing the same samples on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical cross-validation results for the HPLC-UV and LC-MS methods.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS
Range (µg/mL)1 - 1000.1 - 20
Correlation Coefficient (r²)0.99950.9998
Slope458732.5 x 10⁶
Y-intercept1234567

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery)LC-MS (% Recovery)
80%99.5100.2
100%100.3100.5
120%99.899.7
Mean Recovery 99.9% 100.1%

Table 3: Precision (RSD)

Precision TypeHPLC-UV (% RSD)LC-MS (% RSD)
Repeatability0.80.5
Intermediate Precision1.20.9

Table 4: LOD and LOQ

ParameterHPLC-UV (µg/mL)LC-MS (ng/mL)
LOD0.30.03
LOQ1.00.1

Discussion and Conclusion

Both the HPLC-UV and LC-MS methods demonstrate excellent performance characteristics for the quantification of 1H-1,2,3-triazole-4-carbohydrazide, meeting all predefined acceptance criteria for a validated analytical method. The choice between the two methods will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control applications where high concentrations of the analyte are expected. Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.

  • LC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as in the analysis of biological matrices or for the detection of low-level impurities. The structural information provided by the mass spectrometer also offers a higher degree of confidence in the identification of the analyte.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1H-1,2,3-triazole-4-carbohydrazide

Comprehensive Safety & Handling Guide: 1H-1,2,3-Triazole-4-Carbohydrazide This guide provides essential safety protocols and operational procedures for the handling of 1H-1,2,3-triazole-4-carbohydrazide. As a niche resea...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1H-1,2,3-Triazole-4-Carbohydrazide

This guide provides essential safety protocols and operational procedures for the handling of 1H-1,2,3-triazole-4-carbohydrazide. As a niche research chemical, specific safety data may not be extensively published. Therefore, this document synthesizes information from the safety profiles of its core structural motifs—the triazole ring and the carbohydrazide functional group—to establish a robust framework for safe laboratory conduct. The procedures outlined below are designed to empower researchers with the knowledge to minimize exposure, manage risks, and respond effectively in case of an emergency.

Hazard Assessment and Profile

1H-1,2,3-triazole-4-carbohydrazide is a solid, likely a crystalline powder. The primary hazards are associated with its potential for dust inhalation, skin and eye contact, and thermal decomposition. Structurally similar compounds, such as other triazole derivatives and carbohydrazide itself, indicate a profile that includes irritation and potential sensitization.[1][2][3][4][5]

Key Assessed Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][5]

  • Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][5]

  • Allergic Skin Reaction: Similar carbohydrazide compounds may cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects.[1][6]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2][7]

  • Dust Explosion: As with many fine organic powders, a sufficient concentration of dust dispersed in the air in the presence of an ignition source can pose an explosion hazard.[1][8]

Table 1: Synthesized Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Irritation pictogram Warning H315: Causes skin irritation.[2][5]
Eye Irritation pictogram Warning H319: Causes serious eye irritation.[2][5]
Specific Target Organ Toxicity (Single Exposure) pictogram Warning H335: May cause respiratory irritation.[2][3][5]
Skin Sensitization pictogram Warning H317: May cause an allergic skin reaction.[1]

| Hazardous to the Aquatic Environment | pictogram | Warning | H411: Toxic to aquatic life with long lasting effects.[1][6] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes. The selection of specific PPE is based on a risk assessment of the procedures to be performed.

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator. Required when handling the powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of fine dust particles.[2][3] For operations with a higher risk of aerosolization, a full-face respirator may be necessary.[4]
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a significant splash hazard. Protects against eye contact with dust particles, which can cause serious irritation.[1][2][4] Contact lenses should not be worn as they can trap and concentrate irritants.[9]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene). Prevents skin contact, irritation, and potential sensitization.[1][2][9] Select gloves with a protection class of 5 or higher (breakthrough time >240 minutes) for prolonged contact.[9] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Body Protection A buttoned or snapped lab coat (chemical-resistant material preferred). For larger quantities or significant spill risk, chemical-resistant overalls or an apron should be used. Protects skin and personal clothing from contamination.[1][2] Contaminated work clothing should not be allowed out of the laboratory.[1]

| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. Safety shoes are recommended in areas where heavy equipment is also handled.[1] |

Safe Handling and Operational Plan

Adherence to a strict operational workflow is the primary method of ensuring safety and experimental integrity.

Engineering Controls
  • Ventilation: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3] Ensure the sash is kept at the lowest practical height.

  • Static Control: For transfer of large quantities of powder, provide adequate precautions against static discharge, such as electrical grounding and bonding, to mitigate the risk of a dust explosion.[1]

  • Safety Equipment: An operational and unobstructed safety shower and eyewash station must be immediately accessible in the work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Decontaminate the work surface within the fume hood.

  • Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent dust dispersal. Use a spatula to gently transfer the solid. Avoid pouring the powder from a height.

  • Dissolution: Add the solid to the solvent slowly and stir to facilitate dissolution. If heating is required, use a controlled heating mantle and monitor the process to prevent splashing.

  • Reaction: Keep the reaction vessel closed to the extent possible. If the reaction is exothermic, have a cooling bath on standby.

  • Post-Handling: After use, securely close the primary container.[2][3] Decontaminate all equipment and the work area thoroughly.

G Diagram 1: Standard Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Work Area B->C D Retrieve & Weigh Compound C->D Begin Work E Perform Chemical Synthesis / Preparation D->E F Securely Seal Primary Container E->F G Decontaminate Glassware & Surfaces F->G Complete Work H Segregate & Label Waste G->H I Dispose of Waste per Institutional Guidelines H->I

Caption: Diagram 1: A procedural flowchart for the safe handling of 1H-1,2,3-triazole-4-carbohydrazide.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

  • In Case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] If skin irritation or an allergic reaction occurs, seek medical advice.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[7][10]

  • Spill Response:

    • Small Spill: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[2] Place into a suitable, labeled container for disposal.[2] Clean the spill area with soap and water.

    • Large Spill: Evacuate the area. Prevent the spill from entering drains or waterways.[2][9] Contact your institution's environmental health and safety (EHS) department immediately.

  • Fire Fighting: Use dry chemical, carbon dioxide (CO2), foam, or water spray as extinguishing media.[1][2] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7] During a fire, irritating and toxic gases may be generated.[2]

G Diagram 2: Spill Response Protocol A Spill Detected B Assess Spill Size & Location A->B C Is Spill Large or Outside Containment? B->C D YES C->D Yes E NO C->E No F Evacuate Immediate Area Alert Others Contact EHS D->F G Don Full PPE (Respirator, Goggles, Gloves, Lab Coat) E->G H Contain Spill with Inert Absorbent G->H I Carefully Sweep/Collect Material Avoid Dust Generation H->I J Place in Labeled Hazardous Waste Container I->J K Decontaminate Spill Area J->K L Dispose of Waste & Contaminated PPE K->L

Caption: Diagram 2: A decision-making workflow for responding to spills of 1H-1,2,3-triazole-4-carbohydrazide.

Decontamination and Waste Disposal Plan

Proper disposal is crucial to protect both personnel and the environment.

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., ethanol, acetone) in a fume hood. The rinsate should be collected as hazardous waste. Surfaces should be wiped down with soap and water.

  • Waste Disposal:

    • Collect all waste material, including contaminated PPE and rinsate, in a clearly labeled, sealed container.[2][3]

    • The label should include "Hazardous Waste" and the full chemical name: "1H-1,2,3-triazole-4-carbohydrazide."

    • Do not mix with incompatible waste streams. This compound should be kept away from strong oxidizing agents and strong acids.[1][7]

    • Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[2][7] Avoid release to the environment.[1]

References

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Environmental and Safety Advantages of Carbohydrazide in Industrial Chemical Applications. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Journal of Loss Prevention in the Process Industries.
  • Worzakowska, M. (2020). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
  • International Labour Organization (ILO). (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. [Link]

Sources

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Feasible Synthetic Routes

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